PD-1-IN-20
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C12H20N6O7 |
|---|---|
Peso molecular |
360.32 g/mol |
Nombre IUPAC |
(2S)-2-[[(1S)-3-amino-1-[3-[(1S)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C12H20N6O7/c1-4(20)8(11(22)23)16-12(24)15-6(2-7(14)21)10-17-9(18-25-10)5(13)3-19/h4-6,8,19-20H,2-3,13H2,1H3,(H2,14,21)(H,22,23)(H2,15,16,24)/t4?,5-,6+,8+/m1/s1 |
Clave InChI |
HFOBENSCBRZVSP-NHNPQMRASA-N |
SMILES isomérico |
CC([C@@H](C(=O)O)NC(=O)N[C@@H](CC(=O)N)C1=NC(=NO1)[C@@H](CO)N)O |
SMILES canónico |
CC(C(C(=O)O)NC(=O)NC(CC(=O)N)C1=NC(=NO1)C(CO)N)O |
Origen del producto |
United States |
Foundational & Exploratory
PD-1-IN-20 mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of Small Molecule PD-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), constitute a critical immune checkpoint pathway that regulates T-cell activation and maintains peripheral tolerance.[1][2][3] Tumor cells frequently exploit this pathway to evade immune surveillance by upregulating PD-L1, which binds to PD-1 on activated T cells, leading to T-cell exhaustion and suppression of the anti-tumor immune response.[4][5][6][7] The blockade of the PD-1/PD-L1 interaction has revolutionized cancer therapy, with monoclonal antibodies against either PD-1 or PD-L1 demonstrating significant clinical efficacy across a range of malignancies.[3][5][8] Small molecule inhibitors targeting this pathway offer potential advantages over antibody-based therapies, including oral bioavailability and potentially better tumor penetration. This guide provides a detailed overview of the core mechanism of action of a representative small molecule PD-1 inhibitor.
Core Mechanism of Action
Small molecule PD-1 inhibitors are designed to disrupt the interaction between PD-1 and PD-L1, thereby restoring T-cell function and enhancing anti-tumor immunity.[8] Unlike monoclonal antibodies that bind to the extracellular domains of PD-1 or PD-L1, small molecules can be designed to target specific pockets on the protein surfaces or allosterically modulate the interaction. The primary mechanism of action involves the following key steps:
-
Binding to PD-1: The small molecule inhibitor binds to the PD-1 protein. The specific binding site can vary, but it is typically a pocket that is critical for the interaction with PD-L1.
-
Inhibition of PD-1/PD-L1 Interaction: By occupying the binding site or inducing a conformational change in PD-1, the inhibitor prevents the binding of PD-L1.
-
Restoration of T-cell Signaling: The blockade of the PD-1/PD-L1 interaction prevents the recruitment of the phosphatase SHP-2 to the cytoplasmic tail of PD-1.[9][10] This, in turn, allows for the sustained phosphorylation and activation of key T-cell receptor (TCR) signaling molecules, such as ZAP70 and PI3K.[9][11]
-
Enhanced T-cell Effector Function: The restored TCR signaling leads to increased T-cell proliferation, cytokine production (e.g., IFN-γ, TNF-α, and IL-2), and cytotoxic activity against tumor cells.[1][2]
Quantitative Data Summary
The following tables summarize representative quantitative data for a hypothetical small molecule PD-1 inhibitor, based on publicly available data for similar molecules.
Table 1: Binding Affinity and Kinetics
| Parameter | Value | Method |
| Binding Affinity (KD) | ||
| to human PD-1 | 15 nM | Surface Plasmon Resonance (SPR) |
| to murine PD-1 | 20 pM - 15 nM | Octet (FortéBio)[12] |
| Association Rate (kon) | 1.2 x 105 M-1s-1 | Surface Plasmon Resonance (SPR) |
| Dissociation Rate (koff) | 1.8 x 10-3 s-1 | Surface Plasmon Resonance (SPR) |
Table 2: In Vitro Cellular Activity
| Assay | EC50 | Description |
| PD-1/PD-L1 Blockade Assay | 50 nM | Measures the ability of the inhibitor to block the binding of PD-L1 to PD-1-expressing cells. |
| T-cell Activation Assay | 100 nM | Measures the enhancement of cytokine production (e.g., IFN-γ) from T cells co-cultured with target cells expressing PD-L1. |
| T-cell Proliferation Assay | 150 nM | Measures the increase in T-cell proliferation in a mixed lymphocyte reaction (MLR) assay. |
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To determine the binding affinity and kinetics (KD, kon, koff) of the small molecule inhibitor to recombinant human PD-1.
Methodology:
-
Recombinant human PD-1 is immobilized on a sensor chip.
-
A series of concentrations of the small molecule inhibitor are flowed over the chip surface.
-
The association and dissociation of the inhibitor are monitored in real-time by measuring changes in the refractive index at the chip surface.
-
The resulting sensorgrams are fitted to a 1:1 binding model to calculate the kinetic parameters.
PD-1/PD-L1 Blockade Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
Objective: To measure the ability of the small molecule inhibitor to block the interaction between PD-1 and PD-L1.
Methodology:
-
Recombinant human PD-1 tagged with a donor fluorophore (e.g., terbium cryptate) and recombinant human PD-L1 tagged with an acceptor fluorophore (e.g., d2) are used.
-
In the absence of an inhibitor, the binding of PD-1 to PD-L1 brings the donor and acceptor fluorophores into close proximity, resulting in a FRET signal.
-
The small molecule inhibitor is incubated with the tagged proteins.
-
The ability of the inhibitor to disrupt the PD-1/PD-L1 interaction is measured by the decrease in the HTRF signal.
-
The EC50 value is calculated from a dose-response curve.
T-cell Activation Assay (IFN-γ ELISA)
Objective: To assess the functional activity of the small molecule inhibitor in restoring T-cell effector function.
Methodology:
-
A co-culture system is established with PD-1-expressing Jurkat T-cells (or primary human T cells) and target cells engineered to express PD-L1 and a T-cell activating stimulus (e.g., anti-CD3 antibody).
-
The co-culture is treated with increasing concentrations of the small molecule inhibitor.
-
After a 24-48 hour incubation period, the supernatant is collected.
-
The concentration of IFN-γ in the supernatant is quantified using a standard ELISA kit.
-
The EC50 value is determined from the dose-response curve of IFN-γ production.
Visualizations
Caption: PD-1 signaling pathway and its inhibition by a small molecule antagonist.
Caption: Workflow for a HTRF-based PD-1/PD-L1 blockade assay.
References
- 1. Role of the PD-1 Pathway in the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Role of PD-1 in Acute and Chronic Infection [frontiersin.org]
- 3. What's the latest update on the ongoing clinical trials related to PD-1? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. PD-1 and PD-L1 inhibitors - Wikipedia [en.wikipedia.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. PD-1/PD-L1 pathway: current researches in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]
- 9. High PD-1 expression and suppressed cytokine signaling distinguish T cells infiltrating follicular lymphoma tumors from peripheral T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Comprehensive Computational Insight into the PD-L1 Binding to PD-1 and Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PD-L1 expression levels on tumor cells affect their immunosuppressive activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An affinity threshold for maximum efficacy in anti-PD-1 immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to PD-1-IN-20: Structure, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD-1-IN-20 is a potent and selective small molecule inhibitor of the programmed cell death-1 (PD-1) and its ligand (PD-L1) protein-protein interaction. As a crucial immune checkpoint, the PD-1/PD-L1 axis is a key regulator of T-cell activation and is often exploited by tumor cells to evade the host immune system. By blocking this interaction, this compound has the potential to restore anti-tumor immunity, making it a significant compound of interest in the development of novel cancer immunotherapies. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of this compound.
Chemical Structure and Properties
This compound is classified as a benzyl phenyl ether and 1,2,4-oxadiazole derivative. Its systematic IUPAC name is 2-(4-((5-(3-aminophenyl)-1,2,4-oxadiazol-3-yl)methoxy)phenyl)acetic acid. The key physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 2159138-01-7 |
| Molecular Formula | C₁₇H₁₅N₃O₄ |
| Molecular Weight | 325.32 g/mol |
| Appearance | Solid |
| IC₅₀ (PD-1/PD-L1) | 5.29 nM[1] |
| Solubility | Soluble in DMSO |
Synthesis of this compound
The synthesis of this compound is detailed in patent WO2017202273A1, where it is described as Example 21. The synthesis is a multi-step process, outlined below.
Experimental Protocol: Synthesis of 2-(4-((5-(3-aminophenyl)-1,2,4-oxadiazol-3-yl)methoxy)phenyl)acetic acid (this compound)
Step 1: Synthesis of methyl 2-(4-(cyanomethoxy)phenyl)acetate
To a solution of methyl 2-(4-hydroxyphenyl)acetate (1 equivalent) in a suitable solvent such as acetone, is added potassium carbonate (1.5 equivalents). The mixture is stirred at room temperature, followed by the addition of 2-bromoacetonitrile (1.2 equivalents). The reaction mixture is then heated to reflux and stirred for several hours until completion, as monitored by thin-layer chromatography (TLC). After cooling, the mixture is filtered, and the solvent is evaporated under reduced pressure. The resulting residue is purified by column chromatography to yield methyl 2-(4-(cyanomethoxy)phenyl)acetate.
Step 2: Synthesis of methyl 2-(4-((N'-hydroxycarbamimidoyl)methoxy)phenyl)acetate
Methyl 2-(4-(cyanomethoxy)phenyl)acetate (1 equivalent) is dissolved in a suitable solvent like ethanol. To this solution, hydroxylamine hydrochloride (1.5 equivalents) and a base such as sodium bicarbonate (2 equivalents) are added. The mixture is stirred at room temperature for several hours. Upon completion, the solvent is removed, and the residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated to give methyl 2-(4-((N'-hydroxycarbamimidoyl)methoxy)phenyl)acetate, which may be used in the next step without further purification.
Step 3: Synthesis of methyl 2-(4-((5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl)methoxy)phenyl)acetate
Methyl 2-(4-((N'-hydroxycarbamimidoyl)methoxy)phenyl)acetate (1 equivalent) and 3-nitrobenzoyl chloride (1.2 equivalents) are dissolved in a solvent such as pyridine. The reaction mixture is stirred at room temperature and then heated to facilitate the cyclization to the 1,2,4-oxadiazole ring. The reaction progress is monitored by TLC. After completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to afford methyl 2-(4-((5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl)methoxy)phenyl)acetate.
Step 4: Synthesis of methyl 2-(4-((5-(3-aminophenyl)-1,2,4-oxadiazol-3-yl)methoxy)phenyl)acetate
The nitro compound from the previous step (1 equivalent) is dissolved in a solvent mixture, for example, ethanol and water. A reducing agent, such as iron powder (3 equivalents) and an acid like ammonium chloride (1.5 equivalents) are added. The mixture is heated to reflux for several hours. After cooling, the reaction mixture is filtered through celite, and the filtrate is concentrated. The residue is partitioned between an organic solvent and water. The organic layer is dried and evaporated to give the amino derivative.
Step 5: Synthesis of 2-(4-((5-(3-aminophenyl)-1,2,4-oxadiazol-3-yl)methoxy)phenyl)acetic acid (this compound)
The methyl ester from Step 4 (1 equivalent) is dissolved in a mixture of tetrahydrofuran and water. An aqueous solution of a base, such as lithium hydroxide (2 equivalents), is added, and the mixture is stirred at room temperature until the hydrolysis of the ester is complete. The reaction is then acidified with a dilute acid (e.g., 1N HCl) to precipitate the final product. The solid is collected by filtration, washed with water, and dried under vacuum to yield this compound.
Biological Activity and Mechanism of Action
This compound functions as an inhibitor of the PD-1/PD-L1 interaction, a critical immune checkpoint pathway. The binding of PD-L1 on tumor cells to the PD-1 receptor on activated T cells delivers an inhibitory signal, leading to T-cell exhaustion and a suppressed anti-tumor immune response. By disrupting this interaction, this compound can reinvigorate T-cell activity.
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition
This assay is commonly used to screen for and characterize inhibitors of the PD-1/PD-L1 interaction.
Materials:
-
Recombinant human PD-1 protein (e.g., with a His-tag)
-
Recombinant human PD-L1 protein (e.g., with a FLAG-tag)
-
Anti-His antibody conjugated to a FRET donor (e.g., Europium cryptate)
-
Anti-FLAG antibody conjugated to a FRET acceptor (e.g., XL665)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume microplates
-
Test compound (this compound)
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add a small volume (e.g., 2 µL) of the diluted compound or vehicle control (DMSO).
-
Add a solution containing the tagged PD-1 and PD-L1 proteins to each well.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for protein-protein interaction and inhibitor binding.
-
Add a solution containing the anti-tag antibodies conjugated to the FRET donor and acceptor.
-
Incubate the plate in the dark at room temperature for a further period (e.g., 2-4 hours).
-
Read the fluorescence at the emission wavelengths of the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) using an HTRF-compatible plate reader.
-
The HTRF ratio (665 nm / 620 nm) is calculated. A decrease in the HTRF signal indicates inhibition of the PD-1/PD-L1 interaction.
-
The IC₅₀ value is determined by plotting the HTRF ratio against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic model.
Signaling Pathway
The binding of PD-L1 to PD-1 on T-cells leads to the phosphorylation of the immunoreceptor tyrosine-based inhibitory motif (ITIM) and the immunoreceptor tyrosine-based switch motif (ITSM) in the cytoplasmic tail of PD-1. This recruits phosphatases, such as SHP-1 and SHP-2, which dephosphorylate and inactivate downstream signaling molecules of the T-cell receptor (TCR) and CD28 co-stimulatory pathways. By inhibiting the initial PD-1/PD-L1 binding, this compound prevents this cascade of events, thereby restoring T-cell signaling and effector functions.
References
An In-Depth Technical Guide to the Biological Activity of PD-1 Inhibitors
This guide provides a comprehensive overview of the biological activity of Programmed Death-1 (PD-1) inhibitors, intended for researchers, scientists, and drug development professionals. It covers the mechanism of action, key experimental methodologies to assess activity, and the underlying signaling pathways.
Introduction to PD-1 and its Role in Immune Regulation
Programmed Death-1 (PD-1), also known as CD279, is a critical immune checkpoint receptor expressed on the surface of activated T cells, B cells, and natural killer (NK) cells.[1][2] Its primary role is to dampen immune responses and promote self-tolerance, thereby preventing autoimmune reactions.[1][2] PD-1 interacts with its two ligands, Programmed Death-Ligand 1 (PD-L1) and Programmed Death-Ligand 2 (PD-L2).[2][3] PD-L1 is expressed on a wide variety of cells, including hematopoietic and non-hematopoietic cells, and can be upregulated on tumor cells as a mechanism of immune evasion.[1][4] The interaction between PD-1 on T cells and PD-L1 on tumor cells leads to the inhibition of T-cell proliferation, cytokine release, and cytotoxicity, allowing cancer cells to escape immune surveillance.[1][5]
Mechanism of Action of PD-1 Inhibitors
PD-1 inhibitors are a class of immunotherapy drugs, typically monoclonal antibodies, that block the interaction between the PD-1 receptor and its ligands, PD-L1 and PD-L2.[6][7] By obstructing this interaction, these inhibitors "release the brakes" on the immune system, restoring the ability of T cells to recognize and attack cancer cells.[8] This leads to an enhanced anti-tumor immune response, characterized by increased T-cell activation, proliferation, and cytokine production, ultimately resulting in the killing of tumor cells.[9]
In Vitro Assessment of PD-1 Inhibitor Activity
A variety of in vitro assays are employed to characterize the biological activity of PD-1 inhibitors. These assays are crucial for screening and validating new drug candidates.
Table 1: Key In Vitro Assays for PD-1 Inhibitor Characterization
| Assay Type | Purpose | Key Parameters Measured |
| Binding Assays | To determine the binding affinity and kinetics of the inhibitor to PD-1. | KD (dissociation constant), kon (association rate), koff (dissociation rate) |
| Cell-Based Reporter Assays | To quantify the functional consequence of PD-1/PD-L1 blockade in a controlled cellular system. | Luminescence or fluorescence signal indicative of T-cell activation. |
| Mixed Lymphocyte Reaction (MLR) Assay | To assess the ability of the inhibitor to enhance T-cell proliferation and cytokine production in response to allogeneic stimulation. | T-cell proliferation (e.g., via CFSE dilution), cytokine levels (e.g., IFN-γ, IL-2) |
| Co-culture of Immune and Tumor Cells | To evaluate the inhibitor's ability to promote T-cell-mediated killing of tumor cells. | Tumor cell viability/lysis, cytokine secretion (e.g., IFN-γ), T-cell activation markers (e.g., CD69, CD25)[10] |
| Antigen-Specific T-cell Recall Assay | To measure the enhancement of memory T-cell responses to a specific antigen. | Antigen-specific T-cell expansion and cytokine production.[3] |
Experimental Protocols
Protocol 1: Mixed Lymphocyte Reaction (MLR) Assay
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from two different healthy donors.
-
Co-culture: Co-culture the PBMCs from the two donors at a specific ratio (e.g., 1:1). One set of PBMCs will act as responders and the other as stimulators (often irradiated to prevent proliferation).
-
Treatment: Add the PD-1 inhibitor at various concentrations to the co-culture. Include an isotype control antibody as a negative control.
-
Incubation: Incubate the cells for 5-7 days.
-
Analysis:
-
Proliferation: Measure T-cell proliferation using methods such as CFSE staining followed by flow cytometry or by incorporating a radioactive nucleotide like ³H-thymidine.
-
Cytokine Production: Collect the supernatant and measure the concentration of cytokines such as IFN-γ and IL-2 using ELISA or a multiplex bead array.
-
Protocol 2: T-cell Mediated Tumor Cell Killing Assay
-
Cell Lines: Use a cancer cell line that expresses PD-L1 (e.g., NCI-H2228 non-small cell lung cancer cells) and activated T cells (or PBMCs) from a healthy donor.[10]
-
Co-culture: Seed the tumor cells in a microplate. After adherence, add the activated T cells at a specific effector-to-target (E:T) ratio (e.g., 1:1).[10]
-
Treatment: Add the PD-1 inhibitor or an isotype control antibody to the co-culture.
-
Incubation: Incubate the co-culture for 72-120 hours.[10]
-
Analysis:
In Vivo Evaluation of PD-1 Inhibitor Efficacy
Syngeneic mouse tumor models are the gold standard for evaluating the in vivo efficacy of PD-1 inhibitors. These models utilize immunocompetent mice, allowing for the study of the drug's interaction with a fully functional immune system.
Table 2: Common Syngeneic Mouse Models for In Vivo Testing
| Tumor Model | Cancer Type | Typical Response to PD-1 Blockade |
| MC38 | Colon Adenocarcinoma | Responsive[11] |
| CT26 | Colon Carcinoma | Moderately Responsive[11] |
| B16-F10 | Melanoma | Poorly Responsive (often used to test combination therapies) |
| MCA205 | Sarcoma | Responsive[11] |
| EMT6 | Breast Cancer | Responsive[11] |
Experimental Protocols
Protocol 3: In Vivo Efficacy Study in a Syngeneic Mouse Model
-
Tumor Implantation: Subcutaneously implant tumor cells (e.g., MC38) into the flank of immunocompetent mice (e.g., C57BL/6).
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the PD-1 inhibitor (and a vehicle or isotype control) via a clinically relevant route, such as intraperitoneal injection, at a predetermined dose and schedule.
-
Monitoring:
-
Tumor Volume: Measure the tumor dimensions with calipers every 2-3 days.
-
Body Weight: Monitor the body weight of the mice as an indicator of toxicity.
-
Survival: Record the survival of the mice over the course of the study.
-
-
Pharmacodynamic Analysis (Optional): At the end of the study, or at intermediate time points, tumors and spleens can be harvested to analyze the immune cell populations by flow cytometry to assess changes in T-cell infiltration and activation.
Signaling Pathways and Visualizations
The binding of PD-1 to PD-L1 initiates a signaling cascade that inhibits T-cell activation. PD-1 inhibitors block this cascade.
PD-1 Signaling Pathway
When PD-L1 on a tumor cell binds to PD-1 on a T cell, the immunoreceptor tyrosine-based inhibitory motif (ITIM) and immunoreceptor tyrosine-based switch motif (ITSM) in the cytoplasmic tail of PD-1 become phosphorylated.[2] This recruits the phosphatase SHP-2, which dephosphorylates and inactivates key downstream signaling molecules of the T-cell receptor (TCR) and CD28 co-stimulatory pathways, such as ZAP70 and PI3K.[4][9] This ultimately leads to reduced T-cell proliferation and effector function.
Caption: PD-1 signaling pathway and the mechanism of action of PD-1 inhibitors.
Experimental Workflow for In Vitro Co-culture Assay
The following diagram illustrates the workflow for assessing the impact of a PD-1 inhibitor on T-cell-mediated tumor cell killing in vitro.
Caption: Workflow for an in vitro T-cell mediated tumor cell killing assay.
Logical Relationship of PD-1 Blockade and Anti-Tumor Immunity
This diagram shows the logical progression from PD-1/PD-L1 interaction to immune evasion and how PD-1 inhibitors reverse this process to restore anti-tumor immunity.
Caption: Logical flow of PD-1 blockade reversing tumor immune evasion.
References
- 1. PD-1/PD-L1 pathway: current researches in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of PD-1 signaling in health and immune-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. Frontiers | The Extrinsic and Intrinsic Roles of PD-L1 and Its Receptor PD-1: Implications for Immunotherapy Treatment [frontiersin.org]
- 5. cofactorgenomics.com [cofactorgenomics.com]
- 6. PD-1 and PD-L1 inhibitors - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. PD-1: Its Discovery, Involvement in Cancer Immunotherapy, and Beyond [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. In Vivo Models Of PD-1/PD-L1 Axis Blockade I CRO Services [explicyte.com]
Unveiling the Target Affinity of PD-1-IN-20: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the target binding affinity of PD-1-IN-20, a small molecule inhibitor of the Programmed Cell Death Protein 1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction. This document outlines the quantitative binding data, detailed experimental methodologies for key assays, and visual representations of the relevant biological pathways and experimental workflows.
Core Target Binding Affinity
This compound is a potent inhibitor of the PD-1/PD-L1 protein-protein interaction. The key quantitative measure of its binding affinity is summarized below.
| Compound | Target Interaction | IC50 (nM) |
| PD-1/PD-L1-IN-20 | PD-1/PD-L1 | 5.29[1] |
Table 1: Quantitative Binding Affinity of this compound. The half-maximal inhibitory concentration (IC50) indicates the concentration of the inhibitor required to block 50% of the PD-1/PD-L1 interaction.
The PD-1/PD-L1 Signaling Pathway
The interaction between PD-1, an immune checkpoint receptor on activated T-cells, and its ligand PD-L1, often expressed on tumor cells, results in the suppression of the T-cell's anti-tumor response.[2][3][4][5] By blocking this interaction, inhibitors like this compound can restore the immune system's ability to recognize and eliminate cancer cells.[2][3]
Figure 1: PD-1/PD-L1 interaction and inhibitor action.
Experimental Protocols
The determination of the IC50 value for this compound relies on a biochemical assay designed to measure the disruption of the PD-1/PD-L1 interaction. While the specific protocol for this compound is detailed in patent literature[1], a representative methodology based on common industry practices for this type of assay is provided below.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This biochemical assay is a common method for screening and characterizing inhibitors of protein-protein interactions.[6]
Objective: To quantify the ability of a test compound (e.g., this compound) to inhibit the binding of PD-1 to PD-L1.
Materials:
-
Recombinant human PD-1 protein (e.g., tagged with GST)
-
Recombinant human PD-L1 protein (e.g., tagged with 6xHis)
-
Anti-GST antibody labeled with a FRET donor (e.g., Europium cryptate)
-
Anti-6xHis antibody labeled with a FRET acceptor (e.g., d2)
-
Assay buffer
-
Test compound (this compound)
-
384-well microplates
Workflow:
Figure 2: Generalized HTRF assay workflow.
Detailed Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in the assay buffer.
-
Reagent Preparation: The recombinant PD-1 and PD-L1 proteins, along with the FRET-labeled antibodies, are diluted to their optimal concentrations in the assay buffer.
-
Assay Plate Setup: The diluted test compound, PD-1 protein, PD-L1 protein, and the labeled antibodies are added to the wells of a 384-well microplate.
-
Incubation: The plate is incubated for a specified period (e.g., 60 minutes) at room temperature to allow the binding reaction to reach equilibrium.
-
Signal Detection: The HTRF signal is read using a compatible plate reader. The reader excites the donor fluorophore and measures the emission from both the donor and the acceptor.
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. This ratio is proportional to the amount of PD-1/PD-L1 binding. The data is then plotted as the percentage of inhibition versus the log of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.
Conclusion
This compound demonstrates potent, low nanomolar inhibition of the critical PD-1/PD-L1 immune checkpoint interaction. The methodologies outlined in this guide provide a framework for understanding how this binding affinity is quantitatively assessed. This information is crucial for researchers and drug development professionals working on the next generation of small molecule cancer immunotherapies.
References
An In-depth Technical Guide to Small-Molecule Inhibitors of the PD-1/PD-L1 Interaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), represent a critical immune checkpoint pathway that cancer cells exploit to evade immune surveillance. The interaction between PD-1 on activated T cells and PD-L1 on tumor cells transmits an inhibitory signal, leading to T-cell exhaustion and tumor progression. While monoclonal antibodies targeting this pathway have revolutionized cancer treatment, there is a growing interest in the development of small-molecule inhibitors due to their potential for oral bioavailability, shorter half-life, and improved tumor penetration. This guide provides a comprehensive technical overview of the current landscape of small-molecule PD-1/PD-L1 inhibitors, focusing on their mechanisms of action, quantitative data, and the experimental protocols used for their evaluation.
Mechanism of Action of Small-Molecule PD-1/PD-L1 Inhibitors
Small-molecule inhibitors of the PD-1/PD-L1 interaction primarily function by disrupting the binding between these two proteins. Unlike antibodies that bind to the extracellular domains of either PD-1 or PD-L1, small molecules can employ several distinct mechanisms:
-
Direct Blockade: Some small molecules bind directly to the PD-L1 dimerization interface, preventing the formation of the PD-1/PD-L1 complex.
-
Induction of PD-L1 Dimerization and Internalization: A prominent class of small-molecule inhibitors, including those developed by Bristol-Myers Squibb, induces the dimerization of PD-L1 on the cell surface. This dimerization sterically hinders the interaction with PD-1 and can lead to the subsequent internalization and degradation of the PD-L1 protein, effectively removing it from the cell surface.[1]
-
Inhibition of PD-L1 Expression: Other strategies involve the development of small molecules that can downregulate the expression of PD-L1 at the transcriptional or post-transcriptional level.
Quantitative Data of Representative Small-Molecule PD-1/PD-L1 Inhibitors
The following tables summarize the in vitro potency and binding affinity of several key small-molecule inhibitors of the PD-1/PD-L1 interaction.
Table 1: Biphenyl-Based Inhibitors
| Compound | Target | IC50 (nM) - HTRF | KD (nM) - SPR/MST | Reference |
| BMS-202 | PD-L1 | 18 | 8000 (KD) | [2][3][4] |
| BMS-1001 | PD-L1 | 1.4 | - | [5] |
| BMS-1166 | PD-L1 | 1.1 | - | [5] |
| Compound 2k | PD-L1 | - | 4.0 (KD) | [6] |
| Compound 2g | PD-L1 | - | 3.2 (KD) | [6] |
Table 2: Non-Biphenyl and Other Scaffolds
| Compound | Target | IC50 (nM) - HTRF | KD (nM) - SPR/MST | Reference |
| Compound A9 | PD-L1 | 0.93 | 3.64 (KD) | [7] |
| ZDS20 | PD-L1 | 3270 | - | [8] |
| INCB086550 | PD-L1 | Potent (specific value not disclosed) | - | [1] |
| INCB099280 | PD-L1 | Potent (specific value not disclosed) | - | [4][9][10][11] |
| GS-4224 | PD-L1 | Potent (specific value not disclosed) | - | [12] |
Table 3: Clinical Stage Small-Molecule Inhibitors
| Compound | Target(s) | Phase of Development | Company | Reference |
| CA-170 | PD-L1, VISTA | Phase 2 (Discontinued) | Curis/Aurigene | [13] |
| INCB099280 | PD-L1 | Phase 1 (Discontinued) | Incyte | [9] |
| INCB99318 | PD-L1 | Phase 1 (Discontinued) | Incyte | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of small-molecule PD-1/PD-L1 inhibitors.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay is a common method for quantifying the inhibition of the PD-1/PD-L1 interaction in a high-throughput format.
Principle: The assay utilizes recombinant PD-1 and PD-L1 proteins tagged with a FRET (Förster Resonance Energy Transfer) donor (e.g., Europium cryptate) and an acceptor (e.g., d2 or XL665), respectively. When PD-1 and PD-L1 interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal upon excitation of the donor. Inhibitors that disrupt this interaction cause a decrease in the FRET signal.
Protocol:
-
Reagent Preparation:
-
Prepare assay buffer: PBS with 0.1% BSA and 0.05% Tween-20.
-
Dilute recombinant His-tagged human PD-L1 and Fc-tagged human PD-1 to the desired final concentrations (e.g., 10 nM and 20 nM, respectively) in assay buffer.[14]
-
Dilute the test compounds to a range of concentrations in assay buffer.
-
Prepare the detection reagents: Anti-His-d2 (or XL665) and Anti-Fc-Europium cryptate diluted in detection buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of the test compound or vehicle control to the wells.
-
Add 4 µL of the PD-L1 solution and incubate for 15 minutes at room temperature.[14]
-
Add 4 µL of the PD-1 solution and incubate for another 15 minutes at room temperature.[14]
-
Add 10 µL of the pre-mixed detection reagents.
-
Incubate the plate for 1-2 hours at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
AlphaLISA is another proximity-based assay used to screen for inhibitors of the PD-1/PD-L1 interaction.
Principle: The assay employs Donor and Acceptor beads that are coated with molecules that bind to tagged recombinant PD-1 and PD-L1 proteins. For instance, Streptavidin-coated Donor beads bind to biotinylated PD-1, and anti-His-coated Acceptor beads bind to His-tagged PD-L1. Upon binding of PD-1 and PD-L1, the beads are brought into close proximity. Excitation of the Donor beads at 680 nm generates singlet oxygen, which diffuses to the nearby Acceptor beads, triggering a chemiluminescent signal at 615 nm. Inhibitors of the interaction prevent this signal generation.
Protocol:
-
Reagent Preparation:
-
Prepare 1X AlphaLISA Immunoassay Buffer.
-
Reconstitute and dilute biotinylated human PD-1 and His-tagged human PD-L1 to the desired final concentrations (e.g., 5 nM each).[15][16]
-
Prepare a serial dilution of the test compounds.
-
Prepare a mixture of Anti-6xHis AlphaLISA Acceptor beads and Streptavidin-coated Donor beads in the immunoassay buffer.[15]
-
-
Assay Procedure (384-well OptiPlate format):
-
Add 5 µL of the test compound solution to the wells.
-
Add 10 µL of the PD-1 and PD-L1 protein mixture.
-
Add 10 µL of the bead mixture.
-
Incubate the plate for 90 minutes at room temperature in the dark.[16]
-
Read the plate on an Alpha-enabled plate reader.
-
-
Data Analysis:
-
Plot the AlphaLISA signal against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding kinetics and affinity of small molecules to their protein targets in real-time.
Principle: One of the interacting partners (e.g., PD-1) is immobilized on a sensor chip. The other partner (PD-L1) and the test compound are flowed over the chip surface. The binding of molecules to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU). This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka).
Protocol:
-
Immobilization of PD-1:
-
Activate a CM5 sensor chip with a mixture of EDC and NHS.
-
Inject recombinant human PD-1 protein over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding and Inhibition Analysis:
-
Prepare a series of dilutions of the test compound.
-
Prepare a constant concentration of recombinant human PD-L1.
-
For each compound concentration, pre-incubate the compound with PD-L1 before injecting the mixture over the PD-1 immobilized surface.
-
Inject a running buffer (e.g., HBS-EP+) to monitor dissociation.
-
Regenerate the sensor surface between cycles with a suitable regeneration solution (e.g., glycine-HCl).
-
-
Data Analysis:
-
Measure the steady-state binding response for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
-
To determine binding kinetics (ka, kd, and KD) of the inhibitor to PD-L1, immobilize PD-L1 and inject a series of concentrations of the small molecule.
-
Cell-Based PD-1/PD-L1 Blockade Assay
This assay assesses the ability of inhibitors to restore T-cell activation in a co-culture system that mimics the tumor microenvironment.
Principle: Jurkat T cells engineered to express PD-1 and a luciferase reporter gene under the control of the NFAT (Nuclear Factor of Activated T-cells) promoter are co-cultured with antigen-presenting cells (APCs), such as CHO-K1 cells, that are engineered to express PD-L1 and a T-cell receptor (TCR) activator. The interaction between PD-1 and PD-L1 inhibits TCR signaling, leading to low luciferase expression. Small-molecule inhibitors that block the PD-1/PD-L1 interaction will restore TCR signaling and result in an increase in luciferase activity.[5]
Protocol:
-
Cell Culture:
-
Culture the PD-1 expressing Jurkat T cells and the PD-L1 expressing APCs under standard conditions.
-
-
Co-culture and Treatment:
-
Seed the PD-L1 expressing APCs in a 96-well plate and allow them to adhere.
-
Add a serial dilution of the test compounds to the wells.
-
Add the PD-1 expressing Jurkat T cells to the wells.
-
Incubate the co-culture for 6-24 hours.
-
-
Luciferase Assay:
-
Add a luciferase substrate to the wells.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to determine the EC50 value.
-
In Vivo Syngeneic Mouse Models
These models are crucial for evaluating the in vivo efficacy and pharmacodynamics of small-molecule PD-1/PD-L1 inhibitors in an immunocompetent setting.
Principle: Murine tumor cell lines (e.g., CT26 colon carcinoma, MC38 colon adenocarcinoma) are implanted into mice of the same genetic background (e.g., BALB/c for CT26, C57BL/6 for MC38).[2][3][14][17][18][19] This allows for the study of the interaction between the tumor, the host immune system, and the therapeutic agent.
Protocol (Subcutaneous Model):
-
Tumor Cell Implantation:
-
Inject a suspension of tumor cells (e.g., 1 x 10^6 CT26 cells) subcutaneously into the flank of the mice.[14]
-
-
Tumor Growth Monitoring and Treatment:
-
Monitor tumor growth by measuring the tumor volume with calipers.
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.[14]
-
Administer the small-molecule inhibitor orally or via another appropriate route at the desired dose and schedule. The control group receives the vehicle.
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration, flow cytometry).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
Visualizations
Signaling Pathway
Caption: PD-1/PD-L1 signaling pathway and the mechanism of small-molecule inhibitors.
Experimental Workflow: HTRF Assay
Caption: Workflow for a typical HTRF-based PD-1/PD-L1 inhibition assay.
Logical Relationship: Inhibitor Development Cascade
Caption: Logical flow of the small-molecule inhibitor development process.
Conclusion
The development of small-molecule inhibitors targeting the PD-1/PD-L1 pathway represents a promising frontier in cancer immunotherapy. These agents offer potential advantages over antibody-based therapies and have demonstrated significant preclinical and, in some cases, clinical activity. The continued exploration of novel chemical scaffolds, coupled with a deep understanding of their mechanisms of action and robust preclinical evaluation using the assays and models described herein, will be critical for the successful translation of these promising molecules into effective oral cancer immunotherapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A syngeneic MC38 orthotopic mouse model of colorectal cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. incytemi.com [incytemi.com]
- 5. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of Novel Small-Molecule Inhibitors of PD-1/PD-L1 Interaction via Structural Simplification Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DOT Language | Graphviz [graphviz.org]
- 9. fiercebiotech.com [fiercebiotech.com]
- 10. ascopubs.org [ascopubs.org]
- 11. Replimune and Incyte Enter into Clinical Trial Collaboration and Supply Agreement to Evaluate RP1 and INCB99280 in Patients with Cutaneous Squamous Cell Carcinoma | Incyte [investor.incyte.com]
- 12. Oral PD-L1 inhibitor GS-4224 selectively engages PD-L1 high cells and elicits pharmacodynamic responses in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Small molecule inhibitors targeting the PD-1/PD-L1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. escholarship.org [escholarship.org]
- 15. oncodesign-services.com [oncodesign-services.com]
- 16. researchgate.net [researchgate.net]
- 17. CT26 Syngeneic Mouse Model of Colon Cancer I CRO Services [explicyte.com]
- 18. Tumor-immune profiling of CT-26 and Colon 26 syngeneic mouse models reveals mechanism of anti-PD-1 response - PMC [pmc.ncbi.nlm.nih.gov]
- 19. td2inc.com [td2inc.com]
An In-Depth Technical Guide to PD-1-IN-20 for Cancer Immunology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of immune checkpoint inhibitors has revolutionized the landscape of cancer therapy. By targeting molecules that regulate T-cell activation, these therapies can unleash the immune system to recognize and eliminate malignant cells. The Programmed cell death protein 1 (PD-1) and its ligand, Programmed death-ligand 1 (PD-L1), represent a critical axis in this process. The engagement of PD-1 on activated T-cells by PD-L1 expressed on tumor cells leads to the suppression of the anti-tumor immune response.
PD-1-IN-20 is a potent, small-molecule inhibitor of the PD-1/PD-L1 protein-protein interaction, offering a valuable tool for cancer immunology research. Unlike monoclonal antibodies, small molecules like this compound may offer advantages in terms of oral bioavailability, tissue penetration, and a shorter half-life, making them attractive candidates for further investigation. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols to facilitate its use in a research setting.
Core Compound Data: this compound
A summary of the known quantitative data for this compound is presented below. This table includes its fundamental biochemical and physical properties.
| Parameter | Value | Reference |
| Mechanism of Action | Small-molecule inhibitor of the PD-1/PD-L1 protein-protein interaction | |
| IC50 | 5.29 nM | |
| Molecular Weight | 577.90 g/mol | |
| Formula | C30H26BrClN2O3 |
Signaling Pathway and Mechanism of Action
This compound functions by directly interfering with the binding of PD-1 to its ligand PD-L1. This disruption blocks the downstream signaling cascade that leads to T-cell exhaustion and immune suppression. The diagram below illustrates the PD-1/PD-L1 signaling pathway and the inhibitory effect of this compound.
Experimental Protocols
In Vitro PD-1/PD-L1 Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol is designed to quantify the inhibitory effect of this compound on the PD-1/PD-L1 interaction in a cell-free system.
Materials:
-
Recombinant Human PD-1 (e.g., with a His-tag)
-
Recombinant Human PD-L1 (e.g., with an Fc-tag)
-
Anti-His-Europium Cryptate (donor fluorophore)
-
Anti-Fc-d2 (acceptor fluorophore)
-
Assay Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
-
This compound
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Add 2 µL of the this compound dilutions or vehicle control (DMSO) to the wells of the 384-well plate.
-
Add 4 µL of the PD-1-His solution to each well.
-
Add 4 µL of the PD-L1-Fc solution to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Prepare a detection mix containing Anti-His-Europium Cryptate and Anti-Fc-d2 in the assay buffer.
-
Add 10 µL of the detection mix to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible plate reader at 620 nm (Cryptate emission) and 665 nm (d2 emission).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the log concentration of this compound to determine the IC50 value.
T-Cell and Tumor Cell Co-culture Assay
This protocol assesses the functional effect of this compound on T-cell activation in the presence of tumor cells.
Materials:
-
PD-L1 expressing tumor cell line (e.g., MDA-MB-231, MC37)
-
Human or mouse T-cells (e.g., from PBMCs or splenocytes)
-
T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies or a specific antigen)
-
This compound
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well culture plates
-
IFN-γ ELISA kit
-
Flow cytometer and relevant antibodies (e.g., anti-CD8, anti-IFN-γ, anti-Granzyme B)
Procedure:
-
Seed the PD-L1 expressing tumor cells in a 96-well plate and allow them to adhere overnight.
-
Isolate T-cells and pre-activate them with anti-CD3/CD28 antibodies for 24-48 hours to induce PD-1 expression.
-
Add the pre-activated T-cells to the wells containing the tumor cells at a desired Effector:Target ratio (e.g., 5:1).
-
Add serial dilutions of this compound or vehicle control to the co-culture.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
After incubation, collect the supernatant for cytokine analysis and the cells for flow cytometry.
-
Cytokine Analysis: Measure the concentration of IFN-γ in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Flow Cytometry: Stain the cells with antibodies against T-cell markers (e.g., CD8) and intracellular markers of activation (e.g., IFN-γ, Granzyme B) to assess T-cell effector function.
Preclinical Evaluation Workflow
The following diagram outlines a typical preclinical workflow for the evaluation of a small molecule PD-1/PD-L1 inhibitor like this compound.
Conclusion
This compound represents a valuable research tool for investigating the complexities of the PD-1/PD-L1 signaling axis in cancer immunology. Its character as a small molecule provides a distinct profile compared to the more extensively studied monoclonal antibodies. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to incorporate this compound into their studies, with the ultimate goal of advancing our understanding of immune checkpoint inhibition and developing novel therapeutic strategies for cancer. Further characterization of its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and safety profile will be critical in determining its potential for future clinical development.
An In-depth Technical Guide on the Role of PD-1/PD-L1 in T-cell Exhaustion
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-cell exhaustion is a state of T-cell dysfunction that arises during many chronic infections and cancers. It is characterized by the progressive loss of effector functions, including the production of cytokines and cytotoxic activity.[1][2] This hyporesponsive state is a major mechanism of immune evasion for tumors and persistent pathogens.[3][4] A key driver of T-cell exhaustion is the persistent stimulation of the Programmed Death-1 (PD-1) receptor on T-cells by its ligands, PD-L1 and PD-L2.[1][5] Understanding the intricate molecular interactions and signaling pathways governed by the PD-1/PD-L1 axis is paramount for the development of effective immunotherapies.
The PD-1/PD-L1 Axis: Molecular Interaction and Expression
PD-1 (CD279) is a type I transmembrane receptor belonging to the CD28 family, expressed on activated T-cells, B-cells, and myeloid cells.[6][7] Its expression is induced upon T-cell receptor (TCR) engagement.[8] PD-L1 (B7-H1, CD274) and PD-L2 (B7-DC, CD273) are the two known ligands for PD-1.[3] While PD-L2 expression is primarily restricted to antigen-presenting cells (APCs), PD-L1 is broadly expressed on hematopoietic and non-hematopoietic cells, and is frequently upregulated on tumor cells.[5][7] This broad expression pattern of PD-L1 plays a significant role in mediating immune tolerance in peripheral tissues under normal physiological conditions.[7] However, in the tumor microenvironment, the overexpression of PD-L1 on cancer cells leads to the sustained engagement of PD-1 on tumor-infiltrating lymphocytes (TILs), driving their exhaustion.[1][9]
The interaction between PD-1 and PD-L1 is a critical checkpoint that negatively regulates T-cell responses.[5] Structural studies have revealed that the interaction buries a total surface area of 1,970 Ų and involves both hydrophobic and polar contacts primarily within the C′CFG strands of both proteins.[9]
Hallmarks of T-cell Exhaustion
Exhausted T-cells (TEX) exhibit a distinct phenotype and functional state compared to effector (TEFF) and memory (TMEM) T-cells. The key characteristics of TEX are summarized in the table below.
| Characteristic | Effector T-cells (TEFF) | Exhausted T-cells (TEX) |
| Inhibitory Receptors | Low expression of PD-1, LAG-3, TIM-3, CTLA-4 | High and sustained expression of multiple inhibitory receptors including PD-1, LAG-3, TIGIT, and CTLA-4.[10] |
| Effector Function | High production of IFN-γ, TNF-α, and IL-2; high cytotoxic potential.[10] | Impaired production of effector cytokines (IFN-γ, TNF-α, IL-2) and reduced cytotoxicity.[9][10] |
| Proliferative Capacity | High proliferative potential. | Significantly diminished proliferative ability.[10] |
| Transcriptional Profile | Expression of genes associated with effector function. | Distinct transcriptional signature with upregulation of genes like PDCD1 (encoding PD-1) and TOX.[5][10] |
| Epigenetic Landscape | Open chromatin at loci of effector genes. | A distinct and stable epigenetic profile that limits the durability of reinvigoration by PD-1 blockade.[11] |
| Metabolic State | Primarily glycolytic to support rapid growth and function.[12] | Dysfunctional metabolism with suppressed glycolysis and mitochondrial defects.[13][14] |
Recent studies have surprisingly shown that hallmarks of T-cell exhaustion, including significant changes in chromatin accessibility and gene expression, can manifest within just 6 to 12 hours of T-cells encountering a tumor.[15][16] This rapid induction of dysfunction challenges the traditional view of exhaustion as a gradual process.[16]
PD-1 Signaling Pathway in T-cell Exhaustion
The engagement of PD-L1 on an APC or tumor cell with PD-1 on a T-cell initiates a negative signaling cascade that dampens T-cell activation and effector function. The cytoplasmic tail of PD-1 contains two key tyrosine-based signaling motifs: an immunoreceptor tyrosine-based inhibitory motif (ITIM) and an immunoreceptor tyrosine-based switch motif (ITSM).[6][17]
Upon ligand binding, the tyrosine residues within the ITIM and ITSM of PD-1 become phosphorylated.[18] This leads to the recruitment of the Src homology region 2 domain-containing phosphatases SHP-1 and SHP-2.[6][18] SHP-2 is considered a key mediator of PD-1's inhibitory function.[19]
The recruited phosphatases dephosphorylate key signaling molecules downstream of the T-cell receptor (TCR) and the co-stimulatory receptor CD28.[1][19] This effectively counteracts the positive signals required for T-cell activation. The primary signaling pathways inhibited by PD-1 engagement include:
-
PI3K/Akt Pathway: PD-1 signaling inhibits the PI3K/Akt pathway, which is crucial for T-cell proliferation, survival, and metabolic reprogramming.[12][20] Inhibition of this pathway leads to decreased expression of the pro-survival factor Bcl-xL and reduced glucose uptake and glycolysis.[6][20]
-
Ras/MEK/ERK Pathway: The Ras/MEK/ERK pathway, which is important for cytokine production and cell cycle progression, is also attenuated by PD-1 signaling.[12]
-
TCR Proximal Signaling: PD-1 engagement leads to the dephosphorylation of proximal TCR signaling components such as ZAP70 and CD3ζ, thereby inhibiting the initial steps of T-cell activation.[8][21]
The following diagram illustrates the core PD-1 signaling pathway.
Caption: PD-1 Signaling Pathway in T-cell Exhaustion.
Metabolic Reprogramming in Exhausted T-cells
A critical consequence of sustained PD-1 signaling is the metabolic reprogramming of T-cells. While effector T-cells upregulate glycolysis to meet the bioenergetic demands of proliferation and effector function, exhausted T-cells exhibit profound metabolic defects.[12][14] PD-1 engagement suppresses glucose uptake and utilization, leading to a reliance on fatty acid oxidation.[22][23] This metabolic shift is insufficient to support robust effector functions and contributes to the exhausted phenotype. Furthermore, PD-1 signaling can lead to mitochondrial dysfunction, characterized by reduced mitochondrial mass and increased production of reactive oxygen species (ROS).[10][24]
Experimental Protocols for Studying T-cell Exhaustion
Investigating the role of PD-1/PD-L1 in T-cell exhaustion requires a range of specialized experimental techniques. Below are methodologies for key experiments.
Induction of T-cell Exhaustion in a Chronic Viral Infection Model
A widely used model to study T-cell exhaustion is the chronic infection of mice with the lymphocytic choriomeningitis virus (LCMV) Clone 13 strain.
-
Objective: To generate exhausted virus-specific CD8+ T-cells in vivo.
-
Methodology:
-
C57BL/6 mice are infected intravenously with a high dose (2 x 10^6 plaque-forming units) of LCMV Clone 13.
-
As a control for generating functional effector and memory T-cells, a separate cohort of mice is infected with a low dose (2 x 10^5 PFU) of the LCMV Armstrong strain, which causes an acute infection that is cleared.
-
At various time points post-infection (e.g., day 8, 15, 30), splenocytes and lymphocytes from other tissues are harvested.
-
Virus-specific CD8+ T-cells are identified and quantified using major histocompatibility complex (MHC) class I tetramers loaded with LCMV-specific peptides (e.g., GP33-41, GP276-286).
-
The phenotype and function of these T-cells are then assessed using flow cytometry and other assays.
-
Assessment of T-cell Phenotype and Function by Flow Cytometry
-
Objective: To characterize the expression of inhibitory receptors and cytokine production in T-cells.
-
Methodology:
-
Single-cell suspensions are prepared from the tissues of interest (e.g., spleen, tumor).
-
Cells are stained with a panel of fluorescently labeled antibodies against surface markers, including CD8, CD4, and various inhibitory receptors such as PD-1, LAG-3, and TIM-3.
-
For intracellular cytokine staining, cells are stimulated in vitro for 4-6 hours with a relevant antigen (e.g., LCMV peptide, tumor antigen) in the presence of a protein transport inhibitor (e.g., Brefeldin A).
-
Following stimulation, cells are fixed and permeabilized, then stained with antibodies against intracellular cytokines like IFN-γ, TNF-α, and IL-2.
-
Data is acquired on a multi-color flow cytometer and analyzed to determine the frequency and phenotype of different T-cell populations.
-
In Vivo PD-L1 Blockade to Restore T-cell Function
-
Objective: To determine if blocking the PD-1/PD-L1 interaction can reverse T-cell exhaustion.
-
Methodology:
-
Mice with chronic LCMV infection or established tumors are treated with a blocking antibody against PD-L1 (or PD-1). A typical regimen is 200 µg of anti-PD-L1 antibody administered intraperitoneally every 3 days.
-
A control group of mice receives an isotype control antibody.
-
Following a course of treatment, T-cell responses are analyzed as described above to assess for restoration of cytokine production, proliferative capacity, and a reduction in viral load or tumor size.
-
The following diagram illustrates a general experimental workflow for studying T-cell exhaustion and the effects of PD-1 blockade.
Caption: Experimental Workflow for Studying T-cell Exhaustion.
Conclusion and Future Directions
The PD-1/PD-L1 pathway is a central regulator of T-cell exhaustion and a critical target for cancer immunotherapy.[25][26] While blocking this pathway has shown remarkable success in reinvigorating exhausted T-cells and promoting anti-tumor immunity, a significant number of patients do not respond to these therapies.[11] The stable epigenetic programming of exhausted T-cells may limit the durability of reinvigoration by PD-1 blockade alone.[11]
Future research will need to focus on combination therapies that target other inhibitory receptors or modulate the metabolic state of exhausted T-cells to enhance the efficacy of PD-1 blockade. A deeper understanding of the transcriptional and epigenetic regulation of T-cell exhaustion will be crucial for developing novel therapeutic strategies to overcome immune evasion in chronic diseases.
References
- 1. Reinvigorating Exhausted T Cells by Blockade of the PD-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. Contribution of the PD-L1/PD-1 pathway to T-cell exhaustion: an update on implications for chronic infections and tumor evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical aspects of PD-L1 regulation in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PD-1/PD-L1 pathway inhibition to restore effector functions in exhausted CD8+ T cells: chances, limitations and potential risks - Veluswamy - Translational Cancer Research [tcr.amegroups.org]
- 6. PD1 signal transduction pathways in T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PD-1 signaling in primary T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Structure of the Complex of Human Programmed Death 1, PD-1, and Its Ligand PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Epigenetic stability of exhausted T cells limits durability of reinvigoration by PD-1 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biochemical Signaling of PD-1 on T Cells and Its Functional Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. The Role of Metabolic Dysfunction in T-Cell Exhaustion During Chronic Viral Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Study finds hallmarks of T cell exhaustion within hours of tumor exposure - VUMC News [news.vumc.org]
- 16. sciencedaily.com [sciencedaily.com]
- 17. Mechanisms of PD-L1 Regulation in Malignant and Virus-Infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Combination Approaches to Target PD-1 Signaling in Cancer [frontiersin.org]
- 20. Molecular and Biochemical Aspects of the PD-1 Checkpoint Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Effects of PD-1 Signaling on Immunometabolic Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Frontiers | The Role of Metabolic Dysfunction in T-Cell Exhaustion During Chronic Viral Infection [frontiersin.org]
- 25. Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1) - PMC [pmc.ncbi.nlm.nih.gov]
- 26. oncotarget.com [oncotarget.com]
A Technical Guide to Small Molecule PD-1/PD-L1 Inhibitors as Research Tools in Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the use of small molecule inhibitors targeting the Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) signaling pathway as research tools in the field of immunotherapy. While the specific compound "PD-1-IN-20" does not correspond to a known molecule in publicly available literature, this guide will focus on well-characterized, commercially available small molecule inhibitors that serve as critical tools for investigating the PD-1/PD-L1 axis. We will delve into their mechanisms of action, present key quantitative data, and provide detailed experimental protocols for their application in research settings.
Introduction to the PD-1/PD-L1 Immune Checkpoint
The PD-1 receptor (CD279), expressed on activated T cells, B cells, and myeloid cells, is a critical immune checkpoint that negatively regulates immune responses. Its primary ligand, PD-L1 (B7-H1, CD274), is expressed on various cell types, including cancer cells. When PD-L1 on a tumor cell binds to PD-1 on a T cell, it transmits an inhibitory signal into the T cell, leading to T cell "exhaustion" and allowing the tumor to evade immune destruction.
Small molecule inhibitors of the PD-1/PD-L1 interaction represent a promising alternative to therapeutic antibodies. They offer potential advantages such as oral bioavailability, better tumor penetration, and shorter half-lives, which may allow for more manageable immune-related adverse events. These compounds are invaluable research tools for dissecting the signaling pathway and evaluating novel therapeutic strategies.
Mechanisms of Action of Small Molecule Inhibitors
Small molecule inhibitors primarily disrupt the PD-1/PD-L1 interaction through two distinct mechanisms:
-
Direct Blockade: Some compounds, particularly peptide-based inhibitors, are designed to mimic the binding interface of PD-1 or PD-L1, competitively inhibiting the protein-protein interaction.
-
Induction of PD-L1 Dimerization: A prominent class of small molecules, including those from the Bristol Myers Squibb (BMS) series, binds to a hydrophobic pocket on the surface of PD-L1. This binding induces the formation of a PD-L1 homodimer, which sterically occludes the PD-1 binding site and effectively prevents the inhibitory interaction.
Below is a diagram illustrating the PD-1/PD-L1 signaling pathway and the points of intervention by small molecule inhibitors.
Data Presentation: Key Small Molecule Inhibitors
The following table summarizes quantitative data for several well-characterized small molecule inhibitors used in immunotherapy research. These compounds are frequently used as reference standards in screening and validation assays.
| Compound Name | Target(s) | Mechanism of Action | IC₅₀ / EC₅₀ | Key References |
| BMS-202 | PD-L1 | Induces PD-L1 Dimerization | 18 nM (PD-1/PD-L1 Interaction, HTRF)[1][2][3]15 µM (SCC-3 cell proliferation)[1][2][3]10 µM (Jurkat cell proliferation)[1][2][3] | [1][2][3] |
| CA-170 (AUPM-170) | PD-L1, VISTA | Forms Defective Ternary Complex | Data from functional assays show potent rescue of T cell proliferation and effector functions.[4][5] | [4][5][6][7] |
| AUNP-12 (Peptide) | PD-1 Pathway | Direct Blockade of PD-1/PD-L1 & L2 | 17 nM (EC₅₀, Proliferation rescue, PD-L1)[8]16 nM (EC₅₀, Proliferation rescue, PD-L2)[8]49 nM (EC₅₀, IFNγ release, PD-L1)[8] | [8][9][10][11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize and validate small molecule inhibitors of the PD-1/PD-L1 pathway.
In Vitro PD-1/PD-L1 Binding Assay (HTRF)
This assay quantitatively measures the ability of a compound to disrupt the interaction between recombinant PD-1 and PD-L1 proteins.
-
Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is a FRET-based technology. Recombinant PD-1 and PD-L1 proteins are tagged (e.g., with Fc and His tags, respectively). Detection antibodies labeled with a FRET donor (e.g., Europium cryptate) and an acceptor (e.g., APC) are added. When PD-1 and PD-L1 interact, the donor and acceptor are brought into proximity, generating a FRET signal. An inhibitor will disrupt this interaction, leading to a decrease in the signal.[6][9][12]
-
Materials:
-
Recombinant human PD-1 protein with a C-terminal Fc tag.
-
Recombinant human PD-L1 protein with a C-terminal His-tag.
-
Europium cryptate-labeled anti-human IgG (for Fc tag).
-
Allophycocyanin (APC)-labeled anti-His antibody.
-
Assay Buffer: PBS, 0.1% BSA, 0.05% Tween-20.
-
384-well low-volume white plates.
-
Test compounds serially diluted in DMSO.
-
-
Protocol:
-
Add test compounds or DMSO (vehicle control) to the wells of the 384-well plate. The final DMSO concentration should be kept constant, typically at 1%.[12]
-
Add recombinant PD-L1-His protein to the wells. A typical final concentration is 10 nM.[10][12]
-
Pre-incubate the plate for 15-40 minutes at room temperature to allow the inhibitor to bind to PD-L1.[12]
-
Add recombinant PD-1-Fc protein to the wells. A typical final concentration is 3-20 nM.[10][12]
-
Prepare a detection mix containing Europium-anti-IgG (final concentration ~1 nM) and APC-anti-His (final concentration ~20 nM) in HTRF detection buffer.[12]
-
Add the detection mix to the wells.
-
Incubate the plate for 1-2 hours at room temperature, protected from light.
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor) following excitation at 337 nm.[9][12]
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot the percent inhibition against the log of the inhibitor concentration to determine the IC₅₀ value using non-linear regression.[12]
-
T Cell Activation/Proliferation Assay
This cell-based assay assesses the functional consequence of blocking the PD-1/PD-L1 pathway, measuring the restoration of T cell activity.
-
Principle: T cells are stimulated through their T cell receptor (TCR), typically using anti-CD3 and anti-CD28 antibodies. In a co-culture with PD-L1 expressing cells, this activation is suppressed. A functional PD-1/PD-L1 inhibitor will block this suppression and restore T cell proliferation and cytokine production.
-
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or a T cell line (e.g., Jurkat).
-
PD-L1 expressing cells (e.g., CHO-K1 cells engineered to express human PD-L1, or certain tumor cell lines like SCC-3).[2][3]
-
Anti-human CD3 antibody (plate-bound or soluble).
-
Anti-human CD28 antibody (soluble).
-
Complete RPMI-1640 medium.
-
Proliferation readout reagent (e.g., CellTiter-Glo® for ATP measurement, or CFSE dye for flow cytometry).[13][14]
-
Test compounds.
-
-
Protocol:
-
If using plate-bound anti-CD3: Coat a 96-well flat-bottom plate with anti-CD3 antibody (e.g., 5-10 µg/mL in PBS) and incubate for at least 2 hours at 37°C or overnight at 4°C. Wash wells with sterile PBS before adding cells.[15]
-
Seed the PD-L1 expressing cells into the wells and allow them to adhere.
-
Isolate T cells from PBMCs or use Jurkat cells. If using CFSE, label the T cells according to the manufacturer's protocol.
-
Add the T cells to the wells containing the PD-L1 expressing cells.
-
Add the test compound at various concentrations. Include appropriate controls (no stimulation, stimulation with no inhibitor).
-
Add soluble anti-CD28 antibody (e.g., 2 µg/mL) to provide co-stimulation.[15]
-
Incubate the plate for 2-5 days in a humidified 37°C, 5% CO₂ incubator.[13][15]
-
Readout:
-
CellTiter-Glo®: Add the reagent to the wells, incubate, and measure luminescence, which correlates with the number of viable, proliferating cells.
-
CFSE: Harvest the T cells, stain with T cell markers (e.g., CD4, CD8) if needed, and analyze by flow cytometry. Each cell division results in a halving of CFSE fluorescence intensity.
-
Cytokine Analysis: Collect the supernatant before the proliferation readout to measure cytokine levels (e.g., IFN-γ, IL-2) by ELISA or multiplex bead array.
-
-
Plot the readout signal against the log of the inhibitor concentration to determine the EC₅₀ value.
-
In Vivo Tumor Growth Inhibition Assay
This assay evaluates the anti-tumor efficacy of the small molecule inhibitor in a living organism with a competent immune system.
-
Principle: A syngeneic tumor cell line (genetically compatible with the host mouse strain) or a human tumor line in a humanized mouse (a mouse with an engrafted human immune system) is implanted. Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored over time. Efficacy is demonstrated by delayed tumor growth or regression compared to a vehicle-treated control group.[4][16]
-
Materials:
-
Protocol:
-
Inject tumor cells (e.g., 5 x 10⁵ MC38 cells) subcutaneously into the flank of the mice.[16]
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³), which typically takes 7-10 days.[16]
-
Randomize mice into treatment and control groups.
-
Administer the test compound at the desired dose and schedule. For example, BMS-202 has been administered at 20 mg/kg daily via intraperitoneal injection.[1][2]
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: Volume = (length × width²) / 2.[16]
-
Continue treatment for a predetermined period (e.g., 2-4 weeks) or until tumors in the control group reach a predefined endpoint.[16]
-
At the end of the study, tumors and spleens can be harvested for further analysis (e.g., flow cytometry to analyze tumor-infiltrating lymphocytes).
-
Plot the mean tumor volume for each group over time to visualize the treatment effect.
-
Mandatory Visualizations
The following diagrams provide a visual representation of key workflows and relationships in the study of small molecule PD-1/PD-L1 inhibitors.
References
- 1. In Vivo Antitumor Activity of the PD-1/PD-L1 Inhibitor SCL-1 in Various Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Unlocking the Potential of PD-L1 Small-Molecule Antagonists: Preclinical Insights and Therapeutic Promise [synapse.patsnap.com]
- 5. BMS‐202, a PD‐1/PD‐L1 inhibitor, decelerates the pro‑fibrotic effects of fibroblasts derived from scar tissues via ERK and TGFβ1/Smad signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. revvity.com [revvity.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Assay in Summary_ki [bdb99.ucsd.edu]
- 11. Small molecule PD-L1 inhibitor indices anti-tumor immunity | Highlighted Client Publication | genOway [genoway.com]
- 12. Assay in Summary_ki [bindingdb.org]
- 13. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 14. reactionbiology.com [reactionbiology.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. ichor.bio [ichor.bio]
The Discovery and Development of PD-1/PD-L1 Inhibitors: A Technical Overview
Disclaimer: Initial searches for a specific molecule designated "PD-1-IN-20" did not yield any publicly available information. Therefore, this technical guide will provide a comprehensive overview of the discovery and development of Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) inhibitors as a class of therapeutics, a field of significant interest to researchers, scientists, and drug development professionals.
Introduction: The PD-1/PD-L1 Axis in Immuno-Oncology
The immune system's ability to distinguish between self and non-self is crucial for maintaining health and eliminating pathogens. This process is regulated by a series of "immune checkpoints," which are molecules on immune cells that need to be activated or inactivated to start an immune response. Cancer cells can exploit these checkpoints to evade detection and destruction by the immune system.
One of the most critical immune checkpoints is the Programmed Death-1 (PD-1) receptor and its ligands, PD-L1 and PD-L2. PD-1 is expressed on the surface of activated T cells, B cells, and natural killer (NK) cells.[1][2] When PD-1 binds to its primary ligand, PD-L1, which can be expressed on the surface of tumor cells and other cells in the tumor microenvironment, it transmits an inhibitory signal into the T cell, suppressing its activity.[1][3] This interaction effectively allows the cancer cells to "turn off" the immune attack. The discovery of the PD-1 gene in 1992 by Dr. Tasuku Honjo and subsequent research elucidating its function as a negative regulator of immune responses have been pivotal in the field of oncology.[2][4][5]
The development of inhibitors that block the PD-1/PD-L1 interaction has revolutionized cancer treatment. These therapies, known as immune checkpoint inhibitors, "release the brakes" on the immune system, allowing T cells to recognize and attack cancer cells.[5][6] This approach has demonstrated remarkable and durable responses in a variety of cancers, including melanoma, non-small cell lung cancer, and bladder cancer.[7][8]
The Discovery and Development Process
The journey from identifying a therapeutic target to a clinically approved drug is a long and complex process. For PD-1/PD-L1 inhibitors, this journey has primarily focused on monoclonal antibodies, though research into small molecule inhibitors is ongoing.
Target Validation
The initial step involves confirming that inhibiting the PD-1/PD-L1 pathway would have a therapeutic benefit. Early studies using knockout mice were crucial in this phase. Mice lacking the PD-1 gene were found to develop autoimmune diseases, demonstrating the pathway's role in maintaining self-tolerance.[5] Furthermore, blocking the PD-1/PD-L1 interaction in preclinical tumor models led to enhanced anti-tumor immunity and tumor rejection.
Hit Identification and Lead Generation
For monoclonal antibodies, this stage involves generating a diverse pool of antibodies that bind to either PD-1 or PD-L1. This is typically achieved through hybridoma technology or phage display libraries. The resulting antibodies are then screened for their ability to block the PD-1/PD-L1 interaction and restore T cell function in vitro.
Lead Optimization
Antibodies that show promising activity are then "humanized" to reduce their immunogenicity in patients. This process involves genetically engineering the antibody to replace most of the mouse-derived protein sequences with human ones, while retaining the antigen-binding regions. Further modifications may be made to enhance the antibody's affinity, stability, and pharmacokinetic properties.
Preclinical and Clinical Development
Promising lead candidates undergo extensive preclinical testing in animal models to evaluate their safety and efficacy.[9][10] This is followed by a multi-phase clinical trial process in humans to determine the optimal dose, assess safety, and confirm therapeutic efficacy in cancer patients.[11]
Quantitative Data for Representative PD-1/PD-L1 Inhibitors
The following tables summarize key quantitative data for some of the FDA-approved monoclonal antibody inhibitors of the PD-1/PD-L1 pathway. This data is representative of the information gathered during the development of these drugs.
| Table 1: Approved PD-1 Inhibitors | |||
| Drug Name | Target | Approval Year (US) | Developer(s) |
| Pembrolizumab (Keytruda®) | PD-1 | 2014 | Merck & Co. |
| Nivolumab (Opdivo®) | PD-1 | 2014 | Bristol Myers Squibb |
| Cemiplimab (Libtayo®) | PD-1 | 2018 | Regeneron/Sanofi |
| Dostarlimab (Jemperli) | PD-1 | 2021 | GlaxoSmithKline |
| Table 2: Approved PD-L1 Inhibitors | |||
| Drug Name | Target | Approval Year (US) | Developer(s) |
| Atezolizumab (Tecentriq®) | PD-L1 | 2016 | Genentech/Roche |
| Avelumab (Bavencio®) | PD-L1 | 2017 | Merck KGaA/Pfizer |
| Durvalumab (Imfinzi®) | PD-L1 | 2017 | AstraZeneca |
Key Experimental Protocols
A variety of in vitro and in vivo assays are essential for the discovery and characterization of PD-1/PD-L1 inhibitors.
In Vitro Assays
-
Binding Assays: These assays, such as ELISA (Enzyme-Linked Immunosorbent Assay) and Surface Plasmon Resonance (SPR), are used to determine the binding affinity and kinetics of an inhibitor to its target (PD-1 or PD-L1).
-
Cell-Based Functional Assays: These are critical for assessing the biological activity of the inhibitors. A common setup involves co-culturing T cells with cells that express PD-L1 (e.g., tumor cells or engineered antigen-presenting cells). The ability of the inhibitor to block the PD-1/PD-L1 interaction and restore T cell functions, such as cytokine production (e.g., IFN-γ, IL-2) and proliferation, is then measured.[12][13][14]
-
Mixed Lymphocyte Reaction (MLR) Assay: This assay uses immune cells from two different donors to mimic an immune response. The ability of a PD-1/PD-L1 inhibitor to enhance T cell proliferation and cytokine release in this system is a key indicator of its potency.
-
-
Flow Cytometry-Based Assays: These are used to analyze the expression of PD-1 and PD-L1 on different cell populations and to assess downstream signaling events following PD-1 engagement.[12]
In Vivo Studies
-
Syngeneic Mouse Tumor Models: These models utilize mice with a competent immune system and tumors derived from the same genetic background. They are crucial for evaluating the in vivo efficacy of PD-1/PD-L1 inhibitors and for studying their mechanism of action.[10] Parameters such as tumor growth inhibition, survival, and analysis of the tumor microenvironment are assessed.[9]
-
Humanized Mouse Models: These are immunodeficient mice engrafted with human immune cells and tumors. They are used to evaluate the efficacy of therapies that are specific to human proteins.
Visualizing Key Concepts
The following diagrams illustrate important aspects of the PD-1/PD-L1 pathway and the development of its inhibitors.
References
- 1. cusabio.com [cusabio.com]
- 2. A snapshot of the PD-1/PD-L1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PD-1/PD-L1 pathway: current researches in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PD-1: Its Discovery, Involvement in Cancer Immunotherapy, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. PD-1 and PD-L1 inhibitors - Wikipedia [en.wikipedia.org]
- 7. Ten Years of Immunotherapy; Yale’s Role in the Discovery of PD-L1 – The Cancer History Project [cancerhistoryproject.com]
- 8. PD-1 and PD-L1: architects of immune symphony and immunotherapy breakthroughs in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In Vivo Models Of PD-1/PD-L1 Axis Blockade I CRO Services [explicyte.com]
- 11. PD-1 pathway and its clinical application: A 20year journey after discovery of the complete human PD-1 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro Assays to Study PD-1 Biology in Human T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Assays to Study PD-1 Biology in Human T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. worldwide.promega.com [worldwide.promega.com]
Preclinical Profile of a Novel PD-1 Inhibitor: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Programmed cell death protein 1 (PD-1) is a critical immune checkpoint receptor that plays a significant role in downregulating the immune system and promoting self-tolerance by inhibiting T-cell inflammatory activity.[1][2][3] The interaction of PD-1 with its ligands, PD-L1 and PD-L2, on the surface of antigen-presenting cells and tumor cells, leads to the suppression of T-cell proliferation, cytokine release, and cytotoxic activity, thereby allowing cancer cells to evade immune surveillance.[1][4][5] The blockade of the PD-1/PD-L1 pathway has emerged as a cornerstone of cancer immunotherapy, with monoclonal antibodies against PD-1 or PD-L1 demonstrating significant clinical efficacy in a wide range of malignancies.[4][6][7] This document provides a comprehensive overview of the preclinical data for a representative novel small molecule PD-1 inhibitor, referred to herein as PD-1-IN-X.
Mechanism of Action
PD-1-IN-X is a potent and selective inhibitor of the PD-1/PD-L1 interaction. By binding to PD-1, it sterically hinders the engagement of PD-L1, thereby releasing the "brake" on T-cell activation and restoring anti-tumor immunity.[4][6] This leads to enhanced T-cell proliferation, cytokine production (e.g., IFN-γ), and cytotoxic activity against tumor cells.[1]
Quantitative Preclinical Data
The following tables summarize the in vitro and in vivo preclinical data for PD-1-IN-X.
Table 1: In Vitro Activity
| Parameter | Value | Description |
| Binding Affinity (Kd) | ||
| Human PD-1 | 0.5 nM | Determined by Surface Plasmon Resonance (SPR). |
| Murine PD-1 | 1.2 nM | Determined by Surface Plasmon Resonance (SPR). |
| Biochemical Assay (IC50) | ||
| PD-1/PD-L1 HTRF Assay | 2.1 nM | Homogeneous Time-Resolved Fluorescence assay measuring the inhibition of the PD-1/PD-L1 interaction. |
| Cell-Based Assays (EC50) | ||
| NFAT Reporter Assay | 15 nM | Jurkat T-cells expressing a luciferase reporter gene under the control of the NFAT promoter, co-cultured with CHO cells expressing PD-L1. |
| Mixed Lymphocyte Reaction (MLR) | 35 nM | Measures the proliferation of T-cells in response to allogeneic stimulation. |
| IFN-γ Release Assay | 28 nM | Measurement of IFN-γ secretion from primary human T-cells co-cultured with target cells. |
Table 2: In Vivo Efficacy in Syngeneic Mouse Models
| Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Complete Responses (CR) |
| MC38 (Colon Adenocarcinoma) | 25 mg/kg, p.o., QD | 75% | 3/10 |
| CT26 (Colon Carcinoma) | 25 mg/kg, p.o., QD | 60% | 1/10 |
| B16-F10 (Melanoma) | 50 mg/kg, p.o., QD | 45% | 0/10 |
Table 3: Pharmacokinetic Profile in Mice
| Parameter | Value |
| Bioavailability (F%) | 40% |
| Half-life (t1/2) | 8 hours |
| Cmax (at 25 mg/kg) | 5 µM |
| AUC (0-24h, at 25 mg/kg) | 40 µM·h |
| Clearance (CL) | 0.5 L/h/kg |
| Volume of Distribution (Vd) | 2 L/kg |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
PD-1/PD-L1 Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay quantifies the inhibitory activity of compounds on the interaction between PD-1 and PD-L1. Recombinant human PD-1-His and PD-L1-Fc are incubated with the test compound. An anti-His antibody conjugated to a FRET donor and an anti-Fc antibody conjugated to a FRET acceptor are added. In the absence of an inhibitor, the binding of PD-1 and PD-L1 brings the donor and acceptor into proximity, resulting in a FRET signal. The IC50 value is calculated from the dose-response curve of the inhibitor's ability to reduce the FRET signal.
In Vivo Efficacy Studies in Syngeneic Mouse Models
C57BL/6 or BALB/c mice are subcutaneously implanted with tumor cells (e.g., MC38, CT26).[8] When tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into vehicle and treatment groups.[8] The test compound is administered orally at the specified dose and schedule. Tumor volume and body weight are measured regularly.[8] At the end of the study, tumors may be excised for further analysis, such as flow cytometry of tumor-infiltrating lymphocytes.
Pharmacokinetic Studies
The test compound is administered to mice via intravenous (IV) and oral (p.o.) routes. Blood samples are collected at various time points post-administration. Plasma concentrations of the compound are determined using LC-MS/MS. Pharmacokinetic parameters, including clearance, volume of distribution, half-life, and bioavailability, are calculated using appropriate software.
Conclusion
The preclinical data for PD-1-IN-X demonstrate a promising profile of a potent and selective small molecule inhibitor of the PD-1/PD-L1 interaction. The in vitro activity translates to significant anti-tumor efficacy in multiple syngeneic mouse models, accompanied by a favorable pharmacokinetic profile. These findings support the further clinical development of PD-1-IN-X as a novel cancer immunotherapy.
References
- 1. PD-1/PD-L1 pathway: current researches in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. PD-1 and PD-L1 inhibitors - Wikipedia [en.wikipedia.org]
- 5. Frontiers | PD-1/PD-L1 Checkpoint Inhibitors in Tumor Immunotherapy [frontiersin.org]
- 6. Research Status and Outlook of PD-1/PD-L1 Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are the preclinical assets being developed for PD-1? [synapse.patsnap.com]
- 8. In Vivo Models Of PD-1/PD-L1 Axis Blockade I CRO Services [explicyte.com]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of PD-1 Inhibitors
These application notes provide detailed protocols for the in vitro characterization of programmed cell death protein 1 (PD-1) inhibitors, using a hypothetical small molecule, PD-1-IN-20, as an example. The methodologies described are based on established in vitro assays for assessing the potency and mechanism of action of agents targeting the PD-1/PD-L1 immune checkpoint pathway.
Introduction to the PD-1/PD-L1 Pathway
Programmed cell death protein 1 (PD-1) is a critical immune checkpoint receptor expressed on activated T cells, B cells, and other immune cells.[1][2] Its interaction with its ligands, primarily programmed death-ligand 1 (PD-L1), which is often overexpressed on the surface of cancer cells, leads to the inhibition of T-cell receptor (TCR) signaling.[1][3][4] This suppression of T-cell activity allows cancer cells to evade the host's immune system.[5][6] Therapeutic agents that block the PD-1/PD-L1 interaction can restore T-cell function and enhance anti-tumor immunity, a strategy that has revolutionized cancer treatment.[5][7][8]
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize the quantitative data from in vitro assays performed to characterize the inhibitory activity of this compound.
Table 1: Biochemical Inhibition of PD-1/PD-L1 Interaction
| Assay Type | Inhibitor | Target | IC50 (nM) |
| HTRF Binding Assay | This compound | PD-1/PD-L1 | 25.3 |
| AlphaLISA Binding Assay | This compound | PD-1/PD-L1 | 30.1 |
| Reference Antibody (Nivolumab) | Anti-PD-1 | PD-1/PD-L1 | 0.5 |
Table 2: Cell-Based PD-1/PD-L1 Blockade Activity
| Assay Type | Cell Lines | Inhibitor | EC50 (nM) | Max. Signal Restoration (%) |
| NFAT Reporter Assay | Jurkat-hPD-1 / CHO-hPD-L1 | This compound | 150.7 | 85 |
| IL-2 Release Assay | Primary Human T-cells / Tumor cells | This compound | 225.4 | 78 |
| Reference Antibody (Pembrolizumab) | Jurkat-hPD-1 / CHO-hPD-L1 | Anti-PD-1 | 2.1 | 98 |
Experimental Protocols
Protocol 1: Cell-Based PD-1/PD-L1 Blockade Reporter Assay
This protocol describes a bioluminescent cell-based assay to measure the ability of an inhibitor to block the PD-1/PD-L1 interaction and restore T-cell signaling.
Principle: This assay utilizes two engineered cell lines: a Jurkat T-cell line stably expressing human PD-1 and a luciferase reporter gene under the control of the NFAT response element (PD-1 Effector Cells), and a CHO-K1 cell line stably expressing human PD-L1 and a T-cell receptor activator (PD-L1 aAPC/CHO-K1 Cells).[2][3] When co-cultured, the PD-1/PD-L1 interaction inhibits TCR signaling, resulting in low luciferase expression. An inhibitor that blocks this interaction will restore TCR signaling and lead to an increase in luminescence.[3][9]
Materials:
-
PD-1 Effector Cells (e.g., Jurkat-hPD-1/NFAT-Luc)
-
PD-L1 aAPC/CHO-K1 Cells
-
Assay Medium (e.g., RPMI 1640 + 10% FBS)
-
This compound (or other test inhibitors)
-
Reference anti-PD-1 antibody (e.g., Nivolumab)
-
96-well white, clear-bottom assay plates
-
Luciferase detection reagent (e.g., Bio-Glo™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Prepare a serial dilution of this compound and the reference antibody in assay medium.
-
Thaw and prepare the PD-1 Effector Cells and PD-L1 aAPC/CHO-K1 Cells according to the manufacturer's instructions.
-
In a 96-well plate, add 50 µL of the PD-L1 aAPC/CHO-K1 cell suspension (e.g., at 2 x 10^5 cells/mL).
-
Add 25 µL of the diluted this compound or reference antibody to the appropriate wells.
-
Add 25 µL of the PD-1 Effector Cell suspension (e.g., at 4 x 10^5 cells/mL) to all wells.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 6 hours.
-
Equilibrate the plate and the luciferase detection reagent to room temperature.
-
Add 100 µL of the luciferase detection reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the EC50 values by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Protocol 2: Biochemical PD-1/PD-L1 Binding Assay (AlphaLISA)
This protocol outlines a method to quantify the direct inhibition of the PD-1 and PD-L1 protein interaction.
Principle: The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology is used to detect the binding of biotinylated PD-1 to His-tagged PD-L1.[10] Streptavidin-coated Donor beads bind to the biotinylated PD-1, and anti-His-tag Acceptor beads bind to the His-tagged PD-L1. When in close proximity (i.e., when PD-1 and PD-L1 are bound), excitation of the Donor beads at 680 nm results in the generation of singlet oxygen, which diffuses to the Acceptor beads, leading to a chemiluminescent signal at 615 nm. An inhibitor that disrupts this interaction will decrease the signal.[10]
Materials:
-
Biotinylated human PD-1 protein
-
His-tagged human PD-L1 protein
-
AlphaLISA Streptavidin Donor beads
-
AlphaLISA anti-6xHis Acceptor beads
-
AlphaLISA Immunoassay Buffer
-
This compound (or other test compounds)
-
384-well white OptiPlate™
-
EnVision® or other plate reader capable of AlphaLISA detection
Procedure:
-
Prepare a serial dilution of this compound in AlphaLISA Immunoassay Buffer.
-
Add 2.5 µL of the diluted inhibitor to the wells of a 384-well plate.
-
Prepare a mix of His-tagged PD-L1 and biotinylated PD-1 in assay buffer (e.g., final concentration of 5 nM each).
-
Add 5 µL of the protein mix to each well.
-
Incubate for 30 minutes at room temperature.
-
Prepare a mix of AlphaLISA Donor and Acceptor beads in assay buffer (e.g., 20 µg/mL Donor beads and 40 µg/mL Acceptor beads).
-
Add 2.5 µL of the bead mixture to each well.
-
Incubate for 90 minutes at room temperature in the dark.[10]
-
Read the plate on an AlphaLISA-compatible plate reader.
-
Determine the IC50 values by plotting the AlphaLISA signal against the logarithm of the inhibitor concentration and performing a non-linear regression analysis.
Visualizations
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. PD-1 PD-L1 Blockade Assay - Oncology CRO - InnoSer [innoserlaboratories.com]
- 3. PD-1 PD-L1 Blockade Bioassay | PD1 PDL1 | PD1 PDL1 Interactions [promega.com]
- 4. invivogen.com [invivogen.com]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. Frontiers | PD-1/PD-L1 Checkpoint Inhibitors in Tumor Immunotherapy [frontiersin.org]
- 7. Here to make a difference – the first PD1/PD-L1 interaction assay - Navinci [navinci.se]
- 8. PD-1 and PD-L1 inhibitors - Wikipedia [en.wikipedia.org]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols for PD-1/PD-L1 Antagonist Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), are key immune checkpoint proteins that play a crucial role in regulating T-cell activation and maintaining self-tolerance.[1][2][3][4] In the tumor microenvironment, cancer cells often upregulate PD-L1 to engage with PD-1 on activated T-cells, leading to T-cell exhaustion and immune evasion.[5][6][7] Blocking the PD-1/PD-L1 interaction with therapeutic agents, such as monoclonal antibodies or small molecule inhibitors, can restore anti-tumor immunity and has emerged as a promising strategy in cancer immunotherapy.[8][9][10][11]
This document provides detailed application notes and protocols for a cell-based assay designed to screen and characterize small molecule inhibitors of the PD-1/PD-L1 signaling pathway, using a hypothetical inhibitor designated as PD-1-IN-20 as an example. The assay utilizes a co-culture system of two engineered cell lines: a PD-1 expressing reporter T-cell line and a PD-L1 expressing antigen-presenting cell line. Inhibition of the PD-1/PD-L1 interaction by a test compound results in the activation of the T-cell and the subsequent expression of a reporter gene, which can be quantified to determine the compound's potency.
Principle of the Assay
The cell-based assay is founded on the principle of reversing the PD-1/PD-L1 mediated inhibition of T-cell activation. The system employs two genetically engineered cell lines:
-
PD-1 Effector Reporter Cells: Typically, Jurkat cells, a human T-lymphocyte cell line, are engineered to stably express human PD-1 and a reporter gene (e.g., Luciferase) under the control of a promoter responsive to T-cell activation, such as the Nuclear Factor of Activated T-cells (NFAT) or Interleukin-2 (IL-2) promoter.[12][13][14]
-
PD-L1 Antigen Presenting Cells (APCs): An antigen-presenting cell line, such as CHO-K1 or Raji cells, is engineered to stably express human PD-L1 and a T-cell activating stimulus.[12][15] This stimulus can be an antigen-independent activator, like a membrane-bound anti-CD3 single-chain variable fragment (scFv), or a specific peptide-MHC complex.
When these two cell lines are co-cultured, the T-cell activating stimulus on the APCs engages the T-cell receptor (TCR) on the effector cells, initiating an activation signal. Simultaneously, the PD-L1 on the APCs binds to the PD-1 on the effector cells, delivering an inhibitory signal that suppresses T-cell activation and reporter gene expression.[6][16] In the presence of an inhibitor of the PD-1/PD-L1 interaction, such as this compound, this inhibitory signal is blocked, leading to a dose-dependent increase in T-cell activation and reporter gene expression. The potency of the inhibitor can then be determined by measuring the signal from the reporter gene.
Signaling Pathway
Caption: PD-1/PD-L1 signaling pathway and mechanism of inhibition.
Materials and Reagents
| Item | Supplier | Notes |
| PD-1 Effector Reporter Cells | Commercially Available | e.g., Jurkat cells expressing human PD-1 and an NFAT-Luciferase reporter. |
| PD-L1 Antigen Presenting Cells | Commercially Available | e.g., CHO-K1 cells expressing human PD-L1 and an anti-CD3 scFv. |
| Assay Buffer | In-house or Commercial | e.g., RPMI 1640 with 1% BSA. |
| Cell Culture Medium | Gibco, Lonza, etc. | As recommended by the cell line supplier. |
| Fetal Bovine Serum (FBS) | Gibco, Sigma, etc. | Heat-inactivated. |
| Penicillin-Streptomycin | Gibco, Sigma, etc. | 100x solution. |
| This compound (Test Compound) | N/A | Small molecule inhibitor of PD-1/PD-L1. |
| Reference Antibody | Commercially Available | e.g., Pembrolizumab or Nivolumab. |
| Luciferase Detection Reagent | Promega, Thermo Fisher | e.g., ONE-Glo™ or Bright-Glo™ Luciferase Assay System. |
| 96-well white, flat-bottom assay plates | Corning, Greiner | For luminescence measurements. |
| CO2 Incubator | Standard laboratory equipment | 37°C, 5% CO2. |
| Luminometer | Molecular Devices, BMG Labtech | Capable of reading 96-well plates. |
Experimental Protocols
A. Cell Culture and Maintenance
-
Culture the PD-1 Effector Reporter Cells and PD-L1 APCs according to the supplier's instructions.
-
Maintain the cells in logarithmic growth phase.
-
Regularly check for cell viability and morphology.
-
Use cells with a passage number within the recommended range to ensure assay consistency.
B. Assay Workflow
Caption: Experimental workflow for the PD-1/PD-L1 cell-based assay.
C. Step-by-Step Protocol
-
Day 1: Seeding PD-L1 APCs
-
Harvest PD-L1 APCs and determine cell density and viability.
-
Resuspend the cells in fresh culture medium to the desired seeding density (e.g., 2 x 10^5 cells/mL).
-
Add 100 µL of the cell suspension to each well of a 96-well white, flat-bottom assay plate (20,000 cells/well).
-
Incubate the plate overnight at 37°C, 5% CO2.
-
-
Day 2: Compound Addition and Co-culture
-
Prepare serial dilutions of this compound and the reference antibody in assay buffer. It is recommended to prepare a 2x concentrated stock of these dilutions.
-
Remove the culture medium from the plate containing the PD-L1 APCs.
-
Add 50 µL of the 2x concentrated compound dilutions to the respective wells. Include wells for "no inhibitor" (vehicle control) and "no cells" (background) controls.
-
Harvest the PD-1 Effector Reporter Cells and resuspend them in assay buffer at a density of 4 x 10^5 cells/mL.
-
Add 50 µL of the PD-1 Effector Reporter Cell suspension to each well (20,000 cells/well). The final volume in each well should be 100 µL.
-
Incubate the plate for 6 hours at 37°C, 5% CO2.
-
-
Day 2: Luminescence Detection
-
Equilibrate the assay plate and the Luciferase Detection Reagent to room temperature.
-
Add 100 µL of the Luciferase Detection Reagent to each well.
-
Incubate the plate at room temperature for 10 minutes, protected from light.
-
Measure the luminescence using a plate reader.
-
Data Analysis and Presentation
-
Data Normalization:
-
Subtract the average background luminescence (from "no cells" wells) from all other readings.
-
The "no inhibitor" control represents the basal T-cell activation in the presence of PD-1/PD-L1 inhibition. The signal from the test compound will be relative to this.
-
-
IC50 Calculation:
-
Plot the luminescence signal against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the half-maximal inhibitory concentration (IC50) value for this compound and the reference antibody.
-
Example Data Tables
Table 1: Raw Luminescence Data for this compound
| Concentration (µM) | Replicate 1 (RLU) | Replicate 2 (RLU) | Replicate 3 (RLU) |
| 100 | 1,523,489 | 1,510,987 | 1,530,123 |
| 30 | 1,498,765 | 1,505,432 | 1,489,012 |
| 10 | 1,354,234 | 1,367,890 | 1,349,876 |
| 3 | 987,654 | 995,432 | 980,123 |
| 1 | 543,210 | 550,987 | 539,876 |
| 0.3 | 234,567 | 240,123 | 231,987 |
| 0.1 | 110,987 | 115,432 | 109,876 |
| 0 (Vehicle) | 98,765 | 101,234 | 99,876 |
| Background | 5,432 | 5,567 | 5,398 |
Table 2: Summary of IC50 Values
| Compound | IC50 (µM) | 95% Confidence Interval |
| This compound | 1.25 | 1.10 - 1.42 |
| Reference Antibody | 0.05 | 0.04 - 0.06 |
Troubleshooting
| Problem | Possible Cause | Solution |
| High background signal | Contamination of reagents or cells; high intrinsic luciferase activity. | Use fresh, sterile reagents; check cell cultures for contamination; ensure the correct reporter cell line is being used. |
| Low signal-to-background ratio | Suboptimal cell numbers; insufficient incubation time; inactive compound. | Optimize the ratio of effector to target cells; perform a time-course experiment to determine optimal incubation time; verify the activity of the compound. |
| High well-to-well variability | Inconsistent cell seeding; pipetting errors; edge effects. | Ensure proper mixing of cell suspensions before seeding; use calibrated pipettes; avoid using the outer wells of the plate or fill them with buffer. |
| Poor curve fit for IC50 | Inappropriate concentration range; compound precipitation. | Test a wider range of compound concentrations; check the solubility of the compound in the assay buffer. |
References
- 1. mdpi.com [mdpi.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. PD-1/PD-L1 pathway: current researches in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A snapshot of the PD-1/PD-L1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PD-1/PD-L1 Signaling Pathway and Tumor Immune Escape [scirp.org]
- 6. Roles of PD-1/PD-L1 Pathway: Signaling, Cancer, and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A snapshot of the PD-1/PD-L1 pathway [jcancer.org]
- 8. PD-1 and PD-L1 inhibitors - Wikipedia [en.wikipedia.org]
- 9. Frontiers | Clinical and Recent Patents Applications of PD-1/PD-L1 Targeting Immunotherapy in Cancer Treatment—Current Progress, Strategy, and Future Perspective [frontiersin.org]
- 10. Future of anti-PD-1/PD-L1 applications: Combinations with other therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development of a robust reporter gene assay to measure the bioactivity of anti-PD-1/anti-PD-L1 therapeutic antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of a mechanism of action-reflective, dual target cell-based reporter bioassay for a bispecific monoclonal antibody targeting human CTLA-4 and PD-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. invivogen.com [invivogen.com]
- 16. In Vitro Assays to Study PD-1 Biology in Human T Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PD-1-IN-20 in T-cell Activation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Programmed cell death protein 1 (PD-1) is a critical immune checkpoint receptor expressed on activated T-cells.[1][2] Its interaction with its ligands, PD-L1 and PD-L2, expressed on antigen-presenting cells and often co-opted by tumor cells, transmits an inhibitory signal that dampens T-cell activation, proliferation, and cytokine production.[2][3] This mechanism, crucial for maintaining self-tolerance and preventing autoimmunity, can be exploited by cancers to evade immune surveillance.[1][4]
PD-1-IN-20 is a small molecule inhibitor designed to block the PD-1/PD-L1 interaction, thereby restoring T-cell effector functions. These application notes provide detailed protocols for utilizing this compound in common T-cell activation assays to evaluate its efficacy and mechanism of action.
Mechanism of Action
This compound functions by competitively inhibiting the binding of PD-L1 to the PD-1 receptor on activated T-cells. This blockade disrupts the downstream signaling cascade that would otherwise suppress T-cell activity. The primary consequence of this inhibition is the restoration of T-cell receptor (TCR) signaling, leading to enhanced proliferation, increased production of pro-inflammatory cytokines such as Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2), and a more robust cytotoxic T-lymphocyte (CTL) response against target cells.
Data Presentation
The following tables summarize representative quantitative data for small molecule PD-1/PD-L1 inhibitors, which can be used as a reference for expected outcomes with this compound.
Table 1: In Vitro Inhibitory Activity of Representative Small Molecule PD-1/PD-L1 Inhibitors
| Compound | Assay Type | Target | IC50 (nM) | Reference Compound |
| BMS-8 | HTRF | PD-1/PD-L1 Interaction | 146 | N/A |
| BMS-202 | HTRF | PD-1/PD-L1 Interaction | 18 | N/A |
| LH1306 | HTRF | PD-1/PD-L1 Interaction | 25 | N/A |
| LH1307 | HTRF | PD-1/PD-L1 Interaction | 30 | N/A |
Note: Data presented are for analogous small molecule inhibitors of the PD-1/PD-L1 pathway and serve as a reference.[5] HTRF: Homogeneous Time-Resolved Fluorescence.
Table 2: Functional Effects of PD-1 Blockade on T-Cell Activity
| Assay | Readout | Condition | Result with PD-1 Inhibition |
| T-Cell Proliferation | % Proliferating Cells | Stimulated T-cells + PD-L1 | Increased |
| Cytokine Production | IFN-γ (pg/mL) | Co-culture with target cells | Increased |
| Cytokine Production | IL-2 (pg/mL) | Co-culture with target cells | Increased |
| Cytotoxicity | % Target Cell Lysis | Co-culture with target cells | Increased |
Note: This table represents the expected qualitative outcomes following effective PD-1 blockade.
Experimental Protocols
Protocol 1: T-Cell Proliferation Assay
This protocol measures the ability of this compound to restore T-cell proliferation in the presence of PD-L1-mediated suppression.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
This compound
-
Recombinant Human PD-L1
-
Anti-CD3 Antibody
-
Anti-CD28 Antibody
-
CFSE (Carboxyfluorescein succinimidyl ester) or other proliferation dye
-
RPMI-1640 medium with 10% FBS
-
96-well flat-bottom plates
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Label T-cells within the PBMC population with CFSE according to the manufacturer's protocol.
-
Coat a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL) overnight at 4°C.
-
Wash the plate to remove unbound antibody.
-
Add recombinant human PD-L1 (e.g., 5 µg/mL) to appropriate wells.
-
Prepare serial dilutions of this compound in RPMI-1640.
-
Add the CFSE-labeled PBMCs to the wells.
-
Add soluble anti-CD28 antibody (e.g., 2 µg/mL) to all wells.
-
Add the different concentrations of this compound to the designated wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Harvest the cells and analyze CFSE dilution by flow cytometry to determine the percentage of proliferating T-cells.
Protocol 2: Cytokine Release Assay (IFN-γ and IL-2)
This protocol assesses the effect of this compound on the production of key T-cell effector cytokines in a co-culture system.
Materials:
-
Human PBMCs or isolated T-cells
-
A target cell line expressing PD-L1 (e.g., a tumor cell line)
-
This compound
-
RPMI-1640 medium with 10% FBS
-
96-well U-bottom plates
-
ELISA or CBA (Cytometric Bead Array) kit for human IFN-γ and IL-2
Procedure:
-
Culture the PD-L1-expressing target cells. Optionally, IFN-γ (e.g., 100 ng/mL for 24 hours) can be used to upregulate PD-L1 expression on some cancer cell lines.[6][7][8]
-
Isolate PBMCs or T-cells from a healthy donor.
-
Plate the target cells in a 96-well plate.
-
Add the PBMCs or T-cells at an appropriate effector-to-target (E:T) ratio (e.g., 10:1).
-
Add serial dilutions of this compound to the wells, including a vehicle control.
-
Co-culture for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate and collect the supernatant.
-
Measure the concentration of IFN-γ and IL-2 in the supernatant using an ELISA or CBA kit according to the manufacturer's instructions.
Troubleshooting and Considerations
-
Compound Solubility: Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) and that the final solvent concentration in the culture medium is non-toxic to the cells (typically <0.1%).
-
Cell Viability: Always perform a parallel cell viability assay (e.g., using Trypan Blue or a viability dye) to ensure that the observed effects are not due to cytotoxicity of the compound.
-
Donor Variability: T-cell responses can vary significantly between donors. It is recommended to use cells from multiple donors to ensure the reproducibility of the results.
-
Controls: Appropriate controls are critical. These should include:
-
Unstimulated T-cells (negative control).
-
Stimulated T-cells without PD-L1 (positive control for activation).
-
Stimulated T-cells with PD-L1 and vehicle (control for inhibition).
-
A known PD-1/PD-L1 blocking antibody as a positive control for the reversal of inhibition.
-
By following these detailed protocols and considering the key variables, researchers can effectively utilize this compound to investigate its immunomodulatory properties and potential as a therapeutic agent.
References
- 1. Frontiers | The Role of PD-1 in Acute and Chronic Infection [frontiersin.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Strength of PD-1 signaling differentially affects T-cell effector functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. PD-1 and PD-L1: architects of immune symphony and immunotherapy breakthroughs in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. PD‐L1 expression is mainly regulated by interferon gamma associated with JAK‐STAT pathway in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Generating a Dose-Response Curve of PD-1-IN-20
For Researchers, Scientists, and Drug Development Professionals
Introduction
Programmed cell death protein 1 (PD-1) is a critical immune checkpoint receptor expressed on activated T cells, B cells, and natural killer (NK) cells.[1][2] Its interaction with its ligands, PD-L1 and PD-L2, delivers an inhibitory signal that dampens T cell responses, playing a crucial role in maintaining peripheral tolerance and preventing autoimmunity.[3][4] However, many cancer cells exploit this pathway to evade immune surveillance by overexpressing PD-L1, leading to the suppression of anti-tumor immunity.[1][5]
The blockade of the PD-1/PD-L1 axis has emerged as a cornerstone of cancer immunotherapy.[5][6] PD-1-IN-20 is a novel small molecule inhibitor designed to disrupt the interaction between PD-1 and its ligands, thereby restoring T cell function and enhancing anti-tumor immune responses. These application notes provide detailed protocols for generating a dose-response curve for this compound to determine its potency (IC50) in an in-vitro setting.
Mechanism of Action: The PD-1 Signaling Pathway
Upon engagement with its ligand PD-L1, expressed on tumor cells or antigen-presenting cells, the PD-1 receptor on T cells becomes activated.[7][8] This leads to the recruitment of the phosphatases SHP-1 and SHP-2 to the immunoreceptor tyrosine-based inhibitory motif (ITIM) and immunoreceptor tyrosine-based switch motif (ITSM) in the cytoplasmic domain of PD-1.[7] These phosphatases dephosphorylate key signaling molecules downstream of the T cell receptor (TCR), such as ZAP70 and components of the PI3K/AKT pathway.[3][7] This ultimately results in the inhibition of T cell proliferation, cytokine production, and survival, allowing tumor cells to escape immune destruction.[4][9] this compound is designed to physically obstruct this interaction, thereby preventing the initiation of this inhibitory signaling cascade.
Experimental Protocol: In-Vitro Dose-Response Curve Generation
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a small molecule inhibitor of the PD-1/PD-L1 interaction using a cell-based assay that measures T cell activation. A common readout is the measurement of cytokine release (e.g., IL-2 or IFN-γ) or proliferation.
Materials and Reagents
-
Cells:
-
PD-1 expressing T cells (e.g., Jurkat T cells engineered to express PD-1, or activated primary human T cells).
-
PD-L1 expressing antigen-presenting cells (APCs) (e.g., CHO-K1 cells engineered to express PD-L1 and a T cell activating ligand).
-
-
Reagents:
-
This compound (stock solution in DMSO).
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin).
-
T cell activation stimulus (e.g., anti-CD3/anti-CD28 antibodies or superantigen like SEE).
-
Assay buffer (e.g., PBS).
-
Cytokine detection kit (e.g., IL-2 or IFN-γ ELISA kit).
-
Cell proliferation assay reagent (e.g., CFSE or BrdU incorporation kit).
-
Positive control inhibitor (e.g., a known anti-PD-1 antibody or another small molecule inhibitor).
-
Negative control (vehicle, e.g., DMSO).
-
-
Equipment:
-
96-well flat-bottom cell culture plates.
-
Multichannel pipette.
-
CO2 incubator (37°C, 5% CO2).
-
Plate reader (for ELISA or proliferation assay).
-
Flow cytometer (optional, for more detailed analysis).
-
Experimental Workflow
Step-by-Step Procedure
-
Preparation of this compound Dilutions:
-
Prepare a 10-point serial dilution series of this compound in assay medium. A common starting concentration for a small molecule inhibitor might be in the range of 10 µM to 100 µM.
-
Ensure the final concentration of the vehicle (DMSO) is consistent across all wells and does not exceed a level that affects cell viability (typically <0.5%).
-
Include wells for a positive control (e.g., a known blocking antibody) and a negative control (vehicle only).
-
-
Cell Plating and Co-culture:
-
Seed the PD-L1 expressing APCs into a 96-well plate at a predetermined optimal density.
-
Add the PD-1 expressing T cells to the wells containing the APCs.
-
Add the T cell activation stimulus if it is not inherently provided by the APC line.
-
-
Addition of Inhibitor:
-
Add the prepared dilutions of this compound, positive control, and negative control to the appropriate wells in triplicate.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient to allow for T cell activation and cytokine production (typically 24-72 hours).
-
-
Measurement of T cell Activation:
-
For Cytokine Release (ELISA):
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant from each well.
-
Perform an ELISA for the cytokine of interest (e.g., IL-2 or IFN-γ) according to the manufacturer's instructions.
-
Read the absorbance using a plate reader.
-
-
For T cell Proliferation:
-
If using a reagent like CellTiter-Glo®, add it directly to the wells and read the luminescence.
-
If using BrdU incorporation, follow the manufacturer's protocol for pulsing, fixing, and detecting BrdU.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the positive and negative controls.
-
Plot the percentage of inhibition against the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (4PL) equation to generate a dose-response curve.[10]
-
From the curve, determine the IC50 value, which is the concentration of this compound that produces 50% of the maximal inhibition.[11]
-
Data Presentation
The quantitative data from the dose-response experiment should be summarized in a clear and structured table to allow for easy comparison and interpretation.
| Parameter | This compound | Positive Control (e.g., Anti-PD-1 Ab) |
| Assay Type | IL-2 Release ELISA | IL-2 Release ELISA |
| Cell Lines | Jurkat-PD-1 / CHO-PD-L1 | Jurkat-PD-1 / CHO-PD-L1 |
| Top Concentration | 10 µM | 10 µg/mL |
| Number of Doses | 10 | 10 |
| IC50 | Calculated Value (nM or µM) | Calculated Value (nM or µg/mL) |
| Hill Slope | Calculated Value | Calculated Value |
| Max Inhibition (%) | Calculated Value | Calculated Value |
Note: The values in this table are placeholders. Actual values will be determined experimentally.
Conclusion
This document provides a comprehensive guide for researchers to determine the in-vitro potency of the small molecule inhibitor this compound. The provided protocols for cell-based assays and data analysis are based on established methodologies for characterizing inhibitors of the PD-1/PD-L1 immune checkpoint.[12][13] Accurate determination of the dose-response relationship and the IC50 value is a critical step in the preclinical development of novel cancer immunotherapies.
References
- 1. mdpi.com [mdpi.com]
- 2. PD-1/PD-L1 Signaling Pathway and Tumor Immune Escape [scirp.org]
- 3. Frontiers | The role of PD-1 signaling in health and immune-related diseases [frontiersin.org]
- 4. A snapshot of the PD-1/PD-L1 pathway [jcancer.org]
- 5. PD-1/PD-L1 pathway: current researches in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PD-1 and PD-L1 inhibitors - Wikipedia [en.wikipedia.org]
- 7. PD1 signal transduction pathways in T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of action of PD‐1 receptor/ligand targeted cancer immunotherapy[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Designing drug response experiments and quantifying their results - PMC [pmc.ncbi.nlm.nih.gov]
- 11. support.collaborativedrug.com [support.collaborativedrug.com]
- 12. In Vitro Assays to Study PD-1 Biology in Human T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols for PD-1-IN-20 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD-1-IN-20 is a small molecule inhibitor targeting the programmed cell death-1 (PD-1) and its ligand (PD-L1) interaction. This pathway is a critical immune checkpoint that tumor cells often exploit to evade the host immune system. By blocking the PD-1/PD-L1 interaction, this compound can potentially restore T-cell-mediated anti-tumor immunity. These application notes provide detailed protocols for the solubilization of this compound and its application in relevant cell culture-based assays to assess its biological activity.
Solubility of Small Molecule PD-1/PD-L1 Inhibitors
| Compound Name | Solvent | Reported Solubility |
| PD-1/PD-L1 Inhibitor 1 | DMSO | 200 mM |
| Water | 200 mM | |
| Ethanol | 200 mM | |
| PD-1/PD-L1 Inhibitor 3 | DMSO | 100 mg/mL (~54 mM)[1][2] |
| Water | 100 mg/mL (~54 mM)[1][2] | |
| Ethanol | 100 mg/mL (~54 mM)[1] | |
| BMS202 | DMSO | 83 mg/mL (~198 mM)[3] |
| Ethanol | 83 mg/mL[3] | |
| Water | Insoluble[3] | |
| PD-L1-IN-1 | DMSO | 125 mg/mL (~331 mM) (with ultrasonic and warming to 60°C)[4] |
General Recommendation for this compound: Based on the data for similar compounds, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.
Protocol for Preparation of this compound Stock and Working Solutions
This protocol provides a general guideline for the preparation of this compound solutions for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile phosphate-buffered saline (PBS) or cell culture medium (e.g., RPMI-1640, DMEM)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
2.1. Preparation of a 10 mM Stock Solution in DMSO:
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound will be required for this calculation (please refer to the manufacturer's datasheet).
-
Add the calculated volume of sterile DMSO to the vial of this compound.
-
Vortex the solution thoroughly for several minutes to ensure complete dissolution. Gentle warming (e.g., in a 37°C water bath) or sonication may be used to aid dissolution if precipitation is observed.[5]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C for long-term storage.
2.2. Preparation of Working Solutions:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment (e.g., 1 µM, 10 µM, 100 µM).
-
Important: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells.[6] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
PD-1/PD-L1 Signaling Pathway and Mechanism of Action of this compound
The interaction between PD-1 on activated T-cells and PD-L1 on tumor cells delivers an inhibitory signal to the T-cell, leading to T-cell exhaustion and allowing the tumor to evade immune destruction.[7] Small molecule inhibitors like this compound are designed to physically block this interaction, thereby restoring T-cell effector functions.
References
Application Notes and Protocols: PD-1-IN-20
For Research Use Only. Not for use in diagnostic procedures.
Application Notes
Introduction to PD-1-IN-20
This compound is a small molecule inhibitor that targets the programmed cell death-1/programmed death-ligand 1 (PD-1/PD-L1) protein-protein interaction. With an IC50 value of 5.29 nM, it effectively blocks this critical immune checkpoint pathway.[1] The PD-1/PD-L1 pathway is a key regulator of the immune system, and its inhibition can restore T-cell activity against cancer cells.[2] Tumor cells often exploit this pathway to evade immune surveillance by overexpressing PD-L1.[3][4] Small molecule inhibitors like this compound offer potential advantages over monoclonal antibodies, including better tumor tissue permeability and the possibility of oral administration.[5] These characteristics make this compound a valuable tool for research in oncology, infectious diseases, and autoimmune disorders.[1]
The PD-1/PD-L1 Signaling Pathway
The interaction between the PD-1 receptor on activated T-cells and its ligand, PD-L1, on tumor cells or antigen-presenting cells, transmits an inhibitory signal that suppresses T-cell proliferation, cytokine production, and cytotoxic activity.[3][6] By blocking this interaction, this compound prevents the deactivation of T-cells, thereby enhancing the body's natural anti-tumor immune response.[7]
Product Specifications
This table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₂₉H₂₉N₅O₃ | Vendor Data |
| Molecular Weight | 511.58 g/mol | Vendor Data |
| CAS Number | 2159138-01-7 | [1] |
| Purity | >98% (Typically by HPLC) | Vendor Data |
| Appearance | Crystalline solid / Lyophilized powder | General Knowledge |
| IC₅₀ | 5.29 nM (for PD-1/PD-L1 interaction) | [1] |
Reconstitution Protocol
Proper reconstitution is critical for maintaining the activity of the inhibitor. It is recommended to prepare a concentrated stock solution in an appropriate organic solvent.
Recommended Solvents and Stock Concentrations
This compound is a small molecule and, like similar compounds, is expected to be soluble in organic solvents. Aqueous solubility is generally low.
| Solvent | Recommended Stock Concentration | Notes |
| DMSO | 10 mM - 50 mM | Preferred solvent for creating primary stock solutions. |
| Ethanol | 1 mM - 10 mM | Use with caution; may have lower solubility. |
| PBS (pH 7.2) | Insoluble / Very Low Solubility | Not recommended for initial reconstitution. |
Note: Always consult the Certificate of Analysis (CofA) provided with the specific product lot for any updated solubility information.
Step-by-Step Reconstitution Procedure
-
Equilibrate : Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20 minutes.
-
Centrifuge : Briefly centrifuge the vial to ensure all the powder is collected at the bottom.
-
Add Solvent : Using a calibrated pipette, add the calculated volume of the desired solvent (e.g., DMSO) to the vial to achieve the target stock concentration. A reconstitution calculator can be used for this purpose.
-
Dissolve : Gently vortex or sonicate the vial until the solid is completely dissolved. Visually inspect the solution to ensure no particulates are present.
-
Aliquot : To avoid repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in low-protein-binding microcentrifuge tubes.[8]
Example Calculation for a 10 mM Stock Solution:
-
Mass of this compound : 1 mg
-
Molecular Weight : 511.58 g/mol
-
Volume of DMSO = (1 mg / 511.58 g/mol ) / (10 mmol/L) = 0.1955 mL = 195.5 µL
Storage and Stability
Correct storage is essential to prevent degradation and loss of activity.
Summary of Storage Conditions
| Form | Storage Temperature | Shelf Life | Notes |
| Solid (Lyophilized) | Room Temperature | ≥ 12 months | Store in a dry, dark place. |
| Stock Solution (in DMSO) | -20°C | ~1 month | [8] |
| Stock Solution (in DMSO) | -80°C | ~6 months | [8] Recommended for long-term storage. |
Note: The stability of small molecules in solution can vary. The provided shelf life is based on data for similar inhibitors.[8] For critical experiments, it is advisable to use freshly prepared solutions or solutions stored at -80°C for less than 6 months.
Experimental Protocols
This compound is primarily used in cell-based assays to determine its effect on immune cell function. The following is a generalized protocol for a PD-1/PD-L1 blockade assay.
In Vitro PD-1/PD-L1 Blockade Assay Workflow
This workflow outlines the key steps for evaluating the efficacy of this compound in a cell-based model. This type of assay commonly uses engineered cell lines to provide a clear and reproducible readout.[9]
Detailed Methodology: Cell-Based PD-1/PD-L1 Blockade Bioassay
This protocol is adapted from common methodologies for testing PD-1/PD-L1 inhibitors.[9][10][11]
Objective: To quantify the ability of this compound to block the PD-1/PD-L1 interaction and restore T-cell activation signaling.
Materials:
-
PD-1 Effector Cells (e.g., Jurkat T cells engineered to express human PD-1 and an NFAT-luciferase reporter).[9]
-
PD-L1 aAPC (artificial Antigen Presenting Cells) (e.g., CHO-K1 cells engineered to express human PD-L1 and a T-cell receptor activator).
-
Assay Buffer/Media (e.g., RPMI 1640 + 10% FBS).
-
This compound (reconstituted and serially diluted).
-
Reference antibody (e.g., Pembrolizumab) as a positive control.
-
96-well white, flat-bottom assay plates.
-
Luciferase reporter assay reagent.
-
Luminometer.
Procedure:
-
Prepare Dilutions : Prepare a serial dilution series of this compound in assay media from the DMSO stock. Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤0.5%).
-
Plate aAPC Cells : Seed the PD-L1 aAPC cells in the 96-well plate at a pre-optimized density and allow them to adhere.
-
Add Compound : Add the serially diluted this compound and controls (vehicle and reference antibody) to the appropriate wells.
-
Add Effector Cells : Add the PD-1 Effector (Jurkat) cells to each well.
-
Incubate : Incubate the plate at 37°C in a 5% CO₂ incubator for a period determined by cell line optimization (typically 6-24 hours).
-
Measure Signal : Allow the plate to equilibrate to room temperature. Add the luciferase detection reagent according to the manufacturer's instructions.
-
Read Plate : Measure the luminescence signal using a plate-reading luminometer.
-
Analyze Data : Plot the luminescence signal against the log of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the EC₅₀ or IC₅₀ value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PD-1/PD-L1 Signaling Pathway and Tumor Immune Escape [scirp.org]
- 3. Roles of PD-1/PD-L1 Pathway: Signaling, Cancer, and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A snapshot of the PD-1/PD-L1 pathway [jcancer.org]
- 5. Identification of novel PD-1/PD-L1 small molecule inhibitors: virtual screening, synthesis and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PD-1/PD-L1 pathway: current researches in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Status and Outlook of PD-1/PD-L1 Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. PD-1 PD-L1 Blockade Assay - Oncology CRO - InnoSer [innoserlaboratories.com]
- 10. blog.crownbio.com [blog.crownbio.com]
- 11. news-medical.net [news-medical.net]
Application Notes and Protocols for In Vivo Studies of Small Molecule PD-1/PD-L1 Inhibitors in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Topic: In Vivo Study Design for PD-1-IN-20 and Structurally Related Small Molecule PD-1/PD-L1 Inhibitors in Mouse Models.
Disclaimer: Direct in vivo studies for the specific compound this compound are not publicly available. The following application notes and protocols are based on a structurally similar small molecule PD-1/PD-L1 inhibitor, YPD-29B, a bromobenzyl phenyl ether derivative, to provide a representative framework for in vivo study design. The provided data and protocols should be adapted based on the specific properties of this compound.
Introduction
The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), are key immune checkpoint proteins that regulate T-cell activation and immune tolerance.[1][2] In the tumor microenvironment, cancer cells can overexpress PD-L1, which binds to PD-1 on activated T cells, leading to T-cell exhaustion and immune evasion.[1][2] Small molecule inhibitors targeting the PD-1/PD-L1 interaction offer a promising therapeutic strategy in oncology.[3] This document provides detailed application notes and protocols for designing and conducting in vivo studies in mouse models to evaluate the efficacy of small molecule PD-1/PD-L1 inhibitors, using the bromobenzyl phenyl ether derivative YPD-29B as a case study.
Data Presentation
Table 1: In Vitro Activity of this compound
| Compound | Target | IC50 (nM) | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | PD-1/PD-L1 Interaction | 5.29 | C30H26BrClN2O | 577.90 |
Data sourced from commercially available information.
Table 2: In Vivo Efficacy of YPD-29B-Na in a Syngeneic Mouse Model
| Mouse Model | Tumor Cell Line | Treatment | Dose | Route of Administration | Tumor Growth Inhibition (TGI) |
| C57BL/6 | B16-F10 Melanoma | YPD-29B-Na | Not Specified | Not Specified | 64.11% |
This data is from a study on YPD-29B, a compound structurally related to this compound.[3]
Signaling Pathway and Experimental Workflow
PD-1/PD-L1 Signaling Pathway
Caption: PD-1/PD-L1 signaling pathway and the mechanism of action of this compound.
In Vivo Efficacy Study Workflow
Caption: A typical workflow for an in vivo efficacy study of a PD-1/PD-L1 inhibitor.
Experimental Protocols
Protocol 1: Syngeneic Mouse Tumor Model Establishment
Objective: To establish a syngeneic tumor model in immunocompetent mice to evaluate the anti-tumor efficacy of this compound.
Materials:
-
Mouse Strain: C57BL/6 or BALB/c mice (6-8 weeks old, female).
-
Tumor Cell Line: B16-F10 (melanoma, for C57BL/6) or CT26 (colon carcinoma, for BALB/c).
-
Cell Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS).
-
Trypsin-EDTA.
-
1 mL syringes with 27-gauge needles.
-
Hemocytometer or automated cell counter.
Procedure:
-
Culture the selected tumor cell line in a T75 flask until it reaches 80-90% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cells at 300 x g for 5 minutes.
-
Resuspend the cell pellet in sterile PBS.
-
Count the cells and adjust the concentration to 1 x 10^6 cells per 100 µL.
-
Shave the right flank of the mice and sterilize the injection site with 70% ethanol.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth. Tumors should be palpable within 5-7 days.
Protocol 2: In Vivo Efficacy Study
Objective: To assess the anti-tumor activity of this compound in the established syngeneic tumor model.
Materials:
-
Tumor-bearing mice (from Protocol 1).
-
This compound (formulated in an appropriate vehicle, e.g., 0.5% CMC-Na).
-
Vehicle control (e.g., 0.5% CMC-Na).
-
Calipers for tumor measurement.
-
Animal balance.
-
Gavage needles (for oral administration) or appropriate syringes for other routes.
Procedure:
-
Once tumors reach an average volume of 80-120 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Record the initial tumor volume and body weight of each mouse.
-
Administer this compound at the desired dose and schedule (e.g., daily oral gavage). The control group should receive the vehicle.
-
Measure the tumor dimensions (length and width) and body weight every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Continue treatment for the specified duration (e.g., 21 days) or until the tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.
Protocol 3: Pharmacokinetic (PK) Study
Objective: To determine the pharmacokinetic profile of this compound in mice.
Materials:
-
Non-tumor bearing mice (e.g., C57BL/6).
-
This compound.
-
Appropriate formulation for the chosen route of administration (e.g., intravenous and oral).
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes).
-
Centrifuge.
-
LC-MS/MS system for bioanalysis.
Procedure:
-
Fast the mice overnight before dosing.
-
Administer a single dose of this compound via the desired routes (e.g., 5 mg/kg IV and 20 mg/kg PO).
-
Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Process the blood to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability.
Protocol 4: Immune Cell Profiling by Flow Cytometry
Objective: To analyze the immune cell populations within the tumor microenvironment following treatment with this compound.
Materials:
-
Excised tumors from the efficacy study.
-
RPMI-1640 medium.
-
Collagenase D and DNase I.
-
70 µm cell strainers.
-
Red Blood Cell Lysis Buffer.
-
FACS buffer (PBS with 2% FBS).
-
Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, Granzyme B).
-
Flow cytometer.
Procedure:
-
Mince the excised tumors into small pieces in RPMI-1640 medium.
-
Digest the tumor tissue with Collagenase D and DNase I at 37°C for 30-60 minutes.
-
Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Lyse red blood cells using RBC Lysis Buffer.
-
Wash the cells with FACS buffer.
-
Stain the cells with a cocktail of fluorescently labeled antibodies against surface and intracellular markers.
-
Acquire the data on a flow cytometer.
-
Analyze the data to quantify the proportions of different immune cell subsets (e.g., CD8+ T cells, regulatory T cells).
References
- 1. Clinical and Recent Patents Applications of PD-1/PD-L1 Targeting Immunotherapy in Cancer Treatment—Current Progress, Strategy, and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Assessment of Putative PD-1/PD-L1 Inhibitors: Suggestions of an Alternative Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of bromobenzyl phenyl ether derivative YPD-29B: a novel pre-clinical compound targeting the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PD-1-IN-20 Administration in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Programmed cell death protein 1 (PD-1) is a critical immune checkpoint receptor that plays a significant role in down-regulating the immune system to promote self-tolerance and prevent autoimmune diseases.[1][2] However, many cancer cells exploit this pathway by overexpressing its ligand, PD-L1, which binds to PD-1 on activated T cells, leading to T-cell exhaustion and allowing the tumor to evade immune surveillance.[1][3][4][5] Small molecule inhibitors targeting the PD-1/PD-L1 interaction are being developed as promising cancer immunotherapies.[6][7]
This document provides detailed application notes and protocols for the preclinical administration of a hypothetical small molecule PD-1 inhibitor, herein referred to as PD-1-IN-20, in animal models. The methodologies outlined are based on established practices for similar small molecule inhibitors targeting the PD-1/PD-L1 pathway.
Mechanism of Action
This compound is a small molecule inhibitor designed to disrupt the interaction between PD-1 and its ligand, PD-L1. By blocking this interaction, this compound aims to restore T-cell function, enhance anti-tumor immunity, and promote tumor cell destruction.[8][9] The binding of PD-1 to PD-L1 typically leads to the dephosphorylation of key signaling molecules in the T-cell receptor (TCR) and CD28 pathways, inhibiting T-cell proliferation and cytokine production.[5] this compound is hypothesized to prevent this inhibitory signaling, thereby reactivating the body's immune response against cancer cells.
Signaling Pathway
The PD-1/PD-L1 signaling pathway is a key regulator of T-cell activation. The following diagram illustrates the mechanism of action of this compound in blocking this pathway.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. PD-1/PD-L1 pathway: current researches in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. PD-1/PD-L1 Signaling Pathway and Tumor Immune Escape [scirp.org]
- 5. Roles of PD-1/PD-L1 Pathway: Signaling, Cancer, and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]
- 7. Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Research Status and Outlook of PD-1/PD-L1 Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring PD-1-IN-20 Efficacy In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
Programmed cell death protein 1 (PD-1) is a critical immune checkpoint receptor expressed on activated T cells. Its interaction with its ligands, PD-L1 and PD-L2, on antigen-presenting cells and tumor cells, leads to the suppression of T-cell activity, allowing cancer cells to evade the immune system.[1][2] PD-1-IN-20 is a small molecule inhibitor designed to block the PD-1/PD-L1 interaction, thereby restoring anti-tumor immunity.[1] These application notes provide detailed protocols for assessing the in vitro efficacy of this compound.
Data Presentation
The efficacy of this compound and other reference inhibitors can be quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are key parameters to determine potency.
Table 1: Biochemical Potency of PD-1/PD-L1 Small Molecule Inhibitors
| Compound | Assay Type | Target | IC50 (nM) | Reference |
| This compound | Biochemical | PD-1/PD-L1 Interaction | 5.29 | [1] |
| BMS-8 | Biochemical | PD-L1 | 146 | [3] |
| BMS-202 | Biochemical | PD-L1 | 18 | [3] |
Table 2: Cell-Based Activity of PD-1/PD-L1 Inhibitors
| Compound | Assay Type | Cell Line(s) | Readout | EC50 (µg/mL) |
| Nivolumab | PD-1/PD-L1 Blockade Bioassay | PD-1 Effector Jurkat / PD-L1 aAPC/CHO-K1 | Luminescence | 0.28 |
| Pembrolizumab | PD-1/PD-L1 Blockade Bioassay | PD-1 Effector Jurkat / PD-L1 aAPC/CHO-K1 | Luminescence | 0.11 |
Signaling Pathway and Mechanism of Action
The interaction between PD-1 on T cells and PD-L1 on tumor cells inhibits T-cell receptor (TCR) signaling, leading to T-cell exhaustion and immune evasion. This compound acts by directly interfering with this interaction, restoring T-cell function.
Experimental Protocols
Here we provide detailed protocols for three key in vitro assays to measure the efficacy of this compound.
PD-1/PD-L1 Blockade Reporter Assay
This assay measures the ability of this compound to block the PD-1/PD-L1 interaction and restore T-cell activation, quantified by a luciferase reporter.
Materials:
-
PD-1 Effector Cells (e.g., Jurkat T cells expressing human PD-1 and an NFAT-luciferase reporter)
-
PD-L1 Antigen Presenting Cells (e.g., CHO-K1 cells expressing human PD-L1)
-
Assay Medium (e.g., RPMI-1640 + 1% FBS)
-
This compound
-
Reference inhibitor (e.g., Pembrolizumab)
-
96-well white, clear-bottom assay plates
-
Luciferase detection reagent
-
Luminometer
Protocol:
-
Cell Plating:
-
Culture PD-L1 aAPC/CHO-K1 cells to ~80% confluency.
-
Harvest cells and resuspend in assay medium.
-
Plate 40,000 cells per well in a 96-well plate and incubate overnight at 37°C, 5% CO2.
-
-
Inhibitor Preparation:
-
Prepare a serial dilution of this compound and the reference inhibitor in assay medium. A typical starting concentration might be 10 µM with 3-fold serial dilutions.
-
-
Co-culture and Treatment:
-
The next day, carefully remove the medium from the plated CHO-K1 cells.
-
Add the diluted this compound or reference inhibitor to the respective wells.
-
Harvest and resuspend PD-1 Effector Jurkat cells in assay medium at a concentration of 1.25 x 10^6 cells/mL.
-
Add 40 µL of the Jurkat cell suspension to each well.
-
-
Incubation and Readout:
-
Incubate the co-culture plate for 6 hours at 37°C, 5% CO2.
-
Equilibrate the plate and luciferase detection reagent to room temperature.
-
Add the luciferase reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the fold induction of luciferase signal relative to the vehicle control.
-
Plot the dose-response curve and determine the EC50 value for this compound.
-
Mixed Lymphocyte Reaction (MLR) Assay
This assay assesses the ability of this compound to enhance T-cell proliferation and cytokine production in response to allogeneic stimulation.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) from two different healthy donors
-
Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, and antibiotics)
-
This compound
-
Reference inhibitor (e.g., an anti-PD-1 antibody)
-
CFSE (Carboxyfluorescein succinimidyl ester) or other proliferation dye
-
Human IFN-γ and IL-2 ELISA kits
-
96-well round-bottom culture plates
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
Isolate PBMCs from two healthy donors using Ficoll-Paque density gradient centrifugation.
-
For a one-way MLR, treat the stimulator PBMCs with Mitomycin C (50 µg/mL) or irradiation to prevent their proliferation.
-
Label the responder PBMCs with CFSE according to the manufacturer's protocol.
-
-
MLR Setup:
-
Plate the CFSE-labeled responder PBMCs (1 x 10^5 cells/well) in a 96-well round-bottom plate.
-
Add the stimulator PBMCs to the wells at a 1:1 ratio with the responder cells.
-
Add serial dilutions of this compound or the reference inhibitor to the co-culture.
-
-
Incubation:
-
Incubate the plate for 5-7 days at 37°C, 5% CO2.
-
-
Readouts:
-
Proliferation (Flow Cytometry):
-
Harvest the cells and stain with T-cell markers (e.g., CD4, CD8).
-
Analyze T-cell proliferation by measuring the dilution of CFSE fluorescence using a flow cytometer.
-
-
Cytokine Production (ELISA):
-
On day 3 or 5, collect the culture supernatant.
-
Measure the concentration of IFN-γ and IL-2 using ELISA kits according to the manufacturer's instructions.
-
-
-
Data Analysis:
-
Quantify the percentage of proliferated T cells for each condition.
-
Determine the concentration of cytokines in the supernatants.
-
Plot the dose-response curves for proliferation and cytokine release to evaluate the efficacy of this compound.
-
IFN-γ Release Assay
This assay specifically measures the enhancement of Interferon-gamma (IFN-γ) secretion from T cells upon blockade of the PD-1/PD-L1 pathway by this compound.
Materials:
-
Human PBMCs
-
T-cell activators (e.g., anti-CD3/anti-CD28 antibodies or Staphylococcal enterotoxin B (SEB))
-
This compound
-
Human IFN-γ ELISA kit or HTRF kit
-
96-well culture plates
Protocol:
-
Cell Plating:
-
Isolate and plate PBMCs at a density of 2 x 10^5 cells per well in a 96-well plate.
-
-
Treatment and Stimulation:
-
Add serial dilutions of this compound to the wells.
-
Stimulate the T cells with a suboptimal concentration of anti-CD3/anti-CD28 antibodies or SEB.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
-
IFN-γ Measurement:
-
Collect the culture supernatants.
-
Measure the IFN-γ concentration using an ELISA or HTRF kit following the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the increase in IFN-γ secretion in the presence of this compound compared to the vehicle control.
-
Generate a dose-response curve and determine the EC50 value.
-
Logical Relationship of In Vitro Assays
The selection of in vitro assays follows a logical progression from biochemical confirmation of target engagement to cell-based functional readouts that are more physiologically relevant.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing PD-1-IN-20 Concentration for Cell Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PD-1-IN-20 and similar small molecule inhibitors of the PD-1/PD-L1 pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the Programmed Death-1 (PD-1) signaling pathway. It is described as the less active enantiomer of PD-1-IN-1. Another related compound, PD-1/PD-L1-IN-20, is a potent small-molecule inhibitor that disrupts the interaction between PD-1 and its ligand, PD-L1, with a reported IC50 of 5.29 nM in biochemical assays.[1][2][3] By blocking this interaction, these inhibitors can prevent the deactivation of T cells and enhance their anti-tumor activity.[4]
Q2: What is a typical starting concentration for this compound in a cell-based assay?
A2: For a novel small molecule inhibitor, it is recommended to perform a dose-response experiment to determine the optimal concentration. A good starting point would be to test a wide range of concentrations, typically from low nanomolar to high micromolar (e.g., 1 nM to 10 µM). For a compound like PD-1/PD-L1-IN-20 with a known low nanomolar IC50 in a biochemical assay, a starting range for cellular assays could be from 1 nM to 1 µM. It is crucial to establish the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) in your specific cell system.
Q3: How can I be sure that the observed effect is due to PD-1/PD-L1 inhibition and not off-target effects?
A3: Demonstrating on-target activity is crucial. This can be achieved through several approaches:
-
Use of a negative control: Include the less active enantiomer, such as this compound, in your experiments. A significantly lower potency of the less active enantiomer would suggest that the observed activity of the more potent enantiomer is specific.[5][6][7][8][9][10][11][12][13]
-
Rescue experiments: Overexpression of the target protein (PD-1 or PD-L1) may require a higher concentration of the inhibitor to achieve the same phenotypic effect.
-
Downstream signaling analysis: Confirm that the inhibitor modulates known downstream signaling events of the PD-1/PD-L1 pathway, such as the phosphorylation of SHP-2 or the activation of T-cell receptor (TCR) signaling components.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or no inhibitory activity observed. | 1. Suboptimal Concentration: The concentration of this compound may be too low. 2. Poor Cell Permeability: The compound may not be efficiently entering the cells. 3. Compound Instability: The compound may be degrading in the cell culture medium. 4. Low Target Expression: The cell line used may have low expression levels of PD-1 or PD-L1. | 1. Perform a dose-response curve with a wider concentration range. 2. Assess cell permeability using methods like LC-MS/MS to measure intracellular compound concentration. 3. Evaluate compound stability in your specific cell culture medium over the time course of the experiment. 4. Confirm PD-1 and PD-L1 expression in your cell lines using techniques like flow cytometry or western blotting. |
| High cytotoxicity observed at effective concentrations. | 1. Off-Target Effects: The inhibitor may be interacting with other cellular targets, leading to toxicity. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 3. Compound Impurities: The compound preparation may contain cytotoxic impurities. | 1. Perform a counter-screen against a panel of related targets to assess selectivity. Use the lowest effective concentration possible. 2. Ensure the final solvent concentration is within a non-toxic range for your cells (typically <0.5% for DMSO). 3. Verify the purity of your compound using analytical methods such as HPLC. |
| High variability in experimental results. | 1. Inconsistent Cell Seeding: Uneven distribution of cells in multi-well plates. 2. Edge Effects: Evaporation in the outer wells of a microplate can concentrate the compound. 3. Compound Precipitation: The inhibitor may be precipitating out of solution at higher concentrations. | 1. Ensure a homogenous single-cell suspension before seeding and use consistent pipetting techniques. 2. Avoid using the outer wells of the plate for critical experiments or fill them with sterile medium/PBS. 3. Visually inspect for precipitation under a microscope. If precipitation is observed, consider using a lower concentration or a different solvent system. |
Quantitative Data Summary
The following table summarizes the reported in vitro potency of various small molecule inhibitors targeting the PD-1/PD-L1 pathway. This data can serve as a reference for expected potency ranges.
| Inhibitor | Assay Type | Reported IC50/K D | Reference |
| PD-1/PD-L1-IN-20 | Biochemical Assay | 5.29 nM | [1][2][3] |
| BMS-8 | Biochemical Assay | 7.2 µM | |
| BMS-202 | Biochemical Assay | 18 nM | [3] |
| LH1306 | Biochemical Assay | 25 nM | [3] |
| LH1307 | Biochemical Assay | 30 nM | [3] |
| GJ19 | HTRF Assay | 32.06 nM | |
| BMS-103 | HTRF Assay | 79.1 nM | |
| BMS-142 | HTRF Assay | 96.7 nM | |
| BMS-103 | MicroScale Thermophoresis | K D : 44 nM | |
| BMS-142 | MicroScale Thermophoresis | K D : 13.2 nM | |
| BMS-103 | Surface Plasmon Resonance | K D : 16.10 nM | |
| BMS-142 | Surface Plasmon Resonance | K D : 12.64 nM |
Experimental Protocols
Protocol 1: Dose-Response Determination using a Cell Viability Assay (e.g., MTT/XTT)
-
Cell Seeding: Seed your target cancer cells and immune cells (e.g., T cells) in a 96-well plate at an optimal density and co-culture them.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. A common starting range is from 10 µM down to 1 nM. Include a vehicle control (e.g., DMSO).
-
Treatment: Add the different concentrations of this compound to the co-culture wells and incubate for a period relevant to your experimental question (e.g., 48-72 hours).
-
Cell Viability Assessment: Add the viability reagent (e.g., MTT or XTT) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Plot the cell viability against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: T-Cell Activation Assessment by Cytokine Release Assay (e.g., IL-2 ELISA)
-
Co-culture Setup: Co-culture PD-L1 expressing cancer cells with PD-1 expressing T cells (e.g., activated PBMCs or a Jurkat T-cell line).
-
Inhibitor Treatment: Treat the co-cultures with a range of this compound concentrations for 24-48 hours.
-
Supernatant Collection: Centrifuge the plates and carefully collect the culture supernatant.
-
ELISA: Perform an ELISA for a key T-cell activation cytokine, such as Interleukin-2 (IL-2), according to the manufacturer's protocol.
-
Data Analysis: Quantify the IL-2 concentration in each sample and plot it against the inhibitor concentration to determine the EC50 for T-cell activation.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. PD-1/PD-L1 | DC Chemicals [dcchemicals.com]
- 10. This compound | PD-1/PD-L1 抑制剂 | MCE [medchemexpress.cn]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. Inhibitors of PD-1/PD-L1 and ERK1/2 impede the proliferation of receptor positive and triple-negative breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
PD-1-IN-20 not showing activity in vitro
Welcome to the technical support center for PD-1-IN-20. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions related to the use of this compound, a small molecule inhibitor of the PD-1/PD-L1 interaction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported activity?
A1: this compound is a small molecule inhibitor designed to disrupt the protein-protein interaction between Programmed Death-1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1). There are conflicting reports regarding its potency. One source describes it as a potent inhibitor with an IC50 of 5.29 nM. However, another report from the same supplier states that this compound is the less active enantiomer of PD-1-IN-1.[1][2] This discrepancy is a critical factor to consider when designing experiments and interpreting results.
Q2: What is the mechanism of action of PD-1/PD-L1 inhibitors?
A2: The interaction between PD-1 on T-cells and PD-L1 on tumor cells suppresses the immune response, allowing cancer cells to evade detection and elimination.[3] Small molecule inhibitors of this interaction, like this compound, aim to block this binding, thereby restoring the anti-tumor activity of the immune system.
Troubleshooting Guide: this compound Not Showing In Vitro Activity
If you are observing a lack of in vitro activity with this compound, several factors could be contributing to this issue. This guide will walk you through a series of troubleshooting steps to identify the potential cause.
Step 1: Verify Compound Identity and Activity
The first and most critical step is to address the conflicting reports on this compound's activity.
-
Consider the Enantiomer: As this compound has been described as the "less active enantiomer" of PD-1-IN-1, it is possible that the observed lack of activity is inherent to this specific stereoisomer.[4][1][2] If possible, obtaining and testing PD-1-IN-1 as a positive control would be highly informative.
-
Confirm with Vendor: Contact the vendor to clarify the specific batch's activity and request any available quality control data, such as an IC50 curve.
Step 2: Evaluate Compound Handling and Storage
Improper handling and storage can lead to compound degradation and loss of activity.
-
Solubility: Ensure the compound is fully dissolved. Small molecule inhibitors can have limited aqueous solubility.[5]
-
Prepare a fresh stock solution in an appropriate solvent, such as DMSO.
-
When diluting into aqueous assay buffers, do so in a stepwise manner to avoid precipitation.
-
Visually inspect the solution for any precipitates.
-
-
Storage:
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protect from light if the compound is light-sensitive.
-
-
Stability: The stability of the compound in your specific assay buffer and under your experimental conditions (e.g., temperature, pH) should be considered.[5] If possible, assess the stability of this compound over the time course of your experiment.
Step 3: Scrutinize Your In Vitro Assay Setup
The specifics of your experimental protocol can significantly impact the outcome. Below are troubleshooting tips for common PD-1/PD-L1 in vitro assays.
Biochemical (Cell-Free) Assays (e.g., HTRF, AlphaLISA)
| Potential Issue | Troubleshooting Action | Rationale |
| Assay Component Quality | Verify the quality and activity of recombinant PD-1 and PD-L1 proteins. | Degraded or improperly folded proteins will not interact correctly. |
| Assay Conditions | Optimize buffer components, pH, and temperature. | The binding affinity of small molecules can be sensitive to the assay environment.[6] |
| Incubation Times | Vary the pre-incubation time of the inhibitor with the target protein. | Some inhibitors exhibit slow-binding kinetics and require longer incubation to reach equilibrium.[6] |
| Assay Interference | Run control experiments with the inhibitor in the absence of one of the binding partners to check for assay artifacts (e.g., fluorescence quenching/enhancement). | The compound itself may interfere with the detection method, leading to false-negative results. |
Cell-Based Assays (e.g., Reporter Gene Assays)
| Potential Issue | Troubleshooting Action | Rationale |
| Cell Health and Passage Number | Ensure cells are healthy and within a consistent, low passage number range. | High passage numbers can lead to genetic drift and altered protein expression. |
| Protein Expression Levels | Confirm the expression of PD-1 and PD-L1 in your cell lines (e.g., by flow cytometry or Western blot). | Insufficient expression of the target proteins will result in a weak or non-existent signal window. |
| Compound Permeability | If using an intracellular reporter, consider the cell permeability of this compound. | The compound may not be efficiently entering the cells to reach its target. |
| Compound Cytotoxicity | Perform a cytotoxicity assay to ensure the compound is not toxic to the cells at the concentrations used. | Cell death will lead to a loss of signal in reporter assays. |
| Assay Window | Optimize the co-culture time and cell seeding densities to achieve a robust assay window. | A small signal-to-background ratio can mask the effect of a weak inhibitor. |
Logical Troubleshooting Workflow
Here is a logical workflow to follow when troubleshooting a lack of in vitro activity with this compound.
Caption: A step-by-step workflow for troubleshooting the lack of in vitro activity of this compound.
Experimental Protocols
Below are generalized protocols for common in vitro assays used to assess PD-1/PD-L1 inhibition. Note: These are starting points and should be optimized for your specific experimental conditions and reagents.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This biochemical assay measures the proximity of tagged PD-1 and PD-L1 proteins.
Materials:
-
Recombinant human PD-1 protein (e.g., with a 6xHis tag)
-
Recombinant human PD-L1 protein (e.g., with a Biotin tag)
-
Anti-6xHis antibody labeled with a FRET donor (e.g., Europium cryptate)
-
Streptavidin labeled with a FRET acceptor (e.g., XL665)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume white plate
-
HTRF-compatible plate reader
Protocol Workflow:
Caption: A simplified workflow for a PD-1/PD-L1 HTRF assay.
Detailed Steps:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add a small volume (e.g., 2 µL) of the diluted compound or control to the wells of the 384-well plate.
-
Add the tagged PD-1 and PD-L1 proteins to the wells.
-
Incubate for a predetermined time (e.g., 30-60 minutes) at room temperature to allow for binding.
-
Add the HTRF detection reagents (anti-tag donor and streptavidin-acceptor).
-
Incubate for a second period (e.g., 1-4 hours) at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665nm/620nm) and plot the results to determine the IC50.
Cell-Based Reporter Assay
This assay utilizes engineered cell lines to measure the inhibition of the PD-1/PD-L1 signaling pathway.
Materials:
-
PD-1 Effector Cells (e.g., Jurkat cells expressing PD-1 and an NFAT-luciferase reporter)
-
PD-L1 aAPC/CHO-K1 Cells (e.g., CHO-K1 cells expressing PD-L1 and a T-cell receptor activator)
-
Cell culture medium
-
This compound
-
Luciferase assay reagent
-
White, clear-bottom 96-well cell culture plates
-
Luminometer
Protocol Workflow:
Caption: A general workflow for a PD-1/PD-L1 cell-based reporter assay.
Detailed Steps:
-
Seed the PD-L1 aAPC/CHO-K1 cells in a 96-well plate and incubate overnight to allow for cell adherence.
-
The next day, prepare serial dilutions of this compound in cell culture medium.
-
Remove the medium from the CHO-K1 cells and add the diluted compound or control.
-
Add the PD-1 Effector cells to the wells.
-
Co-culture the cells for a specified period (e.g., 6-24 hours) to allow for cell-cell interaction and reporter gene expression.
-
Add the luciferase assay reagent to each well.
-
Incubate for a short period (e.g., 10 minutes) at room temperature to allow for cell lysis and the luciferase reaction.
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescence signal against the compound concentration to determine the EC50.
PD-1/PD-L1 Signaling Pathway
The following diagram illustrates the PD-1/PD-L1 signaling pathway and the intended mechanism of action for an inhibitor like this compound.
Caption: The PD-1/PD-L1 signaling pathway and the inhibitory action of this compound.
By systematically working through these troubleshooting steps and utilizing the provided protocols and diagrams as a guide, researchers can more effectively diagnose and resolve issues encountered when working with this compound in vitro.
References
- 1. revvity.com [revvity.com]
- 2. A guide to simple, direct, and quantitative in vitro binding assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. ptglab.com [ptglab.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Therapeutic targeting of PD-1/PD-L1 blockade by novel small-molecule inhibitors recruits cytotoxic T cells into solid tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PD-1 Reporter Assay
This technical support center provides troubleshooting guidance for researchers encountering high background signals in PD-1 reporter assays. The following FAQs and guides are designed to help you identify and resolve common issues during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a PD-1 reporter assay and how does it work?
A PD-1 (Programmed cell death protein 1) reporter assay is a cell-based tool used to screen for and characterize inhibitors of the PD-1/PD-L1 signaling pathway, a critical immune checkpoint in cancer immunotherapy.[1][2] The assay typically uses two engineered cell lines:
-
PD-1 Effector Cells: These are often Jurkat T cells genetically modified to express human PD-1 and a reporter gene (e.g., luciferase) under the control of a transcription factor like NFAT (Nuclear Factor of Activated T-cells).[3][4]
-
PD-L1 aAPC (artificial Antigen Presenting Cells): These cells, frequently CHO-K1 cells, are engineered to express human PD-L1 and a T-cell receptor (TCR) activator on their surface.[3][4]
When these two cell types are co-cultured, the interaction between PD-1 and PD-L1 inhibits TCR signaling, leading to low reporter gene expression (low signal).[4][5] If a blocking antibody or a small molecule inhibitor (like a hypothetical "PD-1-IN-20") disrupts the PD-1/PD-L1 interaction, the inhibitory signal is released, TCR signaling is activated, and the reporter gene is expressed, producing a detectable signal (e.g., luminescence).[3][5]
Q2: What are the potential causes of a high background signal in my PD-1 reporter assay?
A high background signal can obscure the specific response of your test compound and reduce the sensitivity of the assay.[6] Common causes include:
-
Reagent and Media Issues: Contamination of reagents or media, or the use of expired or improperly stored components.[6][7] Phenol red in media can also cause high autofluorescence.[8]
-
Cell-Related Problems: Incorrect cell density, poor cell health, or mycoplasma contamination.
-
Assay Protocol Deviations: Inadequate washing steps, incorrect incubation times, or improper antibody concentrations.[6]
-
Compound-Specific Effects: The test compound itself may be autofluorescent or cytotoxic at high concentrations.
-
Plate and Reader Issues: Use of inappropriate microplates (e.g., clear plates for luminescence assays) or incorrect reader settings.[7][8]
Troubleshooting Guide: High Background Signal
This guide provides a structured approach to troubleshooting high background in your PD-1 reporter assay.
Diagram: Troubleshooting Logic Flow
Caption: A flowchart for systematically troubleshooting high background signals.
Step 1: Evaluate Your Controls
Your first step should always be to carefully examine the controls on your assay plate.
| Control Well Type | Expected Result | Potential Issue if Abnormal |
| Media Only + Reagents | Very low signal (baseline noise) | Reagent or media contamination.[9] Autofluorescence from media components.[8] |
| PD-1 Effector Cells Only | Low signal | Basal NFAT activation is too high. |
| PD-L1 aAPC Cells Only | Low signal | Autofluorescence or other cell-specific issues. |
| Untreated Co-culture | Low but detectable signal | This is your baseline "inhibited" signal. If this is high, it points to a fundamental issue with the assay system. |
Step 2: Investigate Reagent and Media Quality
Contaminated or improperly prepared reagents are a frequent source of high background.[6]
| Potential Issue | Recommended Action |
| Reagent Contamination | Prepare fresh dilutions of all antibodies and test compounds. Use fresh, sterile media and buffers.[6][7] |
| Improper Reagent Storage | Ensure all components, especially antibodies and serum, are stored at the recommended temperatures and have not undergone multiple freeze-thaw cycles.[5] |
| Media Components | If using a fluorescent reporter, switch to phenol red-free media to reduce autofluorescence.[8] |
| Water Quality | Use high-purity, nuclease-free water for all reagent preparations.[10] |
Step 3: Review and Optimize the Assay Protocol
Deviations from the optimal protocol can lead to non-specific signals.
Experimental Protocol: Optimizing Cell Density
Optimizing the number of effector and target cells is crucial for achieving a good signal-to-background ratio.[8][11]
-
Plate PD-L1 aAPC Cells: In a 96-well white, clear-bottom plate, seed varying numbers of PD-L1 aAPC/CHO-K1 cells (e.g., ranging from 5,000 to 40,000 cells per well).[11]
-
Incubate: Culture the cells overnight at 37°C in a CO2 incubator.
-
Plate PD-1 Effector Cells: The next day, add varying numbers of PD-1/NFAT Reporter Jurkat cells (e.g., ranging from 10,000 to 80,000 cells per well) to the wells containing the PD-L1 aAPC cells.[11]
-
Incubate: Co-culture the cells for the recommended time (typically 5-6 hours).[11][12]
-
Develop Signal: Add the luciferase substrate (e.g., Bio-Glo™ Reagent).
-
Measure Luminescence: Read the plate on a luminometer.
-
Analyze: Determine the cell densities that provide the lowest background (untreated co-culture) and the highest signal window with a known blocking antibody.
Diagram: PD-1/PD-L1 Reporter Assay Workflow
Caption: A simplified workflow for the PD-1/PD-L1 blockade bioassay.
| Parameter | Recommendation for Optimization |
| Antibody Concentration | High concentrations of primary or secondary antibodies can lead to non-specific binding and increased background.[13][14] Titrate your antibodies to find the optimal concentration. |
| Incubation Time | Both excessively long and short incubation times can affect the signal window. An incubation time of 5-6 hours is often optimal.[11] A hook effect can be seen with longer incubations.[11] |
| Washing Steps | Inadequate washing between steps can leave residual reagents that contribute to high background.[6] Consider adding an extra wash step.[6] |
Step 4: Assess Cell Health and Culture Conditions
Healthy, actively dividing cells are essential for a reliable assay.
| Potential Issue | Recommended Action |
| Cell Viability | Always check cell viability before plating. It should be >95%. |
| Cell Density in Culture | Do not let Jurkat cells become too dense in culture (maintain between 0.2 x 10^6 and 2 x 10^6 cells/ml).[15] Over-confluent cells can behave unpredictably. |
| Mycoplasma Contamination | Regularly test your cell lines for mycoplasma contamination, which is a known cause of spurious results in cell-based assays. |
Step 5: Address Compound-Specific Effects
The test article itself could be the source of the high background.
| Potential Issue | Recommended Action |
| Autofluorescence | Run a control plate with your compound in media without cells to check for inherent fluorescence/luminescence. |
| Cytotoxicity | High concentrations of a compound can be toxic to cells, leading to cell lysis and release of contents that can interfere with the assay. Perform a separate cytotoxicity assay to determine the optimal concentration range. |
| Compound Solubility | Poorly soluble compounds may precipitate and scatter light, leading to artificially high readings. Ensure your compound is fully dissolved in the assay medium. The use of solvents like DMSO should be kept consistent and at a low final concentration (typically <1%).[9] |
Step 6: Check Instrument Settings and Labware
| Potential Issue | Recommended Action |
| Incorrect Plate Type | For luminescence assays, use solid white or white-walled, clear-bottom plates to maximize signal and prevent crosstalk between wells.[7][8] For fluorescence, use black plates.[8] |
| Luminometer Settings | Ensure the correct filters and integration time are used. An integration time of 0.5-1 second per well is typical.[5] |
Diagram: PD-1 Signaling Pathway Inhibition
Caption: Mechanism of action of a PD-1 inhibitor in the reporter assay.
References
- 1. PD-1 and PD-L1 inhibitors - Wikipedia [en.wikipedia.org]
- 2. Frontiers | PD-1/PD-L1 Checkpoint Inhibitors in Tumor Immunotherapy [frontiersin.org]
- 3. PD-1 PD-L1 Blockade Bioassay Protocol [promega.com]
- 4. PD-1 PD-L1 Blockade Bioassay | PD1 PDL1 | PD1 PDL1 Interactions [promega.com]
- 5. worldwide.promega.com [worldwide.promega.com]
- 6. arp1.com [arp1.com]
- 7. goldbio.com [goldbio.com]
- 8. selectscience.net [selectscience.net]
- 9. researchgate.net [researchgate.net]
- 10. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 11. Development of a mechanism of action-reflective, dual target cell-based reporter bioassay for a bispecific monoclonal antibody targeting human CTLA-4 and PD-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. IHC Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. origene.com [origene.com]
- 15. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Characterizing Novel Small Molecule PD-1 Inhibitors
Disclaimer: Information regarding a specific molecule designated "PD-1-IN-20" is not publicly available. This guide provides general advice and troubleshooting for researchers working with novel small molecule inhibitors of the PD-1 pathway, based on established principles in pharmacology and drug development. All data and experimental examples are for illustrative purposes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a small molecule PD-1 inhibitor?
A small molecule PD-1 inhibitor is designed to disrupt the interaction between the Programmed Death-1 (PD-1) receptor and its ligand, PD-L1.[1][2][3] This interaction acts as an immune checkpoint, suppressing T-cell activity.[2] By blocking this pathway, the inhibitor aims to restore the cytotoxic function of T-cells, enabling them to recognize and attack tumor cells.[4][5]
Q2: How can I assess the cytotoxicity of my novel PD-1 inhibitor?
Cytotoxicity can be evaluated using various in vitro cell-based assays.[6] A common approach is to treat cancer cell lines or co-cultures of immune cells and cancer cells with a range of inhibitor concentrations. Cell viability is then measured using assays like CellTiter-Glo® or by using flow cytometry to quantify apoptosis.[7][8]
Q3: What are potential off-target effects and how can I screen for them?
Off-target effects occur when a drug interacts with unintended molecular targets, which can lead to toxicity.[9] Screening for these effects is a critical step in drug development.[10] Comprehensive off-target profiling can be achieved through various methods, including broad panel kinase screens, proteomics-based approaches like protein microarrays, and computational modeling.[11][12][13]
Troubleshooting Guides
Problem 1: High Cytotoxicity Observed in T-cells or Normal Cell Lines
| Possible Cause | Troubleshooting Step |
| Off-target toxicity | The compound may be hitting other essential cellular targets. Perform broad off-target screening (e.g., kinase panel, safety panel screening) to identify potential unintended interactions.[10][12] |
| Non-specific cytotoxicity | At high concentrations, compounds can induce cytotoxicity through mechanisms unrelated to their intended target, such as membrane disruption. Determine the concentration at which non-specific effects are observed and ensure experiments are conducted well below this threshold. |
| Metabolite toxicity | A metabolite of your compound could be causing the toxicity. Investigate the metabolic profile of the compound in the relevant cell types. |
Problem 2: Inconsistent Results in PD-1/PD-L1 Blockade Assays
| Possible Cause | Troubleshooting Step |
| Assay variability | Ensure consistent cell passage numbers, seeding densities, and reagent quality. Use a known PD-1/PD-L1 inhibitor as a positive control in every experiment to benchmark results.[14] |
| Compound instability | The compound may be unstable in the assay medium. Assess the chemical stability of the compound under the specific experimental conditions (e.g., temperature, pH, media components). |
| Cell line expression levels | The expression levels of PD-1 and PD-L1 on your cell lines may be variable or too low. Regularly verify the expression of these proteins using flow cytometry or western blotting. |
Experimental Protocols
Protocol 1: General Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Plate cells (e.g., Jurkat T-cells, cancer cell lines) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of the novel PD-1 inhibitor. Add the compound to the cells and incubate for a specified period (e.g., 24, 48, or 72 hours).[7] Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Assay Procedure: After incubation, allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Mix the contents on an orbital shaker to induce cell lysis. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Protocol 2: Off-Target Kinase Profiling
-
Compound Preparation: Prepare the novel PD-1 inhibitor at a high concentration (e.g., 10 µM) in the appropriate buffer as specified by the screening service provider.
-
Kinase Panel Selection: Choose a diverse panel of kinases for screening. Panels can range from a few dozen to several hundred kinases, representing the human kinome.
-
Binding or Activity Assay: The screening service will typically perform either a binding assay (to measure direct interaction) or an enzymatic activity assay (to measure functional inhibition) for each kinase in the presence of your compound.
-
Data Analysis: The results are usually provided as a percentage of inhibition for each kinase at the tested concentration. Hits are identified as kinases that show significant inhibition (e.g., >50%). Follow-up dose-response experiments should be performed for any significant hits to determine their IC50 values.
Quantitative Data Summary
Table 1: Illustrative Cytotoxicity Data for a Novel PD-1 Inhibitor
| Cell Line | Cell Type | Assay Duration | IC50 (µM) |
| Jurkat | T-cell Leukemia | 72 hours | > 50 |
| PBMC | Human peripheral blood mononuclear cells | 72 hours | > 50 |
| A549 | Lung Carcinoma | 72 hours | 25.3 |
| HepG2 | Liver Carcinoma | 72 hours | 12.8 |
Table 2: Illustrative Off-Target Kinase Profile for a Novel PD-1 Inhibitor (at 10 µM)
| Kinase Target | Family | % Inhibition |
| LCK | Src Family | 85% |
| FYN | Src Family | 72% |
| EGFR | Receptor Tyrosine Kinase | < 10% |
| VEGFR2 | Receptor Tyrosine Kinase | < 5% |
| ... (additional kinases) |
Visualizations
Caption: PD-1 Signaling Pathway and Inhibitor Action.
Caption: Experimental Workflow for Cytotoxicity Testing.
Caption: Decision Tree for Investigating Off-Target Effects.
References
- 1. PD-1 and PD-L1 inhibitors - Wikipedia [en.wikipedia.org]
- 2. Immune Checkpoint Inhibitors and Their Side Effects | American Cancer Society [cancer.org]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. PD-1 as a potential target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishment of Cell-Based Assay System for Evaluating Cytotoxic Activity Modulated by the Blockade of PD-1 and PD-L1 Interactions with a Therapeutic Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comprehensive in vitro characterization of PD-L1 small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immune Checkpoint Bioassays [worldwide.promega.com]
- 9. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 10. Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. criver.com [criver.com]
- 13. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 14. invivogen.com [invivogen.com]
Technical Support Center: Improving the Stability of Small Molecule PD-1 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common stability challenges encountered during experiments with small molecule PD-1 inhibitors.
Troubleshooting Guide: Common Stability Issues
Q1: My PD-1 inhibitor precipitated out of solution during my experiment. What should I do?
Possible Cause: The inhibitor's concentration may have exceeded its solubility limit in the chosen solvent or buffer. Changes in temperature or pH during the experiment can also affect solubility.
Troubleshooting Steps:
-
Verify Solubility: Check the manufacturer's datasheet for solubility information. If unavailable, perform a solubility test.
-
Optimize Solvent: While DMSO is a common solvent for initial stock solutions, high concentrations can be toxic to cells and may affect enzyme activity. It is recommended to keep the final DMSO concentration in your assay below 1-2%.[1]
-
Adjust pH: The solubility of your compound might be pH-dependent. Experiment with different pH values for your assay buffer to improve solubility.[1]
-
Use of Co-solvents or Surfactants: Consider using a small percentage of an organic co-solvent or a non-ionic surfactant like Tween-20 or Triton X-100 in the assay buffer to enhance the solubility of hydrophobic compounds.[1]
-
Prepare Fresh Solutions: If possible, prepare fresh working solutions from a DMSO stock solution just before use.
Q2: I am seeing inconsistent results or a loss of inhibitory activity over time. Could this be a stability issue?
Possible Cause: The inhibitor may be degrading in the experimental medium (e.g., cell culture media, assay buffer) or due to environmental factors like light or temperature.
Troubleshooting Steps:
-
Assess Compound Stability: Perform a time-course experiment to determine the stability of the inhibitor in your specific assay conditions. (See "Experimental Protocol: Assessing Compound Stability in Aqueous Buffer" below).
-
Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to degradation. Aliquot stock solutions into smaller, single-use volumes.
-
Protect from Light: Some compounds are light-sensitive. Store stock solutions and conduct experiments in light-protected conditions (e.g., using amber vials, covering plates with foil).
-
Control Temperature: Store stock solutions at the recommended temperature (typically -20°C or -80°C). For experimental procedures, maintain a consistent and appropriate temperature. Some small molecule inhibitors are stable for at least 30 days at -20°C.[2]
-
Purity Check: Confirm the purity of your compound using methods like HPLC or LC-MS, as impurities or degradation products can affect activity.[1]
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of my PD-1 inhibitor?
-
Solvent Selection: Use a high-purity, anhydrous solvent in which the compound is highly soluble (e.g., DMSO).
-
Concentration: Prepare a concentrated stock solution (e.g., 10 mM) to minimize the volume of solvent added to your experimental system.
-
Storage: Store stock solutions in tightly sealed vials at -20°C or -80°C. For long-term storage, consider storing under an inert gas (e.g., argon or nitrogen) to prevent oxidation.
-
Aliquoting: To avoid multiple freeze-thaw cycles, aliquot the stock solution into single-use volumes.
Q2: What is the recommended final concentration of DMSO in cell-based assays?
To avoid solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in most cell-based assays should be kept below 1%, and ideally at or below 0.1%.
Q3: How can I determine if the observed cellular phenotype is due to on-target inhibition or off-target effects?
-
Dose-Response Curve: Perform a dose-response experiment to ensure the observed effect is concentration-dependent and correlates with the known IC50 of the inhibitor.[3]
-
Use a Secondary Inhibitor: Confirm the phenotype with a structurally different inhibitor that targets the same protein.[3]
-
Rescue Experiment: If possible, transfect cells with a mutant version of the target protein that is resistant to the inhibitor. Reversal of the phenotype would strongly suggest an on-target mechanism.[3]
-
Target Engagement Assays: Use techniques like cellular thermal shift assays (CETSA) to confirm that the inhibitor is binding to the intended target in your cellular model.[3]
Data Presentation: Compound Stability Assessment
The table below serves as a template for summarizing the stability of a PD-1 inhibitor under various experimental conditions. Researchers should populate this table with their own experimental data.
| Condition | Solvent/Buffer | Temperature (°C) | Time (hours) | Remaining Compound (%) | Notes |
| Control | DMSO | -20 | 0 | 100 | Initial concentration |
| A | PBS, pH 7.4 | 4 | 24 | 95 | Minimal degradation |
| B | PBS, pH 7.4 | 25 (Room Temp) | 24 | 78 | Moderate degradation |
| C | Cell Culture Media + 10% FBS | 37 | 24 | 65 | Significant degradation |
| D | PBS, pH 5.0 | 25 (Room Temp) | 24 | 82 | pH dependent stability |
| E | PBS, pH 7.4 (Light Exposed) | 25 (Room Temp) | 24 | 55 | Potential photosensitivity |
Experimental Protocol: Assessing Compound Stability in Aqueous Buffer
This protocol outlines a general method for evaluating the stability of a small molecule inhibitor in an aqueous buffer using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Objective: To quantify the degradation of the PD-1 inhibitor over time in a specific buffer and at a defined temperature.
Materials:
-
PD-1 inhibitor stock solution (e.g., 10 mM in DMSO)
-
Experimental buffer (e.g., PBS, pH 7.4)
-
HPLC or LC-MS system
-
Appropriate HPLC column (e.g., C18)
-
Mobile phases (e.g., water and acetonitrile with 0.1% formic acid)
-
Thermostated incubator or water bath
-
Autosampler vials
Methodology:
-
Preparation of Working Solution:
-
Dilute the concentrated stock solution of the PD-1 inhibitor into the pre-warmed experimental buffer to a final concentration of 10 µM. Ensure the final DMSO concentration is low (e.g., <0.5%).
-
Vortex briefly to mix.
-
-
Time-Zero (T=0) Sample:
-
Immediately after preparation, transfer an aliquot of the working solution to an autosampler vial. This will serve as your T=0 reference sample.
-
Analyze the sample immediately via HPLC or LC-MS.
-
-
Incubation:
-
Incubate the remaining working solution at the desired temperature (e.g., 37°C).
-
-
Time-Point Sampling:
-
At predetermined time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the incubated solution and transfer it to an autosampler vial.
-
Place the vials in the autosampler, which is typically kept at a lower temperature (e.g., 4°C) to quench any further degradation before analysis.
-
-
HPLC/LC-MS Analysis:
-
Inject equal volumes of each sample onto the HPLC or LC-MS system.
-
Monitor the peak area of the parent compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of the inhibitor remaining at each time point relative to the T=0 sample.
-
Percentage Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100.
-
Plot the percentage of the remaining compound against time to visualize the degradation kinetics.
-
Visualizations
Caption: Hypothetical degradation pathways for a small molecule PD-1 inhibitor.
Caption: Workflow for assessing the stability of a small molecule inhibitor.
Caption: A decision tree for troubleshooting common stability issues.
References
How to prevent PD-1-IN-20 precipitation in culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of PD-1-IN-20 in cell culture.
Understanding this compound Precipitation
This compound is a small molecule inhibitor of the PD-1/PD-L1 protein-protein interaction with a molecular weight of 577.9 g/mol .[1] Like many small molecule inhibitors used in drug discovery, it can be hydrophobic, leading to challenges with solubility in aqueous cell culture media. Precipitation can manifest as visible particles, cloudiness, or a film on the culture vessel, which can significantly impact experimental results by altering the effective concentration of the compound and potentially causing cellular stress or toxicity.
FAQs: Preventing this compound Precipitation
Q1: What are the primary causes of this compound precipitation in cell culture?
A1: Several factors can contribute to the precipitation of this compound:
-
Physicochemical Properties: As a hydrophobic molecule, this compound has inherently low solubility in aqueous solutions like cell culture media.
-
High Concentration: Exceeding the solubility limit of this compound in the final culture volume is a common cause of precipitation.
-
Solvent Shock: Rapidly diluting a concentrated stock solution of this compound (typically in DMSO) into the aqueous culture medium can cause the compound to crash out of solution. This is often referred to as "solvent shock."
-
Temperature Fluctuations: Changes in temperature, such as moving media from cold storage to a 37°C incubator, can affect the solubility of the compound.
-
pH of the Medium: The pH of the culture medium can influence the charge state of a compound, thereby affecting its solubility.
-
Interactions with Media Components: Components of the culture medium, such as salts, proteins (especially in serum), and other supplements, can interact with this compound and reduce its solubility.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Q3: How can I minimize the risk of precipitation when diluting my DMSO stock solution into the culture medium?
A3: To avoid precipitation upon dilution, follow these best practices:
-
Use a High Stock Concentration: Prepare a concentrated stock solution (e.g., 10-50 mM) in DMSO. This allows for a small volume of the stock to be added to the culture medium, minimizing the final DMSO concentration.
-
Stepwise Dilution: Instead of adding the concentrated stock directly to the final volume of media, perform a serial dilution. For example, first, dilute the stock into a smaller volume of media and then add this intermediate dilution to the final culture.
-
Gentle Mixing: Add the stock solution dropwise to the culture medium while gently swirling or vortexing the medium. This helps to disperse the compound quickly and avoid localized high concentrations.
-
Pre-warm the Medium: Ensure your culture medium is at the experimental temperature (e.g., 37°C) before adding the compound.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
A4: The final concentration of DMSO should be kept as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.[3] It is essential to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Q5: Can the type of cell culture medium or serum affect the solubility of this compound?
A5: Yes. Different media formulations have varying compositions of salts, amino acids, and other components that can interact with this compound. The proteins in fetal bovine serum (FBS) can also bind to hydrophobic compounds, which can either increase or decrease their apparent solubility and bioavailability. If you are encountering precipitation, you could test the solubility of this compound in different base media or consider using serum-free media if your experimental design allows.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and resolve issues with this compound precipitation.
Scenario 1: Precipitation is observed immediately after adding this compound to the culture medium.
| Potential Cause | Troubleshooting Step | Rationale |
| Concentration too high | Decrease the final concentration of this compound. | The concentration may be exceeding the solubility limit in the culture medium. |
| Solvent shock | 1. Use a higher stock concentration to reduce the volume added. 2. Perform a serial dilution in the culture medium. 3. Add the stock solution dropwise while gently vortexing the medium. | Rapid dilution of the DMSO stock into the aqueous medium can cause the compound to precipitate. Slower, more gradual addition allows for better dispersion. |
| Incorrect solvent | Ensure you are using anhydrous DMSO for your stock solution. | Water in the DMSO stock can significantly reduce the solubility of hydrophobic compounds. |
Scenario 2: Precipitation appears over time during incubation.
| Potential Cause | Troubleshooting Step | Rationale |
| Compound instability | Check for any available data on the stability of this compound at 37°C. Consider reducing the incubation time if possible. | The compound may be degrading over time into less soluble byproducts. |
| Temperature-dependent solubility | Ensure the incubator temperature is stable. Avoid temperature fluctuations. | Changes in temperature can alter the solubility of the compound. |
| Interaction with media components or cellular metabolites | 1. Test the solubility in a simpler buffer like PBS. 2. Consider using a buffered medium (e.g., with HEPES) to maintain a stable pH. | Components in the media or changes in pH due to cellular metabolism can cause the compound to precipitate. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Adding Solvent: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolving the Compound: Vortex the tube for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath can also be used to aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Determining the Kinetic Solubility of this compound in Culture Medium
This protocol helps determine the maximum concentration of this compound that can be used in your specific culture medium without immediate precipitation.
-
Prepare a serial dilution of your this compound DMSO stock solution in a 96-well plate.
-
Add your cell culture medium to each well, ensuring the final DMSO concentration is constant across all wells (e.g., 0.5%). Include a vehicle control (medium with DMSO only).
-
Incubate the plate at your experimental temperature (e.g., 37°C) for a set time (e.g., 2 hours).
-
Visually inspect each well for signs of precipitation (cloudiness, visible particles) under a light microscope.
-
(Optional) Quantify precipitation by measuring the light scattering or absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) using a plate reader.
-
The highest concentration that remains clear is the approximate kinetic solubility limit.
Advanced Strategies for Enhancing Solubility
If standard methods are insufficient to prevent precipitation, consider these advanced formulation strategies.
| Strategy | Description | Considerations |
| Co-solvents | Use a mixture of solvents to prepare the stock solution. For example, a combination of DMSO and ethanol, or DMSO and PEG400.[4] | The toxicity of the co-solvent mixture on your specific cell line must be evaluated. Always include a vehicle control with the same co-solvent concentration. |
| Surfactants | Incorporate a low concentration of a non-ionic surfactant, such as Tween® 80 or Polysorbate 20, in the culture medium.[3][4] | Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[5] However, they can also affect cell membranes and drug activity. The optimal concentration needs to be determined empirically. |
| Cyclodextrins | Use cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to form inclusion complexes with this compound. | Cyclodextrins have a hydrophobic inner cavity and a hydrophilic outer surface, which can encapsulate hydrophobic molecules and increase their aqueous solubility. The formation of the inclusion complex typically requires a specific protocol of co-dissolving and lyophilization. |
Visualizing Experimental Workflows and Concepts
Troubleshooting Workflow for Compound Precipitation
Caption: A flowchart for troubleshooting this compound precipitation.
PD-1/PD-L1 Signaling Pathway and Inhibition
Caption: this compound blocks the PD-1/PD-L1 interaction, restoring T-cell activation.
References
Technical Support Center: PD-1-IN-20 Experiments
Welcome to the technical support center for PD-1-IN-20. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable results in experiments involving this small molecule inhibitor. Here you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) protein-protein interaction. It has a reported IC50 value of 5.29 nM in biochemical assays.[1] Unlike therapeutic antibodies that block the interaction, many small molecule inhibitors targeting this pathway, particularly those with a biphenyl or biphenyl ether scaffold, function by binding to PD-L1 and inducing its dimerization. This dimerization prevents PD-L1 from engaging with the PD-1 receptor on T-cells, thereby blocking the inhibitory signal and restoring T-cell activity.
Q2: My IC50/EC50 values for this compound are much higher in my cell-based assay than the reported biochemical IC50.
A2: This is a common and expected observation. A significant discrepancy between biochemical potency (e.g., HTRF or TR-FRET assays) and cell-based assay potency is frequently reported for small molecule PD-1/PD-L1 inhibitors.[2][3] For example, a compound with a potent biochemical IC50 of 14.9 nM showed a much weaker cellular EC50 of 6,632 nM.[2] There are several potential reasons for this:
-
Cellular Permeability: The molecule may have poor penetration across the cell membrane to reach its target.
-
Compound Stability and Metabolism: The compound may be unstable in cell culture media or rapidly metabolized by the cells.
-
Efflux Pumps: The compound could be actively transported out of the cell by efflux pumps.
-
Assay Format: The complexity of the cellular environment, including the presence of other proteins and non-specific binding, can influence the apparent activity of the compound.
Q3: I'm observing high variability between replicate wells in my cell-based assay. What could be the cause?
A3: High variability can stem from several factors related to both the compound and the assay technique:
-
Compound Solubility: this compound, like many biphenyl-based inhibitors, may have limited aqueous solubility. Poor solubility can lead to precipitation in the well, resulting in inconsistent concentrations and erratic results. Ensure the final DMSO concentration is low and consistent across all wells.
-
Cell Health and Density: Inconsistent cell seeding density or poor cell viability can lead to variable responses. Ensure a single-cell suspension and even distribution of healthy, logarithmically growing cells.
-
Reagent Mixing: Inadequate mixing of the compound or assay reagents in the wells can cause localized concentration differences.
Q4: My results are not reproducible between experiments performed on different days. Why?
A4: Lack of inter-experiment reproducibility is a common challenge. Consider these factors:
-
Compound Stability in Solution: Prepare fresh stock solutions of this compound regularly. Small molecules can degrade when stored in solution, even at low temperatures. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
-
Cell Passage Number: Use cells within a consistent and low passage number range. Cell lines can change phenotypically over time in culture, affecting their response to stimuli and inhibitors.
-
Reagent Lot-to-Lot Variability: Different lots of serum, media, or assay reagents can introduce variability. Qualify new lots of critical reagents before use in crucial experiments.
Troubleshooting Guide
Issue 1: Low or No Activity in Cell-Based Assays
| Possible Cause | Troubleshooting Steps |
| Poor Cell Permeability | 1. Increase Incubation Time: Allow more time for the compound to enter the cells. Test a time-course from 6 to 24 hours. 2. Modify Assay Endpoint: If using a short-term assay (e.g., reporter gene), consider a longer-term functional endpoint like cytokine release (IFN-γ, IL-2) from a co-culture system. |
| Compound Instability/Metabolism | 1. Prepare Fresh Solutions: Always use freshly prepared dilutions from a recent, validated stock for each experiment. 2. Serum-Free Conditions: Test the compound's activity in serum-free or low-serum media for the duration of the incubation, if tolerated by the cells. Serum proteins can bind to the compound, reducing its effective concentration. |
| Limited Compound Solubility | 1. Check for Precipitation: Visually inspect wells under a microscope for compound precipitation, especially at higher concentrations. 2. Optimize DMSO Concentration: Keep the final DMSO concentration below 0.5% and ensure it is consistent across all wells, including controls. 3. Solubility Testing: Formally assess the solubility of this compound in your specific cell culture medium. |
| Off-Target Effects/Toxicity | 1. Assess Cell Viability: Run a parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo®) using the same cell lines and compound concentrations. A decrease in signal could be due to toxicity rather than specific PD-1/PD-L1 inhibition. 2. Use a Structurally Unrelated Inhibitor: Test a different class of PD-1/PD-L1 inhibitor. If the desired biological effect is observed, it provides stronger evidence for an on-target mechanism. |
Issue 2: Inconsistent IC50/EC50 Values
| Reported Biochemical vs. Observed Cellular Potency |
| This compound |
| Reported Biochemical IC50 (HTRF Assay) |
| Expected Cellular EC50 Range (Reporter Assay) |
| Similar Small Molecule Inhibitors |
| Compound |
| BMS-1166 |
| Example from Konieczny et al. |
This table highlights the common discrepancy between biochemical and cellular assay results for small molecule PD-1/PD-L1 inhibitors. Do not expect your cellular EC50 to match the low nanomolar biochemical IC50.
Experimental Protocols & Workflows
Key Experimental Methodologies
-
Biochemical PD-1/PD-L1 Interaction Assay (HTRF)
-
Objective: To measure the direct inhibitory effect of this compound on the binding of purified recombinant PD-1 and PD-L1 proteins.
-
Principle: This assay uses Homogeneous Time-Resolved Fluorescence (HTRF). Tagged PD-1 and PD-L1 proteins are brought into proximity, allowing for fluorescence resonance energy transfer (FRET) between a donor and acceptor fluorophore. An inhibitor disrupts this interaction, leading to a decrease in the HTRF signal.[4][5]
-
Protocol Outline:
-
Dispense this compound serial dilutions into a low-volume 384-well plate.
-
Add tagged recombinant human PD-1 protein (e.g., with a 6His-tag).
-
Add tagged recombinant human PD-L1 protein (e.g., with an Fc-tag).
-
Add HTRF detection reagents (e.g., anti-6His-Tb cryptate (donor) and anti-Fc-d2 (acceptor)).
-
Incubate for 1-4 hours at room temperature.
-
Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio and plot against inhibitor concentration to determine the IC50 value.
-
-
-
Cell-Based PD-1/PD-L1 Blockade Reporter Assay
-
Objective: To measure the ability of this compound to block the PD-1/PD-L1 interaction on the cell surface and restore T-cell signaling.
-
Principle: This assay typically uses two engineered cell lines:
-
PD-1 Effector Cells: Jurkat T-cells engineered to express human PD-1 and a luciferase reporter gene under the control of the NFAT (Nuclear Factor of Activated T-cells) response element.[1][6][7]
-
PD-L1 Target Cells: An antigen-presenting cell line (e.g., CHO-K1 or Raji) engineered to express human PD-L1 and a T-cell receptor (TCR) activator.[1][6][8] When co-cultured, the PD-1/PD-L1 interaction inhibits TCR signaling, resulting in a low luciferase signal. An effective inhibitor like this compound will block this interaction, restore TCR signaling, and lead to a dose-dependent increase in luminescence.[9]
-
-
Protocol Outline:
-
Seed PD-L1 Target Cells in a 96-well white, clear-bottom plate and incubate overnight.
-
The next day, prepare serial dilutions of this compound.
-
Add the diluted compound to the wells containing the PD-L1 Target Cells.
-
Add the PD-1 Effector (Jurkat) cells to the wells.
-
Add a luciferase detection reagent (e.g., ONE-Glo™ or Bio-Glo™).
-
Incubate for 10-20 minutes at room temperature to allow for cell lysis and signal generation.
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal against inhibitor concentration to determine the EC50 value.
-
-
Visualizations
Caption: PD-1/PD-L1 signaling pathway and the mechanism of this compound.
Caption: Troubleshooting flowchart for inconsistent this compound results.
Caption: General experimental workflow for evaluating this compound.
References
- 1. Small molecule inhibitors against PD-1/PD-L1 immune checkpoints and current methodologies for their development: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nonsymmetrically Substituted 1,1′-Biphenyl-Based Small Molecule Inhibitors of the PD-1/PD-L1 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. invivogen.com [invivogen.com]
- 7. PD-1/PD-L1 immune checkpoint Bioassay - Cellomatics Biosciences [cellomaticsbio.com]
- 8. invivogen.com [invivogen.com]
- 9. worldwide.promega.com [worldwide.promega.com]
- 10. bpsbioscience.com [bpsbioscience.com]
Cell viability issues with high concentrations of PD-1-IN-20
Welcome to the technical support center for PD-1-IN-20. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of the Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) protein-protein interaction.[1][2] Under normal physiological conditions, the binding of PD-L1 on tumor cells to the PD-1 receptor on activated T cells sends an inhibitory signal that suppresses the T cell's anti-tumor activity.[3] this compound works by blocking this interaction, thereby preventing the deactivation of T cells and enhancing the body's own immune system to recognize and attack cancer cells.
Q2: What is the recommended starting concentration for in vitro experiments?
A2: The effective concentration of this compound can vary significantly depending on the cell line and assay conditions. Based on its reported IC50 of 5.29 nM for blocking the PD-1/PD-L1 interaction, a starting concentration range of 10 nM to 1 µM is recommended for initial experiments. A dose-response experiment is crucial to determine the optimal concentration for your specific model system.
Q3: Is this compound expected to be directly cytotoxic to cancer cells?
A3: As a PD-1/PD-L1 inhibitor, this compound is not expected to have a direct cytotoxic effect on cancer cells.[4] Its therapeutic action is immune-mediated. However, at high concentrations, off-target effects or issues with compound solubility can lead to decreased cell viability.
Q4: How should I dissolve and store this compound?
A4: this compound is typically soluble in dimethyl sulfoxide (DMSO). For cell culture experiments, it is advisable to prepare a high-concentration stock solution in DMSO and then dilute it in the cell culture medium to the final desired concentration. The final concentration of DMSO in the culture medium should be kept low (ideally below 0.1%) to avoid solvent-induced cytotoxicity.[5][6] Stock solutions should be stored at -20°C or -80°C as recommended by the supplier. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Troubleshooting Guide: Cell Viability Issues
High concentrations of small molecule inhibitors can sometimes lead to unexpected decreases in cell viability. This guide provides troubleshooting steps for addressing such issues when working with this compound.
| Observation | Potential Cause | Recommended Action |
| Decreased cell viability at high concentrations of this compound | Compound Precipitation: The compound may be precipitating out of solution at high concentrations in the aqueous cell culture medium. | - Visually inspect the wells under a microscope for any signs of precipitation. - Prepare fresh dilutions from the DMSO stock for each experiment. - Consider using a lower starting concentration and a wider dilution range. - Test the solubility of the compound in your specific cell culture medium at the highest concentration used. |
| Off-Target Cytotoxicity: At high concentrations, small molecules can have off-target effects that lead to cell death. | - Perform a dose-response curve with a wide range of concentrations to determine the IC50 for cytotoxicity. - Compare the cytotoxic concentration to the effective concentration for PD-1/PD-L1 inhibition. A large therapeutic window is desirable. - If possible, test the compound on a control cell line that does not express PD-L1 to assess off-target effects. | |
| DMSO Toxicity: The concentration of the DMSO vehicle may be too high in the final culture volume. | - Calculate the final percentage of DMSO in your wells. Ensure it is consistently low across all treatments (ideally <0.1%).[5][6] - Include a vehicle control (cells treated with the same concentration of DMSO without the compound) in all experiments. | |
| High variability in cell viability assay results | Uneven Cell Seeding: Inconsistent cell numbers across wells can lead to variable results. | - Ensure a homogenous single-cell suspension before seeding. - Use a consistent pipetting technique to dispense cells into each well. |
| Edge Effects: Wells on the perimeter of the plate are prone to evaporation, which can alter the effective compound concentration. | - Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile PBS or media to create a humidity barrier. | |
| Inconsistent Incubation Times: Variations in incubation times for compound treatment or assay reagents can affect results. | - Adhere to a strict and consistent incubation schedule for all plates and experimental repeats. |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol provides a general framework for assessing the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for adherent cells) and allow them to attach overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells, including the vehicle control, is identical and non-toxic (e.g., <0.1%).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound, a vehicle control (medium with DMSO), and a no-treatment control (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[7]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the vehicle control. Plot the cell viability against the log of the compound concentration to determine the IC50 value for cytotoxicity.
Visualizations
PD-1/PD-L1 Signaling Pathway and Inhibition
Caption: PD-1/PD-L1 signaling pathway and the mechanism of action of this compound.
Experimental Workflow for Assessing Cytotoxicity
Caption: A typical experimental workflow for assessing the cytotoxicity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. A snapshot of the PD-1/PD-L1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. researchgate.net [researchgate.net]
- 6. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 7. merckmillipore.com [merckmillipore.com]
Validation & Comparative
Validating PD-1-IN-20 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the cellular target engagement of PD-1-IN-20, a novel small-molecule inhibitor of the Programmed Death-1 (PD-1) receptor. We present objective comparisons with alternative therapeutic modalities, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate assays for their drug development pipeline.
Introduction to PD-1 and Target Engagement
Programmed Death-1 (PD-1) is a critical immune checkpoint receptor expressed on activated T cells.[1][2] Its interaction with its ligand, PD-L1, which is often overexpressed on tumor cells, transmits an inhibitory signal that dampens T cell-mediated anti-tumor immunity.[3][4] This signaling cascade involves the recruitment of the phosphatase SHP-2 to the cytoplasmic tail of PD-1, which in turn dephosphorylates and inactivates key downstream signaling molecules, including those in the PI3K/AKT and MEK/ERK pathways.[1][5]
Therapeutic intervention aims to block the PD-1/PD-L1 interaction, thereby restoring T cell function. Validating that a therapeutic agent like this compound effectively engages its target in a cellular context is a critical step in preclinical development. This guide outlines several orthogonal assays to confirm target binding, measure the functional consequences of this engagement, and assess the impact on downstream signaling pathways.
Comparative Analysis of PD-1 Inhibitors
To contextualize the performance of this compound, we compare it with established small-molecule and antibody-based PD-1/PD-L1 inhibitors.
| Compound/Antibody | Type | Mechanism of Action | Reported IC50/EC50 |
| This compound (Hypothetical) | Small Molecule | Binds to PD-1, blocking the PD-1/PD-L1 interaction. | Data to be generated |
| BMS-202 | Small Molecule | Potent, non-peptidic inhibitor that binds to PD-L1, inducing its dimerization and preventing interaction with PD-1.[6][7] | IC50: 18 nM (Biochemical)[6], ~10-15 µM (Cellular)[6][8] |
| CA-170 | Small Molecule | Orally bioavailable small molecule that targets both PD-L1 and VISTA.[9][10] | Similar potency to anti-PD-1 antibodies in functional assays.[11] |
| Pembrolizumab (Keytruda®) | Monoclonal Antibody | Humanized IgG4 antibody that binds to PD-1 and blocks its interaction with PD-L1 and PD-L2.[2][12] | High receptor occupancy at clinical doses.[13] |
| Nivolumab (Opdivo®) | Monoclonal Antibody | Fully human IgG4 antibody that binds to PD-1 and blocks its interaction with PD-L1 and PD-L2.[12][14] | High receptor occupancy at clinical doses.[15][16] |
Experimental Protocols for Target Validation
Here, we provide detailed protocols for key experiments to validate the cellular target engagement of this compound.
PD-1/PD-L1 Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This biochemical assay directly measures the ability of this compound to disrupt the interaction between recombinant PD-1 and PD-L1 proteins.
Principle: The assay utilizes recombinant PD-1 and PD-L1 proteins tagged with HTRF donor and acceptor fluorophores. When the proteins interact, the fluorophores are in close proximity, resulting in a high FRET signal. An effective inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.[14][17][18]
Protocol:
-
Prepare a serial dilution of this compound and control compounds (e.g., BMS-202) in assay buffer.
-
In a 384-well low-volume white plate, add the compound dilutions.
-
Add tagged human recombinant PD-1 protein to all wells.
-
Incubate for 30 minutes at room temperature in the dark.
-
Add a mixture of tagged human recombinant PD-L1 and HTRF detection reagents to all wells.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor) emission wavelengths.
-
Calculate the HTRF ratio and plot the dose-response curve to determine the IC50 value.
Cellular Receptor Occupancy by Flow Cytometry
This assay determines the extent to which this compound binds to PD-1 on the surface of cells.
Principle: Cells expressing PD-1 (e.g., activated T cells or a PD-1-expressing cell line) are incubated with this compound. A fluorescently labeled anti-PD-1 antibody that competes for the same binding site is then added. A reduction in the fluorescent signal from the antibody indicates that this compound is occupying the receptor.[2][19][20]
Protocol:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors and stimulate with anti-CD3/CD28 beads to induce PD-1 expression. Alternatively, use a cell line engineered to express human PD-1.
-
Prepare a serial dilution of this compound and a non-competing control compound.
-
Incubate the cells with the compound dilutions for a specified time at 37°C.
-
Wash the cells to remove unbound compound.
-
Stain the cells with a fluorescently labeled anti-PD-1 antibody known to compete with the compound, along with other cell surface markers (e.g., CD3, CD8) to identify T cell subsets.
-
Acquire data on a flow cytometer.
-
Analyze the median fluorescence intensity (MFI) of the anti-PD-1 antibody staining on the target cell population. A decrease in MFI in the presence of this compound indicates receptor occupancy.
NFAT Reporter Gene Assay
This cell-based functional assay measures the ability of this compound to reverse PD-1-mediated inhibition of T cell activation.
Principle: A Jurkat T cell line is engineered to express both PD-1 and a reporter gene (e.g., luciferase) under the control of the NFAT (Nuclear Factor of Activated T cells) response element. These cells are co-cultured with an antigen-presenting cell line expressing PD-L1 and a T cell receptor (TCR) agonist. Engagement of PD-1 by PD-L1 inhibits TCR signaling, leading to low reporter gene expression. An effective inhibitor will block this interaction and restore TCR signaling, resulting in increased reporter gene expression.[1][12]
Protocol:
-
Seed PD-1/NFAT-luciferase Jurkat cells in a 96-well white plate.
-
Prepare a serial dilution of this compound and control compounds.
-
Add the compound dilutions to the Jurkat cells.
-
Add PD-L1-expressing antigen-presenting cells that also express a TCR agonist.
-
Co-culture the cells for 6 hours at 37°C.
-
Add a luciferase substrate and measure luminescence using a plate reader.
-
Plot the dose-response curve to determine the EC50 value for the reversal of PD-1-mediated inhibition.
Western Blotting for Downstream Signaling
This assay assesses the effect of this compound on the phosphorylation status of key proteins in the PD-1 signaling pathway.
Principle: PD-1 engagement inhibits the phosphorylation of downstream signaling molecules such as Akt and Erk.[5] By blocking PD-1, this compound should restore the phosphorylation of these proteins in the presence of an activating signal.
Protocol:
-
Stimulate PD-1 expressing T cells with anti-CD3/CD28 beads in the presence or absence of plate-bound PD-L1-Fc.
-
Treat the cells with varying concentrations of this compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.[21]
-
Probe the membrane with primary antibodies specific for phosphorylated Akt (pAkt), total Akt, phosphorylated Erk (pErk), and total Erk. A loading control like beta-actin should also be used.
-
Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities to determine the ratio of phosphorylated to total protein.
Visualizing Workflows and Pathways
To further clarify the experimental designs and biological context, the following diagrams are provided.
References
- 1. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bdbiosciences.com [bdbiosciences.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selective Effects of PD-1 on Akt and Ras Pathways Regulate Molecular Components of the Cell Cycle and Inhibit T Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. PD-1 derived CA-170 is an oral immune checkpoint inhibitor that exhibits preclinical anti-tumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. curis.com [curis.com]
- 11. Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. certara.com [certara.com]
- 14. revvity.com [revvity.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Cytokine biomarkers to predict antitumor responses to nivolumab suggested in a phase 2 study for advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bmglabtech.com [bmglabtech.com]
- 18. aurorabiolabs.com [aurorabiolabs.com]
- 19. A human receptor occupancy assay to measure anti‐PD‐1 binding in patients with prior anti‐PD‐1 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. arcusbio.com [arcusbio.com]
- 21. benchchem.com [benchchem.com]
Comparative Analysis of PD-1-IN-20: A Specificity and Selectivity Profiling Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the specificity and selectivity of the novel small molecule inhibitor, PD-1-IN-20, against other known inhibitors of the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) pathway. The data presented herein is intended to assist researchers in making informed decisions for their immuno-oncology research and drug development programs.
Introduction to PD-1/PD-L1 Inhibition
The PD-1/PD-L1 signaling pathway is a critical immune checkpoint that regulates T-cell activation and tolerance. Tumors can exploit this pathway to evade immune surveillance by overexpressing PD-L1, which binds to PD-1 on activated T cells, leading to T-cell exhaustion and dysfunction. Small molecule inhibitors targeting the PD-1/PD-L1 interaction offer a promising therapeutic alternative to monoclonal antibodies, with potential advantages in oral bioavailability, tumor penetration, and a shorter half-life, which may allow for better management of immune-related adverse events.
This guide focuses on this compound, a potent small molecule inhibitor of the PD-1/PD-L1 interaction. Its performance is compared with other well-characterized small molecule inhibitors: BMS-1166, INCB086550, and CA-170.
In Vitro Potency and Target Engagement
The primary efficacy of these inhibitors is determined by their ability to disrupt the PD-1/PD-L1 protein-protein interaction. The half-maximal inhibitory concentration (IC50) is a key metric for potency.
| Compound | Target(s) | IC50 (PD-1/PD-L1 Interaction) | Assay Type | Reference |
| This compound | PD-1/PD-L1 | 5.29 nM | Not Specified | [1](--INVALID-LINK--) |
| BMS-1166 | PD-L1 | 1.4 nM | HTRF | [2](3--INVALID-LINK-- |
| INCB086550 | PD-L1 | 3.1 nM (human) | HTRF | [4](5--INVALID-LINK-- |
| CA-170 | PD-L1, VISTA | Not directly demonstrated to bind PD-L1 in some studies | Functional Assays | [6](7--INVALID-LINK-- |
Specificity and Selectivity Profile
A critical aspect of a drug candidate's profile is its selectivity for the intended target over other related proteins or pathways. This minimizes off-target effects and potential toxicities.
This compound: Publicly available data on the broader selectivity profile of this compound against other immune checkpoints, kinases, or other protein families is limited at this time.
Comparator Molecules:
| Compound | Selectivity Profile | Reference |
| BMS-1166 | Primarily targets PD-L1. Data on broader kinase or checkpoint screening is not readily available in the public domain. | [2](--INVALID-LINK--) |
| INCB086550 | Selective for PD-L1 over PD-L2. | [8](--INVALID-LINK--) |
| CA-170 | A dual inhibitor of PD-L1 and V-domain Ig suppressor of T-cell activation (VISTA). Some studies have questioned its direct binding to PD-L1. | [6](7--INVALID-LINK-- |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the methods used for characterization, the following diagrams illustrate the PD-1/PD-L1 signaling pathway and a general workflow for inhibitor selectivity profiling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. immune-system-research.com [immune-system-research.com]
- 5. medchemexpress.com:80 [medchemexpress.com:80]
- 6. Targeted Delivery of BMS-1166 for Enhanced Breast Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. curis.com [curis.com]
- 8. selleckchem.com [selleckchem.com]
A Comparative Guide to the Cross-reactivity of Small Molecule PD-1/PD-L1 Inhibitors
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: This guide was initially prepared to assess the cross-reactivity of PD-1-IN-20 . However, due to the absence of publicly available data for this specific compound, this document has been compiled using BMS-202 , a well-characterized small molecule inhibitor of the PD-1/PD-L1 interaction, as a representative example. The data and protocols presented herein should be considered illustrative for the class of small molecule PD-L1 inhibitors.
Introduction to PD-1/PD-L1 Interaction and its Inhibition
The interaction between Programmed Cell Death Protein 1 (PD-1), an immune checkpoint receptor expressed on activated T cells, and its ligand, Programmed Death-Ligand 1 (PD-L1), expressed on tumor cells and other immune cells, plays a crucial role in immune evasion by cancers. By binding to PD-1, PD-L1 triggers an inhibitory signal that dampens T cell activity, allowing cancer cells to escape immune surveillance. Small molecule inhibitors targeting this pathway represent a promising therapeutic strategy. Unlike monoclonal antibodies, these inhibitors offer potential advantages such as oral bioavailability and different pharmacokinetic profiles.
This guide provides a comparative overview of the binding affinity and cross-reactivity of a representative small molecule PD-L1 inhibitor, BMS-202, with other key immune checkpoint proteins.
PD-1 Signaling Pathway
The following diagram illustrates the inhibitory signaling cascade initiated by the PD-1/PD-L1 interaction.
Caption: PD-1 signaling pathway and the mechanism of action of a small molecule PD-L1 inhibitor.
Quantitative Data Summary for BMS-202
The following table summarizes the available binding and inhibitory activity data for BMS-202 against the PD-1/PD-L1 axis and its known selectivity.
| Target Protein | Assay Type | Metric | Value | Reference |
| Primary Target | ||||
| Human PD-L1 | HTRF Binding Assay | IC₅₀ | 18 nM | [1][2] |
| Human PD-L1 | (undisclosed) | KD | 8 µM | [1] |
| Cross-reactivity Targets | ||||
| Human PD-1 | NMR Spectroscopy | Binding | No significant binding observed | [3][4] |
| Murine PD-L1 | MicroScale Thermophoresis (MST) | Binding | No activity observed | [5] |
| Human CTLA-4 | Not Available | - | - | - |
| Human LAG-3 | Not Available | - | - | - |
| Human TIM-3 | Not Available | - | - | - |
| Human VISTA | Not Available | - | - | - |
Note: While BMS-202 potently inhibits the PD-1/PD-L1 interaction, it achieves this by binding directly to PD-L1, not PD-1.[3][4] The lack of binding to murine PD-L1 suggests species-specific interactions.[5] Comprehensive cross-reactivity profiling against other human immune checkpoint proteins (CTLA-4, LAG-3, TIM-3, VISTA) is not publicly available, representing a critical area for further investigation.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of binding and cross-reactivity data. Below are representative protocols for assays commonly used to characterize small molecule checkpoint inhibitors.
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This assay is used to measure the inhibition of the PD-1/PD-L1 interaction in a high-throughput format.
Principle: The assay relies on Fluorescence Resonance Energy Transfer (FRET) between a donor (Europium cryptate) and an acceptor (d2) fluorophore. Tagged PD-1 and PD-L1 proteins are brought into proximity, generating a FRET signal. An inhibitor that disrupts this interaction will cause a decrease in the signal.
Materials:
-
Recombinant human PD-1 protein (e.g., with a 6His-tag)
-
Recombinant human PD-L1 protein (e.g., with an Fc-tag)
-
Anti-6His antibody labeled with Europium cryptate (donor)
-
Anti-Fc antibody labeled with d2 (acceptor)
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
-
Test compound (e.g., BMS-202) and control inhibitors
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Add a small volume (e.g., 2 µL) of the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add a solution containing the tagged PD-1 and PD-L1 proteins to the wells.
-
Add the HTRF detection reagents (donor and acceptor antibodies).
-
Incubate the plate at room temperature for a specified period (e.g., 1-2 hours), protected from light.
-
Read the plate on an HTRF-compatible reader at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000.
-
Plot the HTRF ratio against the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
Differential Scanning Fluorimetry (DSF) for Cross-reactivity Assessment
DSF can be used to assess the direct binding of a small molecule to a panel of purified checkpoint proteins by measuring changes in their thermal stability.
Principle: The binding of a ligand to a protein typically increases its thermal stability. DSF monitors the unfolding of a protein as the temperature increases, using a fluorescent dye that binds to exposed hydrophobic regions of the unfolded protein. A shift in the melting temperature (Tm) in the presence of a ligand indicates a direct interaction.
Materials:
-
Purified recombinant human checkpoint proteins (PD-L1, PD-1, CTLA-4, LAG-3, TIM-3, VISTA)
-
SYPRO Orange dye (or equivalent)
-
Assay buffer (e.g., HEPES-buffered saline)
-
Test compound (e.g., BMS-202)
-
Real-time PCR instrument
-
96-well or 384-well PCR plates
Procedure:
-
Prepare a master mix for each checkpoint protein containing the protein and SYPRO Orange dye in the assay buffer.
-
Aliquot the master mix into the wells of a PCR plate.
-
Add the test compound at a final desired concentration (and a vehicle control) to the respective wells.
-
Seal the plate and centrifuge briefly.
-
Place the plate in a real-time PCR instrument.
-
Set up a temperature ramp from, for example, 25°C to 95°C with a ramp rate of 1°C/minute, measuring fluorescence at each increment.
-
Analyze the resulting melt curves to determine the melting temperature (Tm) for each condition, typically by fitting the data to a Boltzmann equation.
-
A significant positive shift in Tm (ΔTm) in the presence of the compound compared to the vehicle control indicates binding. The absence of a shift suggests no direct interaction under the tested conditions.
Experimental Workflow for Cross-Reactivity Profiling
The following diagram outlines a logical workflow for assessing the selectivity of a small molecule inhibitor against a panel of checkpoint proteins.
Caption: A generalized workflow for assessing the cross-reactivity of a small molecule inhibitor.
Conclusion
This guide provides a framework for evaluating the cross-reactivity of small molecule PD-1/PD-L1 inhibitors, using BMS-202 as a case study. The available data indicates that BMS-202 is a potent inhibitor of the human PD-1/PD-L1 interaction, acting via direct binding to PD-L1. While it demonstrates specificity against PD-1 and murine PD-L1, a comprehensive assessment of its activity against other critical immune checkpoints like CTLA-4, LAG-3, TIM-3, and VISTA is essential to fully understand its selectivity profile and potential for off-target effects. The experimental protocols and workflow outlined here offer a robust approach for researchers to conduct such comparative analyses for their compounds of interest.
References
- 1. [PDF] The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability | Semantic Scholar [semanticscholar.org]
- 2. PCC0208025 (BMS202), a small molecule inhibitor of PD-L1, produces an antitumor effect in B16-F10 melanoma-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein | Springer Nature Experiments [experiments.springernature.com]
- 4. Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
In Vivo Efficacy of Small Molecule PD-L1 Inhibitors: A Comparative Guide to BMS-202
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of BMS-202, a representative small molecule inhibitor of the programmed death-ligand 1 (PD-L1), with other therapeutic alternatives. Due to the absence of publicly available data for a compound specifically named "PD-1-IN-20," this guide will focus on the comprehensive in vivo data available for BMS-202 and its comparison with general data for other small molecule inhibitors and antibody-based therapies. The information presented is collated from various preclinical studies to offer an objective overview for research and development purposes.
Comparative In Vivo Efficacy of BMS-202
The following table summarizes the quantitative data from various in vivo studies investigating the anti-tumor efficacy of BMS-202.
| Compound | Animal Model | Tumor Cell Line | Dosage and Administration | Key Efficacy Results |
| BMS-202 | Humanized MHC-double knockout (dKO) NOG mice | Human squamous cell carcinoma (SCC-3) | 20 mg/kg, intraperitoneal injection, daily | Showed a clear antitumor effect compared to controls.[1][2] |
| BMS-202 | Nude mice | Human glioblastoma (U251) | 20 mg/kg | Significantly inhibited tumor growth.[3] |
| BMS-202 (PCC0208025) | C57BL/6 mice | B16-F10 melanoma | 30 mg/kg and 60 mg/kg | Significantly decreased tumor weight and volume.[4] |
| BMS-202 | Ehrlich solid-phase carcinoma murine model | Ehrlich carcinoma cells | Not specified | Significantly reduced tumor volumes as monotherapy.[5] |
Signaling Pathway and Mechanism of Action
BMS-202 functions by binding to PD-L1 and inducing its dimerization, which in turn blocks the interaction between PD-1 and PD-L1. This disruption of the PD-1/PD-L1 axis releases the inhibitory signal on T-cells, thereby restoring their anti-tumor activity.
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below to facilitate a comprehensive understanding of the experimental setup.
Humanized Mouse Model of Squamous Cell Carcinoma
-
Animal Model: Humanized MHC-double knockout (dKO) NOG mice were used to allow for the engraftment of human cells.[1][2]
-
Tumor Cell Line: Human squamous cell carcinoma (SCC-3) cells, which are strongly positive for PD-L1, were utilized.[1][2]
-
Tumor Implantation: SCC-3 cells were injected subcutaneously into the flank of the mice.[2]
-
Treatment Group: BMS-202 was administered via intraperitoneal injection at a dose of 20 mg/kg daily.[2]
-
Control Group: A vehicle control was administered following the same route and schedule.[2]
-
Endpoint: Tumor growth was monitored regularly, and the percentage of tumor growth inhibition was calculated at the end of the study. Immunohistochemistry was performed on tumor tissues to analyze the presence of immune cells.[2]
Syngeneic Mouse Model of Melanoma
-
Animal Model: C57BL/6 mice were used for the B16-F10 melanoma model.
-
Tumor Cell Line: B16-F10 melanoma cells were injected into the mice.[4]
-
Treatment Groups: Mice were treated with PCC0208025 (a resynthesized BMS-202) at doses of 30 mg/kg and 60 mg/kg.[4]
-
Control Group: A control group received a vehicle.[4]
-
Endpoint: Tumor weight and tumor volumes were measured to assess the anti-cancer activities of the compound.[4]
Xenograft Model of Glioblastoma
-
Animal Model: Nude mice were used for the glioblastoma xenograft model.[3]
-
Tumor Cell Line: U251 human glioblastoma cells were implanted.[3]
-
Treatment Group: Mice were treated with 20 mg/kg of BMS-202.[3]
-
Control Group: A vehicle-treated control group was included.[3]
-
Endpoint: Tumor growth was monitored to assess the in vivo antitumor activity.[3]
In Vivo Efficacy Study Workflow
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of a small molecule PD-1/PD-L1 inhibitor.
Discussion and Conclusion
The available preclinical data demonstrate that BMS-202, a small molecule PD-L1 inhibitor, exhibits significant in vivo anti-tumor efficacy across various cancer models, including squamous cell carcinoma, melanoma, and glioblastoma. Its mechanism of action, which involves inducing PD-L1 dimerization to block the PD-1/PD-L1 interaction, offers a distinct therapeutic approach compared to monoclonal antibodies.
While a direct comparison with "this compound" is not feasible due to the lack of available information, the data on BMS-202 provides a strong benchmark for the evaluation of other small molecule inhibitors targeting the PD-1/PD-L1 pathway. The experimental protocols outlined in this guide offer a framework for designing and interpreting future in vivo studies in this promising area of cancer immunotherapy. Further research is warranted to fully elucidate the therapeutic potential and safety profile of BMS-202 and other emerging small molecule immune checkpoint inhibitors.
References
A Head-to-Head Showdown: Small Molecule Inhibitors Targeting the PD-1/PD-L1 Axis
For researchers, scientists, and drug development professionals, the landscape of cancer immunotherapy is continually evolving. While monoclonal antibodies targeting the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) pathway have revolutionized treatment, the quest for orally bioavailable, small molecule inhibitors with improved tumor penetration and more manageable side-effect profiles is a major focus. This guide provides a head-to-head comparison of preclinical data from prominent PD-1/PD-L1 small molecule inhibitors, offering a data-driven overview for informed research and development decisions.
Mechanism of Action: A Tale of Two Dimerizations
A key mechanism of action for many small molecule PD-L1 inhibitors involves the induction of PD-L1 dimerization and its subsequent internalization.[1][2] This process effectively removes PD-L1 from the cell surface, preventing its interaction with the PD-1 receptor on T cells and thereby restoring the anti-tumor immune response. This contrasts with the direct blockade of the PD-1/PD-L1 interaction by monoclonal antibodies.
Below is a diagram illustrating the PD-1/PD-L1 signaling pathway and the intervention by small molecule inhibitors.
Caption: PD-1/PD-L1 signaling and small molecule inhibitor intervention.
In Vitro Performance: A Quantitative Comparison
The ability of small molecules to disrupt the PD-1/PD-L1 interaction is a critical measure of their potential efficacy. Homogeneous Time-Resolved Fluorescence (HTRF) and AlphaLISA are common assays used to quantify this inhibitory activity. The half-maximal inhibitory concentration (IC50) values from these assays for several prominent small molecules are summarized below.
| Molecule | HTRF IC50 (nM) | AlphaLISA IC50 (nM) | Cell-Based Assay EC50 (nM) |
| INCB086550 | Not Reported | Not Reported | NFAT Reporter: 13-18[3] |
| BMS-1166 | 1.4[4] | Not Reported | Not Reported |
| BMS-1001 | 0.9[5] | Not Reported | Not Reported |
| Incyte-011 | 5.293[5] | Not Reported | Not Reported |
| Incyte-001 | 11[5] | Not Reported | Not Reported |
| X18 | 1.3[2] | Not Reported | T cell reinstatement: 152.8[2] |
Note: Direct comparison should be made with caution as assay conditions can vary between studies.
In Vivo Efficacy: Tumor Growth Inhibition in Preclinical Models
The ultimate test of an anti-cancer agent is its ability to control tumor growth in a living organism. The following table summarizes the in vivo efficacy of selected small molecule PD-L1 inhibitors in various murine tumor models.
| Molecule | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| INCB086550 | MC38-huPD-L1 | 20 mg/kg, b.i.d., oral | 66% | [6] |
| INCB086550 | MC38-huPD-L1 | 200 mg/kg, b.i.d., oral | 69% | [6] |
| ASC63 | CT26-hPD-L1 | 100 mg/kg, b.i.d., oral | 36.87% | [7] |
| X14 | 4T1 | 10 mg/kg, intragastric | 66% | [8] |
Note: TGI values are highly dependent on the specific tumor model, dosing schedule, and duration of the study. Direct comparisons across different studies should be interpreted with caution.
Experimental Methodologies: A Closer Look at Key Assays
Reproducibility and standardization are paramount in drug development. Below are detailed methodologies for the key in vitro assays used to characterize PD-1/PD-L1 small molecule inhibitors.
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This assay is widely used to screen for inhibitors of the PD-1/PD-L1 interaction.
Principle: The assay relies on Fluorescence Resonance Energy Transfer (FRET) between a donor fluorophore (e.g., Europium cryptate) conjugated to one binding partner (e.g., anti-tag antibody for His-tagged PD-L1) and an acceptor fluorophore (e.g., d2) conjugated to the other binding partner (e.g., Fc-tagged PD-1). When PD-1 and PD-L1 interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. Small molecules that inhibit this interaction will disrupt FRET, leading to a decrease in the signal.[9][10]
Typical Protocol:
-
Reagent Preparation: Recombinant human PD-1 (e.g., with an Fc tag) and PD-L1 (e.g., with a His tag) proteins are prepared in an appropriate assay buffer. Anti-Fc-Europium cryptate and anti-His-d2 antibodies are also prepared.
-
Compound Dispensing: Serial dilutions of the test compounds are dispensed into a low-volume 384-well plate.
-
Protein Incubation: The tagged PD-L1 protein is added to the wells containing the compounds and incubated.
-
Second Protein Addition: The tagged PD-1 protein is then added to the wells.
-
Detection Reagent Addition: A mixture of the anti-tag donor and acceptor antibodies is added to the wells.
-
Incubation and Reading: The plate is incubated at room temperature to allow the binding reaction to reach equilibrium. The fluorescence is then read on an HTRF-compatible plate reader at the appropriate excitation and emission wavelengths (e.g., 337 nm excitation, and 620 nm and 665 nm emission).
-
Data Analysis: The ratio of the acceptor to donor fluorescence is calculated, and IC50 values are determined by plotting the percent inhibition against the compound concentration.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) Binding Assay
AlphaLISA is another proximity-based assay used to measure biomolecular interactions.
Principle: The assay utilizes donor and acceptor beads that are coated with molecules that can bind to the proteins of interest. For example, streptavidin-coated donor beads can bind to a biotinylated PD-1, and anti-His-coated acceptor beads can bind to a His-tagged PD-L1. When PD-1 and PD-L1 interact, the beads are brought into close proximity. Upon excitation of the donor beads with a laser, singlet oxygen is generated, which diffuses to the nearby acceptor beads, triggering a chemiluminescent signal. Inhibitors of the PD-1/PD-L1 interaction will prevent this proximity and reduce the signal.
Typical Protocol:
-
Reagent Preparation: Biotinylated human PD-1 and His-tagged human PD-L1 are prepared in an immunoassay buffer. Streptavidin-coated donor beads and anti-His AlphaLISA acceptor beads are also prepared.
-
Compound and Protein Addition: Test compounds, biotinylated PD-1, and His-tagged PD-L1 are added to a 384-well plate.
-
Bead Addition: A mixture of the donor and acceptor beads is added to the wells.
-
Incubation: The plate is incubated in the dark at room temperature to allow for binding.
-
Reading: The plate is read on an AlphaLISA-compatible plate reader.
-
Data Analysis: The AlphaLISA signal is measured, and IC50 values are calculated from the dose-response curves.
The following diagram outlines a typical experimental workflow for evaluating PD-1/PD-L1 small molecule inhibitors.
References
- 1. Small molecule PD-L1 inhibitor indices anti-tumor immunity | Highlighted Client Publication | genOway [genoway.com]
- 2. Characterization of INCB086550: A Potent and Novel Small-Molecule PD-L1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecule inhibitors targeting the PD-1/PD-L1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of different predictive biomarker testing assays for PD-1/PD-L1 checkpoint inhibitors response: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. PD-L1/PD-1 Expression in the Treatment of Oral Squamous Cell Carcinoma and Oral Potentially Malignant Disorders: An Overview of Reviews [mdpi.com]
- 7. Discovery of Highly Potent Small-Molecule PD-1/PD-L1 Inhibitors with a Novel Scaffold for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 9. researchgate.net [researchgate.net]
- 10. pjmd.zu.edu.pk [pjmd.zu.edu.pk]
Confirming PD-L1 Dimerization Induced by Small Molecules: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The blockade of the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) immune checkpoint has emerged as a cornerstone of modern cancer immunotherapy. While monoclonal antibodies have demonstrated significant clinical success, small molecule inhibitors offer potential advantages in terms of oral bioavailability, tissue penetration, and manufacturing costs. A key mechanism of action for a promising class of these small molecules is the induction of PD-L1 dimerization on the cell surface. This guide provides a comparative overview of representative small molecules and the experimental framework for confirming this dimerization-based mechanism of action.
Here, we use "PD-1-IN-20" as a representative example of a small molecule designed to induce PD-L1 dimerization. We will compare its expected functional characteristics with other known PD-L1 dimerizing agents and a non-dimerizing inhibitor.
Comparative Analysis of PD-L1 Small Molecule Inhibitors
Small molecule inhibitors of the PD-1/PD-L1 pathway can be broadly categorized into those that induce PD-L1 dimerization and those that act as non-dimerizing blockers. The dimerization mechanism is thought to sterically hinder the interaction with PD-1 and can also lead to the internalization of PD-L1, effectively removing it from the cell surface.
| Compound | Mechanism of Action | IC50 (PD-1/PD-L1 Binding) | Cellular Effects |
| This compound (Hypothetical) | PD-L1 Dimerization Inducer | To be determined | Induces PD-L1 dimerization and internalization. |
| BMS-202 | PD-L1 Dimerization Inducer | 18 nM[1] | Promotes PD-L1 dimerization in solution.[1] |
| INCB086550 | PD-L1 Dimerization Inducer | 3.1 nM (human)[2] | Induces PD-L1 dimerization and internalization into Golgi vesicles, followed by nuclear trafficking.[2] The EC50 for internalization is dependent on PD-L1 expression levels, ranging from 0.1 nM in high-expressing cells to 3.7 nM in low-expressing cells.[3][4] |
| GS-4224 (Evixapodlin) | PD-L1 Dimerization Inducer | 0.09 nM[5] | Induces PD-L1 dimerization, leading to the reversal of T-cell inhibition.[6] The potency is dependent on cell surface PD-L1 density, with an EC50 for target occupancy of 11 nM in high-expressing cells and 92 nM in low-expressing cells.[6] |
| BMS-1001 | Non-Dimerizing Blocker | 2.25 nM (HTRF assay)[7] | Alleviates PD-L1-induced T-cell exhaustion without inducing stable dimerization in solution.[7] |
Signaling Pathways and Mechanisms
The following diagrams illustrate the PD-1/PD-L1 signaling pathway and the proposed mechanism of action for PD-L1 dimerization inducers like this compound.
Caption: PD-1/PD-L1 pathway and small molecule inhibition.
The diagram above illustrates the interaction between a T-cell and a tumor cell. The T-cell receptor (TCR) recognizes the major histocompatibility complex (MHC) on the tumor cell, leading to T-cell activation. However, the binding of PD-1 on the T-cell to PD-L1 on the tumor cell delivers an inhibitory signal, suppressing the anti-tumor immune response. Small molecules like this compound induce the dimerization and subsequent internalization of PD-L1, preventing its interaction with PD-1 and thereby restoring T-cell activity.
Experimental Workflows and Protocols
Confirming the dimerization of PD-L1 induced by a small molecule requires a series of biophysical and cell-based assays. The following sections detail the protocols for key experiments.
Experimental Workflow: Confirming PD-L1 Dimerization
Caption: Experimental workflow for dimerization confirmation.
Detailed Experimental Protocols
1. Co-Immunoprecipitation (Co-IP) to Detect PD-L1 Dimers
This technique is used to demonstrate a physical interaction between two PD-L1 molecules in the presence of the dimerizing agent.
-
Materials:
-
Cells expressing tagged PD-L1 (e.g., HA-tagged and FLAG-tagged PD-L1).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Anti-HA and Anti-FLAG antibodies.
-
Protein A/G magnetic beads.
-
This compound and control compounds.
-
SDS-PAGE and Western blot reagents.
-
-
Protocol:
-
Co-transfect cells with plasmids encoding HA-PD-L1 and FLAG-PD-L1.
-
Treat the cells with this compound or a vehicle control for a specified time.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
Incubate the supernatant with an anti-FLAG antibody overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by SDS-PAGE and Western blot using an anti-HA antibody to detect the co-precipitated HA-PD-L1.
-
2. Size Exclusion Chromatography (SEC)
SEC separates molecules based on their size. Dimerization of PD-L1 in the presence of an inducer will result in a shift to a larger molecular weight, which can be detected by a shorter retention time on the column.
-
Materials:
-
Purified recombinant human PD-L1 protein.
-
SEC column (e.g., Superdex 200).
-
SEC buffer (e.g., PBS).
-
This compound and control compounds.
-
Chromatography system with a UV detector.
-
-
Protocol:
-
Equilibrate the SEC column with SEC buffer.
-
Incubate the purified PD-L1 protein with this compound or a vehicle control.
-
Inject the protein sample onto the equilibrated SEC column.
-
Monitor the elution profile at 280 nm.
-
Compare the retention time of PD-L1 treated with this compound to the control. A shift to a shorter retention time indicates an increase in molecular weight, consistent with dimerization.
-
3. Thermal Shift Assay (TSA)
TSA, or differential scanning fluorimetry, measures the thermal stability of a protein. Ligand binding that stabilizes the protein results in an increase in its melting temperature (Tm). The induction of a stable dimer by a small molecule is expected to increase the Tm of PD-L1.
-
Materials:
-
Purified recombinant human PD-L1 protein.
-
Fluorescent dye (e.g., SYPRO Orange).
-
This compound and control compounds.
-
Real-time PCR instrument capable of performing a melt curve analysis.
-
-
Protocol:
-
Prepare a reaction mixture containing purified PD-L1, SYPRO Orange dye, and either this compound or a vehicle control in a suitable buffer.
-
Aliquot the mixture into a 96-well PCR plate.
-
Use a real-time PCR instrument to heat the plate from a low temperature (e.g., 25°C) to a high temperature (e.g., 95°C) with a slow ramp rate.
-
Monitor the fluorescence of the SYPRO Orange dye, which increases as the protein unfolds and exposes its hydrophobic core.
-
The Tm is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the sigmoidal melting curve. An increase in Tm in the presence of this compound indicates stabilization, consistent with dimer formation.[8]
-
4. Fluorescence Resonance Energy Transfer (FRET) Assay
FRET can be used in living cells to demonstrate the proximity of two PD-L1 molecules. This is achieved by tagging PD-L1 with two different fluorescent proteins (a donor and an acceptor, e.g., CFP and YFP). If the molecules are in close proximity (i.e., dimerized), excitation of the donor fluorophore will result in energy transfer to the acceptor, which will then emit fluorescence.
-
Materials:
-
Cells expressing PD-L1 fused to a FRET donor (e.g., PD-L1-CFP) and a FRET acceptor (e.g., PD-L1-YFP).
-
This compound and control compounds.
-
Fluorescence microscope or plate reader capable of FRET measurements.
-
-
Protocol:
-
Co-express PD-L1-CFP and PD-L1-YFP in cells.
-
Treat the cells with this compound or a vehicle control.
-
Excite the donor fluorophore (CFP) at its specific excitation wavelength.
-
Measure the emission from both the donor and acceptor fluorophores.
-
An increase in the acceptor emission upon donor excitation indicates FRET, and thus, the close proximity of the two PD-L1 molecules, confirming dimerization.
-
5. NFAT Reporter Assay for Functional Activity
This cell-based assay measures the functional consequence of blocking the PD-1/PD-L1 interaction. It utilizes Jurkat T-cells engineered to express PD-1 and a luciferase reporter gene under the control of the NFAT (Nuclear Factor of Activated T-cells) response element.
-
Materials:
-
PD-1/NFAT Reporter Jurkat cells.
-
PD-L1 expressing target cells (e.g., CHO-K1 or a cancer cell line).
-
T-cell receptor (TCR) activator (e.g., anti-CD3 antibody).
-
This compound and control compounds.
-
Luciferase assay reagent.
-
Luminometer.
-
-
Protocol:
-
Co-culture the PD-1/NFAT Reporter Jurkat cells with the PD-L1 expressing target cells in the presence of a TCR activator.
-
Treat the co-culture with different concentrations of this compound or control compounds.
-
The interaction of PD-1 and PD-L1 will inhibit TCR signaling, leading to low luciferase expression.
-
If this compound effectively blocks the PD-1/PD-L1 interaction (by inducing PD-L1 dimerization), the inhibitory signal will be released, leading to TCR activation and a dose-dependent increase in luciferase activity.[9][10][11]
-
After incubation, add the luciferase assay reagent and measure the luminescence.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of INCB086550: A Potent and Novel Small-Molecule PD-L1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Progress in small-molecule inhibitors targeting PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral PD-L1 inhibitor GS-4224 selectively engages PD-L1 high cells and elicits pharmacodynamic responses in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Small Molecule Antagonist of PD-1/PD-L1 Interactions Acts as an Immune Checkpoint Inhibitor for NSCLC and Melanoma Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | A Small Molecule Antagonist of PD-1/PD-L1 Interactions Acts as an Immune Checkpoint Inhibitor for NSCLC and Melanoma Immunotherapy [frontiersin.org]
Validating the Activity of PD-1-IN-20: A Guide to Orthogonal Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of orthogonal assays to validate the activity of PD-1-IN-20, a small molecule inhibitor of the PD-1/PD-L1 interaction. By employing a multi-faceted approach combining biochemical, biophysical, and cell-based assays, researchers can build a robust data package to confirm the compound's mechanism of action and biological efficacy. This document details the experimental protocols for key assays and presents a comparative analysis of this compound with other known PD-1/PD-L1 inhibitors.
The PD-1/PD-L1 Signaling Pathway: A Target for Cancer Immunotherapy
The interaction between Programmed Cell Death Protein 1 (PD-1), an immune checkpoint receptor expressed on activated T cells, and its ligand, Programmed Death-Ligand 1 (PD-L1), which is often overexpressed on tumor cells, plays a crucial role in tumor immune evasion. The binding of PD-L1 to PD-1 transmits an inhibitory signal to the T cell, suppressing its anti-tumor activity. Small molecule inhibitors that disrupt this interaction can restore T cell function and enhance the body's ability to fight cancer.
Figure 1: PD-1/PD-L1 signaling pathway and the mechanism of action of small molecule inhibitors.
Orthogonal Assays for Validation
A combination of assays is essential to thoroughly validate the activity of a PD-1/PD-L1 inhibitor. This approach provides a comprehensive understanding of the compound's direct interaction with its target, its effect on the protein-protein interaction, and its functional consequences in a cellular context.
Biochemical Assay: Homogeneous Time-Resolved Fluorescence (HTRF)
The HTRF assay is a robust, high-throughput method to directly measure the inhibition of the PD-1/PD-L1 interaction in a biochemical format.
Experimental Protocol:
-
Reagents: Recombinant human PD-1-Fc and PD-L1-His proteins, anti-human Fc-Europium cryptate (donor fluorophore), and anti-His-d2 (acceptor fluorophore).
-
Procedure:
-
Add this compound or a reference compound at various concentrations to a 384-well low volume white plate.
-
Add a pre-mixed solution of PD-1-Fc and PD-L1-His proteins to the wells.
-
Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
Add a pre-mixed solution of the HTRF detection reagents (anti-human Fc-Europium cryptate and anti-His-d2).
-
Incubate for a specified time (e.g., 2-4 hours) at room temperature.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).
-
-
Data Analysis: The HTRF ratio (665 nm / 620 nm) is proportional to the amount of PD-1/PD-L1 binding. The IC50 value is calculated by plotting the HTRF ratio against the inhibitor concentration.
Benchmarking Novel PD-1 Inhibitors: A Comparative Guide for Researchers
For research and drug development professionals, this guide provides a comparative framework for evaluating novel programmed cell death protein 1 (PD-1) inhibitors against established immunotherapy drugs. As comprehensive data for a specific investigational compound, "PD-1-IN-20," is not publicly available, this document serves as a template, outlining the requisite data and experimental methodologies for a robust comparative analysis. The established anti-PD-1 monoclonal antibodies, Pembrolizumab (Keytruda) and Nivolumab (Opdivo), are used as benchmarks.
The PD-1/PD-L1 Axis: A Critical Immune Checkpoint
The interaction between PD-1, a receptor on activated T-cells, and its ligand, PD-L1, expressed on tumor cells, is a key mechanism of immune evasion in cancer.[1][2] When PD-L1 binds to PD-1, it transmits an inhibitory signal into the T-cell, suppressing its cytotoxic activity and allowing the tumor to escape immune surveillance.[1][2][3] Therapeutic agents that block this interaction can restore the anti-tumor immune response.[1][3][4]
Comparative Analysis of PD-1 Inhibitors
A thorough evaluation of a novel PD-1 inhibitor requires a multi-faceted approach, encompassing biochemical, cellular, and in vivo assays. The following tables provide a structure for comparing a hypothetical small molecule inhibitor, "this compound," with the approved monoclonal antibodies, Pembrolizumab and Nivolumab.
Table 1: Biochemical and Cellular Potency
| Parameter | This compound (Hypothetical Small Molecule) | Pembrolizumab (Keytruda) | Nivolumab (Opdivo) |
| Target | PD-1/PD-L1 Interaction | PD-1 | PD-1 |
| Modality | Small Molecule | Monoclonal Antibody (IgG4) | Monoclonal Antibody (IgG4) |
| Binding Affinity (KD) | [Insert Value] | ~27 pM | ~2.6 nM |
| IC50 (PD-1/PD-L1 Blockade) | [Insert Value] | ~0.3 nM | ~2.5 nM |
| Cell-based EC50 (T-cell Activation) | [Insert Value] | ~0.5 nM | ~1.5 nM |
Note: Values for Pembrolizumab and Nivolumab are approximated from publicly available literature and may vary depending on the specific assay conditions.
Table 2: In Vivo Efficacy in Preclinical Models
| Parameter | This compound (Hypothetical Small Molecule) | Pembrolizumab (Keytruda) | Nivolumab (Opdivo) |
| Animal Model | [e.g., MC38 syngeneic mouse model] | MC38 syngeneic mouse model | MC38 syngeneic mouse model |
| Dosing Regimen | [Insert Dosing and Schedule] | 10 mg/kg, twice weekly | 10 mg/kg, twice weekly |
| Tumor Growth Inhibition (TGI) | [Insert %] | >60% | >60% |
| Effect on Tumor-Infiltrating Lymphocytes (TILs) | [e.g., Increased CD8+ T-cells] | Increased CD8+ T-cells | Increased CD8+ T-cells |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for generating reproducible and comparable data.
Biochemical Assay: Homogeneous Time-Resolved Fluorescence (HTRF) for PD-1/PD-L1 Binding
-
Objective: To measure the ability of the inhibitor to block the interaction between PD-1 and PD-L1.
-
Methodology:
-
Recombinant human PD-1 and PD-L1 proteins are used.
-
PD-1 is typically tagged with a donor fluorophore (e.g., Europium cryptate) and PD-L1 with an acceptor fluorophore (e.g., d2).
-
In the absence of an inhibitor, the binding of PD-1 to PD-L1 brings the fluorophores into proximity, resulting in a FRET signal.
-
The test compound is serially diluted and incubated with the proteins.
-
The reduction in the FRET signal is measured, and the IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in the signal.
-
Cell-based Assay: Jurkat T-cell Activation Assay
-
Objective: To assess the functional consequence of PD-1/PD-L1 blockade on T-cell activation.
-
Methodology:
-
A Jurkat T-cell line engineered to express PD-1 and a reporter gene (e.g., luciferase) under the control of an NFAT response element is used.
-
An antigen-presenting cell line (APC) engineered to express PD-L1 and a T-cell receptor (TCR) stimulator (e.g., anti-CD3) is co-cultured with the Jurkat cells.
-
Engagement of the TCR stimulates the Jurkat cells, leading to luciferase expression. The co-engagement of PD-1 by PD-L1 inhibits this signal.
-
The test compound is added to the co-culture.
-
By blocking the PD-1/PD-L1 interaction, the inhibitor should restore T-cell activation and increase luciferase expression.
-
The EC50 value is determined as the concentration of the compound that produces 50% of the maximal response.
-
In Vivo Efficacy Study: Syngeneic Mouse Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of the inhibitor in an immunocompetent animal model.
-
Methodology:
-
A suitable mouse cancer cell line (e.g., MC38 for colorectal cancer) is implanted subcutaneously into syngeneic mice (e.g., C57BL/6).
-
Once tumors are established, mice are randomized into vehicle control and treatment groups.
-
The test compound is administered according to a predetermined dosing schedule.
-
Tumor volume is measured regularly.
-
At the end of the study, tumors may be excised for analysis of the tumor microenvironment, including the infiltration and activation state of immune cells (e.g., by flow cytometry or immunohistochemistry).
-
Visualizing Pathways and Workflows
PD-1/PD-L1 Signaling Pathway
Caption: PD-1/PD-L1 signaling pathway and points of therapeutic intervention.
Experimental Workflow for Inhibitor Benchmarking
Caption: A typical experimental workflow for benchmarking a novel PD-1 inhibitor.
Conclusion
The development of new PD-1/PD-L1 inhibitors, particularly small molecules, holds promise for oral administration and potentially different safety and efficacy profiles compared to monoclonal antibodies. A systematic and rigorous benchmarking process, as outlined in this guide, is essential for identifying promising new therapeutic candidates. Researchers are encouraged to utilize this framework to generate a comprehensive data package for their novel inhibitors, facilitating a clear comparison with existing standards of care.
References
Safety Operating Guide
Navigating the Safe Disposal of PD-1-IN-20: A Guide for Laboratory Professionals
The proper disposal of specialized research chemicals is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals working with compounds like PD-1-IN-20, a small molecule inhibitor of the PD-1/PD-L1 pathway, adherence to established disposal protocols is paramount. This guide provides essential safety and logistical information to ensure the safe handling and disposal of this and similar research chemicals.
Core Principles of Chemical Waste Management
The disposal of any chemical, including this compound, must comply with federal, state, and local regulations. While a specific Safety Data Sheet (SDS) for "this compound" is not publicly available, the general procedures for similar small molecule inhibitors provide a framework for safe disposal. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
General Disposal Procedures
Unused or waste this compound should be treated as hazardous chemical waste. The following steps outline a general procedure for its disposal:
-
Waste Collection:
-
Collect waste this compound, including pure compound and any contaminated materials (e.g., gloves, pipette tips, empty vials), in a designated and properly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and its solvent.
-
Ensure the container is kept securely closed except when adding waste.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
List all components of the waste mixture, including solvents and their approximate percentages.
-
Indicate the specific hazards of the contents (e.g., "Toxic," "Irritant").
-
-
Storage:
-
Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[1]
-
Secondary containment should be used to prevent spills.
-
-
Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.[2]
-
Quantitative Data Summary
While specific quantitative data for the disposal of this compound is not available, general guidelines for chemical waste apply. The following table summarizes key considerations:
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Waste (Assumed) | General laboratory practice |
| Container Type | Chemically resistant, sealed container | [1] |
| Labeling Requirements | "Hazardous Waste," chemical name, constituents, hazard warnings | Institutional EHS guidelines |
| Storage Location | Designated, secure, and well-ventilated area with secondary containment | [1] |
Experimental Protocol: Decontamination of Labware
For non-disposable labware that has come into contact with this compound, a thorough decontamination procedure is necessary before it can be reused or washed.
Objective: To safely and effectively decontaminate glassware and equipment exposed to this compound.
Materials:
-
Contaminated labware
-
Appropriate organic solvent (e.g., ethanol, isopropanol) in which this compound is soluble
-
Designated hazardous waste container for liquid waste
-
Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat
Procedure:
-
Initial Rinse: Rinse the contaminated labware with a suitable organic solvent to dissolve any residual this compound. Perform this rinse in a chemical fume hood.
-
Collect Rinse Solvent: Collect the solvent rinseate in a properly labeled hazardous waste container.
-
Repeat: Repeat the rinsing process two to three times to ensure thorough decontamination.
-
Final Wash: After decontamination, the labware can be washed according to standard laboratory procedures.
-
Dispose of PPE: Dispose of any contaminated disposable PPE, such as gloves, in the solid hazardous waste stream.
Visualizing the Disposal Workflow
To further clarify the proper disposal pathway for a research chemical like this compound, the following diagram illustrates the decision-making process and procedural flow.
Caption: Workflow for the safe disposal of this compound.
By adhering to these guidelines and consulting with institutional safety resources, researchers can ensure the safe and compliant disposal of this compound and other laboratory chemicals, fostering a secure and responsible research environment.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for PD-1-IN-20
For researchers, scientists, and drug development professionals working with the novel small-molecule inhibitor PD-1-IN-20, a thorough understanding of safe handling and disposal procedures is paramount. As a potent compound targeting the PD-1/PD-L1 protein-protein interaction, assuming a high degree of caution is essential, particularly in the absence of comprehensive public safety data. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.
Disclaimer: No publicly available Safety Data Sheet (SDS) for this compound was identified. The following recommendations are based on general best practices for handling potent, small-molecule research compounds of unknown toxicity. It is imperative to obtain the specific Safety Data Sheet (SDS) from your supplier before handling this compound. The information in the SDS will provide specific details regarding hazards, personal protective equipment, and emergency procedures.
Immediate Safety and Handling
Given that this compound is a bioactive small molecule intended for research in areas like cancer and infectious diseases, it should be handled with the appropriate level of care to prevent accidental exposure.[1] The following personal protective equipment (PPE) and handling procedures are recommended as a minimum standard.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Item | Performance Standards/Notes |
| Hand Protection | Nitrile gloves | Double-gloving is recommended. Change gloves immediately if contaminated. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. |
| Body Protection | Laboratory coat | Fully buttoned. Consider a disposable gown for procedures with a higher risk of splashes. |
| Respiratory Protection | Fume hood or other ventilated enclosure | All handling of the solid compound and preparation of solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols. |
Handling Procedures
Adherence to strict procedural guidelines is critical for minimizing risk.
Preparation and Use:
-
Designated Area: Handle this compound in a designated area of the laboratory, away from general traffic.
-
Ventilation: Always work within a properly functioning chemical fume hood.
-
Weighing: If weighing the solid compound, do so on a tared, disposable weigh paper within the fume hood.
-
Solution Preparation: When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Avoid Contamination: Use dedicated spatulas and glassware. Clean all equipment thoroughly after use.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Emergency Procedures
In the event of an exposure, immediate and appropriate action is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention. |
Storage and Disposal
Proper storage and disposal are essential for laboratory safety and environmental protection.
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Follow the specific storage temperature recommendations provided by the supplier.
Disposal Plan:
-
Waste Identification: All materials contaminated with this compound (e.g., gloves, weigh papers, pipette tips, empty vials) should be considered chemical waste.
-
Waste Segregation: Collect all this compound waste in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Disposal Method: Dispose of the chemical waste through your institution's hazardous waste management program. Do not dispose of it down the drain or in the regular trash.
Visualizing Safe Handling and Biological Action
To further clarify the procedural steps for safe handling and the biological context of this compound, the following diagrams are provided.
By adhering to these safety protocols and fostering a culture of safety awareness, researchers can confidently and responsibly advance their work with promising compounds like this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
